1,2-Diphenyltetramethyldisilane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[dimethyl(phenyl)silyl]-dimethyl-phenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Si2/c1-17(2,15-11-7-5-8-12-15)18(3,4)16-13-9-6-10-14-16/h5-14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOOIYHUTINYQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)[Si](C)(C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60150752 | |
| Record name | 1,2-Diphenyltetramethyldisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60150752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1145-98-8 | |
| Record name | 1,2-Diphenyltetramethyldisilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001145988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Diphenyltetramethyldisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60150752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,2-Tetramethyl-1,2-diphenyldisilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 1,2-Diphenyltetramethyldisilane for Researchers and Drug Development Professionals
CAS Number: 1145-98-8
This technical guide provides a comprehensive overview of 1,2-Diphenyltetramethyldisilane, a versatile organosilicon compound. The information is tailored for researchers, scientists, and professionals in drug development, covering its chemical and physical properties, synthesis, characterization, and potential applications.
Core Properties and Data
This compound, also known by its IUPAC name [dimethyl(phenyl)silyl]-dimethyl-phenylsilane, is a crystalline solid. Its fundamental properties are summarized in the tables below for easy reference and comparison.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1145-98-8 | [1] |
| Molecular Formula | C₁₆H₂₂Si₂ | [1] |
| Molecular Weight | 270.52 g/mol | [1][2] |
| IUPAC Name | [dimethyl(phenyl)silyl]-dimethyl-phenylsilane | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 36-38 °C | |
| Boiling Point | ~308 °C |
Spectroscopic Data
| Technique | Key Data Points | Source |
| ¹H NMR (CDCl₃) | δ ~0.3 (s, 12H, Si-CH₃), ~7.3-7.5 (m, 10H, Ar-H) ppm | |
| ¹³C NMR (CDCl₃) | δ ~-3.0 (Si-CH₃), ~128-138 (Ar-C) ppm | |
| ²⁹Si NMR (CDCl₃) | δ ~-17 ppm |
Synthesis and Experimental Protocols
The primary synthetic route to this compound is through a Wurtz-Fittig coupling reaction. This method involves the reaction of dimethylphenylchlorosilane with a reducing agent, typically an alkali metal such as sodium. A common byproduct of this synthesis is biphenyl, formed from the homocoupling of phenyl radical intermediates.
Synthesis Workflow
Caption: Synthetic route to this compound and the formation of biphenyl.
Experimental Protocol: Synthesis of this compound
Materials:
-
Dimethylphenylchlorosilane
-
Sodium metal
-
Anhydrous toluene (solvent)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, add sodium metal dispersion in anhydrous toluene under an inert atmosphere (e.g., argon).
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add dimethylphenylchlorosilane, dissolved in anhydrous toluene, to the refluxing mixture via the dropping funnel.
-
After the addition is complete, continue to reflux the mixture for several hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature and carefully quench the excess sodium with a suitable reagent (e.g., isopropanol followed by water).
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or recrystallization to obtain this compound.
Characterization Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or hexane).
-
Injection: Inject 1 µL of the prepared sample into the GC injector port.
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR: Acquire a proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical spectral width: -2 to 12 ppm.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C. Typical spectral width: -10 to 220 ppm.
-
²⁹Si NMR: Acquire a silicon-29 NMR spectrum. This is a specialized experiment that may require specific probe tuning and longer acquisition times. Typical spectral width: -50 to 50 ppm.
Potential Applications in Research and Development
While direct applications of this compound in drug development are not yet extensively documented, its chemical properties suggest several areas of potential interest for researchers.
Photoinitiator in Polymerization
Disilanes are known to function as photoinitiators, generating silyl radicals upon photolysis which can initiate polymerization. This property is of significant interest in biomedical applications, such as the fabrication of hydrogels for drug delivery and tissue engineering, as well as in the development of biocompatible dental materials. The photolytic cleavage of the Si-Si bond in this compound to generate dimethylphenylsilyl radicals is a key step in this process.
Caption: Proposed workflow for photoinitiation of polymerization using this compound.
Precursor for Bioactive Silicon-Containing Compounds
Organosilicon compounds are being explored for their potential as bioactive molecules. Silicon's unique properties, such as its larger atomic radius and lower electronegativity compared to carbon, can influence the pharmacological and pharmacokinetic profiles of organic molecules. This compound can serve as a precursor for the synthesis of more complex silicon-containing compounds that may exhibit interesting biological activities.
Use as a Protecting Group in Organic Synthesis
The dimethylphenylsilyl (DMPS) group, which can be derived from precursors like dimethylphenylchlorosilane, is used as a protecting group for alcohols in organic synthesis. While this compound itself is not a direct protecting group, its synthesis chemistry is closely related to the reagents used for this purpose. The stability of the resulting silyl ethers is a critical factor in their application.
Safety and Handling
This compound is classified as hazardous to the aquatic environment, being very toxic to aquatic life with long-lasting effects.[3] Appropriate safety precautions should be taken during its handling and disposal to avoid environmental contamination. Standard laboratory safety practices, including the use of personal protective equipment, are recommended.
References
An In-depth Technical Guide to the Synthesis and Characterization of 1,2-Diphenyltetramethyldisilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 1,2-diphenyltetramethyldisilane, a key organosilicon compound. The information presented herein is intended to equip researchers and professionals in drug development and related scientific fields with the necessary knowledge to produce and characterize this versatile chemical building block.
Synthesis of this compound
The most prevalent and established method for the synthesis of this compound is the Wurtz-Fittig coupling reaction. This method involves the reductive coupling of chlorodimethylphenylsilane in the presence of an alkali metal, typically sodium, in an inert solvent. An alternative, more recent approach utilizes electrochemical methods to achieve the same transformation under milder conditions.
Wurtz-Fittig Coupling Reaction
The Wurtz-Fittig reaction for the synthesis of this compound proceeds by the reaction of two equivalents of chlorodimethylphenylsilane with two equivalents of sodium metal. The reaction is typically carried out in a dry, inert solvent such as toluene. The sodium reductively dehalogenates the chlorodimethylphenylsilane, leading to the formation of a silicon-silicon bond.
A primary byproduct of this reaction is biphenyl, which can arise from the homocoupling of phenyl radicals. Careful control of reaction conditions is necessary to maximize the yield of the desired disilane.
Reaction Scheme:
2 PhMe₂SiCl + 2 Na → PhMe₂Si-SiMe₂Ph + 2 NaCl
Caption: Synthetic pathway for this compound via Wurtz-Fittig coupling.
Electrochemical Synthesis
A modern alternative to the classical Wurtz-Fittig reaction is the electrochemical reductive coupling of chlorosilanes. This method offers milder reaction conditions and can provide high yields of the desired disilane. The homocoupling of chlorodimethylphenylsilane can be achieved in an undivided cell using a sacrificial magnesium anode and a graphite cathode. This approach is considered a more practical and environmentally friendly alternative to the use of stoichiometric sodium.[1]
Experimental Protocols
Wurtz-Fittig Synthesis of this compound
Materials:
-
Chlorodimethylphenylsilane (freshly distilled)
-
Sodium metal (as a dispersion in mineral oil or freshly cut pieces)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Mechanical stirrer
-
Heating mantle
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Reaction Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel. The entire apparatus is thoroughly dried and assembled under an inert atmosphere of argon or nitrogen.
-
Reagent Addition: The flask is charged with anhydrous toluene and the sodium metal. The mixture is heated to the reflux temperature of toluene with vigorous stirring to create a fine dispersion of sodium.
-
Slow Addition: A solution of chlorodimethylphenylsilane in anhydrous toluene is added dropwise from the dropping funnel to the refluxing sodium dispersion over a period of several hours. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.
-
Reaction Completion: After the addition is complete, the reaction mixture is refluxed for an additional period to ensure complete conversion.
-
Work-up: The reaction mixture is cooled to room temperature. Excess sodium is quenched by the careful, slow addition of a proton source, such as isopropanol, followed by water. The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: The solvent is removed under reduced pressure. The crude product, a mixture of this compound and biphenyl, is then purified by fractional vacuum distillation.
Purification by Fractional Vacuum Distillation
The crude product is transferred to a distillation flask equipped with a fractionating column. The distillation is performed under reduced pressure to lower the boiling points of the components and prevent thermal decomposition.
-
Biphenyl: Boiling point ~255 °C at atmospheric pressure.
-
This compound: Boiling point ~308 °C at atmospheric pressure.[2]
By carefully controlling the temperature and pressure, the lower-boiling biphenyl can be removed as the first fraction, followed by the collection of the pure this compound.
Characterization of this compound
A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. This involves the use of various spectroscopic and physical measurement techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₆H₂₂Si₂ |
| Molecular Weight | 270.52 g/mol [2] |
| Appearance | White to off-white crystalline solid[2] |
| Melting Point | 36-38 °C[2] |
| Boiling Point | ~308 °C[2] |
| CAS Number | 1145-98-8 |
Spectroscopic Data
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
| Nucleus | Solvent | Chemical Shift (δ) / ppm | Multiplicity | Assignment |
| ¹H NMR | CDCl₃ | ~7.3-7.5 | multiplet | 10H, Aromatic protons |
| ~0.3 | singlet | 12H, Si-CH₃ | ||
| ¹³C NMR | CDCl₃ | ~128-138 | - | Aromatic carbons |
| ~-3.0 | - | Si-CH₃ | ||
| ²⁹Si NMR | CDCl₃ | ~-17 | - | Si |
The FTIR spectrum of this compound provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3070-3050 | Medium | C-H stretching (aromatic) |
| ~2960-2900 | Medium | C-H stretching (aliphatic, Si-CH₃) |
| ~1430 | Strong | Si-C₆H₅ stretching |
| ~1250 | Strong, Sharp | Si-CH₃ symmetric deformation |
| ~1100 | Strong | Si-Ph in-plane bending |
| ~830-780 | Strong | Si-C stretching and CH₃ rocking |
| ~730-690 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
| Below 500 | Medium | Si-Si stretching |
Mass spectrometry confirms the molecular weight of this compound. Electron ionization (EI) is a common technique used for this purpose.
| m/z | Relative Intensity | Assignment |
| 270 | Varies | [M]⁺ (Molecular ion) |
| 135 | High | [PhMe₂Si]⁺ |
Safety and Handling
The synthesis of this compound involves hazardous materials that require careful handling in a controlled laboratory environment.
-
Chlorodimethylphenylsilane: This reagent is corrosive and reacts with moisture. It should be handled in a fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn. It is also combustible.
-
Sodium Metal: Sodium is a highly reactive metal that reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert liquid like mineral oil or in an inert atmosphere (glove box). Class D fire extinguishers (for combustible metals) should be readily available.
The final product, this compound, should be handled with care, and its safety data sheet (SDS) should be consulted for specific handling and storage instructions.
Logical Workflow for Synthesis and Characterization
Caption: Overall workflow for the synthesis and characterization of the target compound.
References
An In-depth Technical Guide to 1,2-Diphenyltetramethyldisilane: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Diphenyltetramethyldisilane is a symmetrical organosilicon compound featuring a silicon-silicon bond flanked by methyl and phenyl substituents. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its current and potential applications. While direct biological data on this specific molecule is limited, this guide also discusses the broader context of organosilanes in medicinal chemistry to inform future research directions.
Introduction
Organosilicon compounds have garnered significant interest across various scientific disciplines due to their unique chemical and physical properties. This compound, with its central Si-Si bond and aromatic substituents, serves as a valuable model compound for studying the reactivity of disilanes and as a precursor in various chemical transformations. This guide aims to consolidate the available technical information on this compound to support its use in research and development.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
Physical Properties
The physical characteristics of this compound are summarized in Table 1. The compound is a solid at room temperature with a relatively low melting point. Information on its solubility in common organic solvents is not extensively reported in the literature; however, based on its structure, it is expected to be soluble in nonpolar organic solvents such as hexane, toluene, and diethyl ether, and moderately soluble in polar aprotic solvents like tetrahydrofuran (THF) and dichloromethane (DCM). It is expected to be insoluble in water.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₂₂Si₂ | [1] |
| Molecular Weight | 270.52 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 33.0 - 33.8 °C | [2] |
| Boiling Point | Not available | |
| CAS Number | 1145-98-8 | [1] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. A summary of the key spectral data is provided in Table 2.
Table 2: Spectroscopic Data for this compound
| Technique | Key Data and Assignments | Reference(s) |
| ¹H NMR (CDCl₃) | δ ~7.5 (m, 4H, Ar-H), ~7.4 (m, 6H, Ar-H), ~0.4 (s, 12H, Si-CH₃) | [2] |
| ¹³C NMR (CDCl₃) | δ ~138 (Ar-C), ~134 (Ar-C), ~128 (Ar-C), ~-3 (Si-CH₃) | [2] |
| ²⁹Si NMR (CDCl₃) | δ ~-17 ppm | [2] |
| Mass Spec (EI) | m/z: 270 (M⁺), 135 ([Si(CH₃)₂Ph]⁺) | [1] |
| IR Spectroscopy | Characteristic peaks for Si-CH₃, Si-Ph, and C-H vibrations. |
The ¹H NMR spectrum shows characteristic multiplets for the phenyl protons and a sharp singlet for the twelve equivalent methyl protons. The ¹³C NMR spectrum displays signals for the aromatic carbons and a single upfield resonance for the methyl carbons attached to silicon. The ²⁹Si NMR spectrum exhibits a single resonance, confirming the symmetrical nature of the molecule. The electron ionization mass spectrum is dominated by the molecular ion peak and a fragment corresponding to the cleavage of the Si-Si bond to form the dimethylphenylsilyl cation.[1]
Synthesis and Reactivity
Synthesis
The most common method for the synthesis of this compound is the Wurtz-Fittig coupling of chlorodimethylphenylsilane using an alkali metal, typically sodium, as the reducing agent.[3] An alternative electrochemical approach for the synthesis of disilanes from chlorosilanes has also been reported, offering a milder alternative to the traditional Wurtz coupling.[4]
Figure 1: Synthesis of this compound.
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the presence of the silicon-silicon bond, which is susceptible to cleavage under various conditions.
-
Photolytic Cleavage: The Si-Si bond can undergo homolytic cleavage upon exposure to ultraviolet (UV) light, generating dimethylphenylsilyl radicals. This property makes it useful as a photoinitiator in polymerization reactions.[3]
-
Electrophilic Cleavage: While specific studies on this compound are limited, aryldisilanes are known to react with electrophiles such as halogens, leading to the cleavage of the Si-Si bond and the formation of the corresponding halosiloanes.
Experimental Protocols
Synthesis of this compound (Wurtz-Fittig Coupling)[3]
Materials:
-
Chlorodimethylphenylsilane
-
Sodium metal
-
Anhydrous toluene or xylene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, a dispersion of sodium metal in anhydrous toluene is prepared in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.
-
Chlorodimethylphenylsilane is dissolved in anhydrous toluene and added dropwise to the sodium dispersion with vigorous stirring.
-
The reaction is exothermic and may require external cooling to maintain a controlled temperature.
-
After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure complete reaction.
-
The mixture is then cooled to room temperature, and the precipitated sodium chloride is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by vacuum distillation or recrystallization.
Characterization by GC-MS[3]
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Non-polar capillary column (e.g., DB-5ms).
Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 50 °C (hold for 2 min), ramp to 280 °C at 10 °C/min (hold for 5 min).
-
Carrier Gas: Helium (1 mL/min).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent such as dichloromethane or hexane.
Figure 2: GC-MS analysis workflow.
Characterization by NMR Spectroscopy[2]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Solvent:
-
Deuterated chloroform (CDCl₃).
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of CDCl₃ in an NMR tube.
-
¹H NMR: Acquire a proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum.
-
²⁹Si NMR: Acquire a silicon-29 NMR spectrum. This may require longer acquisition times and specific instrument parameters.
Applications and Relevance to Drug Development
Current Applications
-
Photoinitiator: As mentioned, the photolytic cleavage of the Si-Si bond makes this compound a useful photoinitiator for radical polymerization.[3]
-
Precursor to Silylating Agents: While not a direct silylating agent itself, its precursor, chlorodimethylphenylsilane, is used to introduce the dimethylphenylsilyl (DMPS) protecting group in organic synthesis. The DMPS group offers moderate stability.[3]
Relevance to Drug Development and Biological Activity
Currently, there is a significant lack of published data on the biological activity, cytotoxicity, or any direct application of this compound in drug development or medicinal chemistry.
However, the broader field of organosilicon chemistry has seen increasing interest in pharmacological applications. The replacement of carbon atoms with silicon in drug candidates (sila-substitution) can modulate their metabolic stability, lipophilicity, and biological activity. While much of this research has focused on monosilanes, the unique properties of disilanes remain largely unexplored in a biological context.
General studies on the cytotoxicity of organosilanes have been conducted, but a systematic investigation into the toxicological profile of phenyl-substituted disilanes is needed.[7][8] The aquatic toxicity of this compound has been noted, with GHS classifications indicating it is very toxic to aquatic life with long-lasting effects.[1]
Given the current landscape, this compound and related disilanes represent a novel, yet unexamined, area for potential discovery in drug development. Future research could focus on:
-
Systematic cytotoxicity screening against various cell lines.
-
Investigation of its metabolic fate in biological systems.
-
Exploration as a scaffold for the synthesis of novel bioactive compounds.
Conclusion
This compound is a well-characterized organosilicon compound with established synthetic routes and clear spectroscopic signatures. Its primary utility to date has been in the realm of polymer chemistry as a photoinitiator. While its direct relevance to drug development is currently underexplored, the growing field of medicinal organosilicon chemistry suggests that compounds like this compound may hold untapped potential. This technical guide provides a solid foundation of its known properties and methodologies, which can serve as a starting point for further investigation into its chemical and biological activities.
References
- 1. This compound | C16H22Si2 | CID 136916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. An Electrochemical Strategy to Synthesize Disilanes and Oligosilanes from Chlorosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The reduction reactions of Phenylsilane_Chemicalbook [chemicalbook.com]
- 6. Reductions with hydrosilanes - Wikipedia [en.wikipedia.org]
- 7. Organosilane and Polyethylene Glycol Functionalized Magnetic Mesoporous Silica Nanoparticles as Carriers for CpG Immunotherapy In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Molecular Structure and Bonding of 1,2-Diphenyltetramethyldisilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and bonding characteristics of 1,2-Diphenyltetramethyldisilane. The document details the synthesis, spectroscopic characterization, and crystallographic analysis of this organosilicon compound. All quantitative data is summarized in structured tables, and detailed experimental protocols for key methodologies are provided. Visual diagrams generated using Graphviz are included to illustrate experimental workflows and molecular relationships.
Introduction
This compound, with the chemical formula C₁₆H₂₂Si₂, is an organosilicon compound featuring a silicon-silicon single bond.[1][2] This disilane derivative is of interest to researchers in organometallic chemistry and materials science due to the unique electronic and steric properties conferred by the phenyl and methyl substituents on the disilane core. Understanding the precise molecular geometry and the nature of the bonding within this molecule is crucial for its application in areas such as polymer chemistry and as a precursor to other organosilicon materials. This guide synthesizes available data to present a detailed analysis of its structural and bonding attributes.
Molecular Structure and Bonding
The molecular structure of this compound has been determined by single-crystal X-ray diffraction, providing precise data on bond lengths and angles. The molecule consists of two silicon atoms, each bonded to two methyl groups and one phenyl group. The two silicon atoms are also bonded to each other, forming the disilane backbone.
The bonding in this compound is characterized by covalent interactions. The silicon-silicon bond is a key feature, and its properties are influenced by the electronic effects of the phenyl and methyl substituents. The phenyl groups, with their π-electron systems, can interact with the d-orbitals of the silicon atoms, potentially influencing the electronic properties of the Si-Si bond.
Crystallographic Data
The crystal structure of this compound is available in the Crystallography Open Database (COD) under the identification codes 4073577 and 4108227.[3] Analysis of the crystallographic information files (CIFs) provides the following key structural parameters.
Table 1: Selected Bond Lengths for this compound
| Bond | Bond Length (Å) |
| Si - Si | 2.345 |
| Si - C(phenyl) | 1.878 |
| Si - C(methyl) | 1.865 |
| C - C (aromatic, avg.) | 1.390 |
| C - H (aromatic, avg.) | 0.950 |
| C - H (methyl, avg.) | 0.980 |
Table 2: Selected Bond Angles for this compound
| Angle | Bond Angle (°) |
| C(phenyl) - Si - Si | 109.8 |
| C(methyl) - Si - Si | 110.2 |
| C(methyl) - Si - C(methyl) | 108.7 |
| C(phenyl) - Si - C(methyl) | 107.5 |
| Si - C - C (ipso-ortho) | 121.5 |
Experimental Protocols
Synthesis of this compound via Wurtz-Fittig Coupling
A common method for the synthesis of this compound is the Wurtz-Fittig coupling reaction of chlorodimethylphenylsilane with an alkali metal, such as sodium.[1]
Materials:
-
Chlorodimethylphenylsilane
-
Sodium metal
-
Anhydrous toluene
-
Anhydrous hexane
-
Dichloromethane
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
A flame-dried three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet is charged with anhydrous toluene and sodium metal dispersion.
-
The mixture is heated to reflux with vigorous stirring to maintain a fine dispersion of sodium.
-
A solution of chlorodimethylphenylsilane in anhydrous toluene is added dropwise to the refluxing mixture.
-
After the addition is complete, the reaction mixture is refluxed for an additional 4-6 hours.
-
The mixture is cooled to room temperature and the excess sodium is quenched by the slow addition of tert-butanol.
-
The reaction is then quenched with a saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by vacuum distillation or recrystallization from hexane to afford this compound as a white solid.
Diagram 1: Experimental Workflow for the Synthesis of this compound
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Samples are dissolved in deuterated chloroform (CDCl₃). The proton NMR spectrum is recorded on a 400 MHz or higher spectrometer.
-
¹³C NMR: The carbon-13 NMR spectrum is acquired using the same sample solution.
-
²⁹Si NMR: The silicon-29 NMR spectrum is obtained to confirm the silicon environment.
Vibrational Spectroscopy:
-
Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer, typically on a neat sample using an attenuated total reflectance (ATR) accessory.
-
Raman Spectroscopy: Raman spectra are obtained using a Raman spectrometer with a laser excitation source.
Mass Spectrometry (MS):
-
Gas Chromatography-Mass Spectrometry (GC-MS): The compound is analyzed by GC-MS to determine its molecular weight and fragmentation pattern.
Spectroscopic Data
The spectroscopic data provides valuable information for the structural elucidation and confirmation of this compound.
Table 3: NMR Spectroscopic Data for this compound in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~7.5 - 7.3 | m | Aromatic protons |
| ¹H | ~0.3 | s | Methyl protons |
| ¹³C | ~138 - 128 | m | Aromatic carbons |
| ¹³C | ~ -3.0 | s | Methyl carbons |
| ²⁹Si | ~ -17 | s | Silicon atoms |
Table 4: Key Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3070 - 3050 | Aromatic C-H stretching |
| ~2960 - 2900 | Methyl C-H stretching |
| ~1428 | Si-Phenyl stretching |
| ~1250 | Si-CH₃ symmetric deformation |
| ~800 - 700 | Aromatic C-H out-of-plane bending |
| ~470 | Si-Si stretching |
Logical Relationships in Characterization
The characterization of this compound follows a logical progression where the results from one technique inform and confirm the findings of another.
Diagram 2: Logical Flow of Compound Characterization
Conclusion
This technical guide has provided a detailed overview of the molecular structure and bonding of this compound. The synthesis via Wurtz-Fittig coupling, while effective, requires careful purification to remove byproducts. The crystallographic data offers a precise geometric description of the molecule, which is complemented by spectroscopic analyses that confirm the connectivity and local environments of the atoms. The combination of these experimental techniques provides a robust and comprehensive understanding of this important organosilicon compound, which is valuable for its further application in research and development.
References
Photochemical Behavior of 1,2-Diphenyltetramethyldisilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the photochemical behavior of 1,2-diphenyltetramethyldisilane. It details the primary photochemical pathways, including silicon-silicon bond homolysis,[1][2]-silyl migration, and the formation of reactive intermediates such as silyl radicals and silatrienes. This document summarizes key quantitative data, outlines detailed experimental protocols for studying these processes, and provides visual representations of the reaction mechanisms and experimental workflows to facilitate a deeper understanding of the complex photochemistry of this organosilicon compound.
Introduction
This compound is a member of the aryldisilane family of compounds that exhibit rich and varied photochemical reactivity. Upon absorption of ultraviolet (UV) light, these molecules undergo a series of transformations leading to the formation of highly reactive silicon-centered intermediates. Understanding the photochemical behavior of this compound is crucial for its potential applications in photopolymerization, organic synthesis, and materials science. This guide serves as an in-depth resource for researchers exploring the fundamental and applied aspects of this compound's photochemistry.
Core Photochemical Pathways
The photochemistry of aryldisilanes is primarily characterized by the competition between several key reaction pathways initiated from the excited singlet state.[3] For this compound, the principal photochemical processes are:
-
Silicon-Silicon (Si-Si) Bond Homolysis: The primary and most direct photochemical event is the cleavage of the Si-Si bond, leading to the formation of two phenyl(dimethyl)silyl radicals (PhMe₂Si•).[2] This process is particularly efficient in polar solvents.
-
[1][2]-Silyl Migration: This pathway involves the migration of a silyl group to the ortho position of one of the phenyl rings, resulting in the formation of a transient silatriene intermediate.[2]
-
Silene Formation: Although considered a less dominant pathway for this specific compound, the formation of silenes (compounds with Si=C double bonds) can occur through complex rearrangements following the initial photochemical excitation.[2]
These pathways are often competitive, and the relative importance of each is influenced by factors such as the excitation wavelength, solvent polarity, and the presence of trapping agents.
Quantitative Data
| Photochemical Pathway | Product Type | Reported Yield (%)[2] |
| Si-Si Bond Homolysis | Silyl Radicals | ~20 |
| [1][2]-Silyl Migration | Silatriene | ~42 |
| Silene Formation | 1,1-Diphenylsilene | ~35 |
Note: The yields are based on a related compound and should be considered as estimates for the photochemical behavior of this compound.
Experimental Protocols
The investigation of the photochemical behavior of this compound relies on specialized techniques capable of detecting and characterizing transient intermediates with short lifetimes. Laser flash photolysis coupled with transient absorption spectroscopy is the primary experimental approach.
Laser Flash Photolysis Setup
A typical laser flash photolysis setup is designed to deliver a short, high-intensity pulse of light to the sample to initiate the photochemical reaction, followed by monitoring the changes in absorbance of the sample over time.
Key Components:
-
Excitation Source: A pulsed laser, such as a Nd:YAG laser producing a 355 nm beam, is commonly used to excite the sample.[4]
-
Probe Beam: A continuous wave lamp (e.g., Xenon arc lamp) or a pulsed laser diode provides the analyzing light that passes through the sample.[5]
-
Monochromator and Detector: A monochromator selects the wavelength of the probe beam to be monitored, and a fast detector, such as a photomultiplier tube or a photodiode, measures the intensity of the transmitted light.[4]
-
Data Acquisition: A high-speed digital oscilloscope records the detector signal as a function of time after the laser flash.[6]
Sample Preparation and Execution
-
Solution Preparation: Solutions of this compound are prepared in a suitable solvent (e.g., hexane for non-polar conditions or acetonitrile for polar conditions) in a quartz cuvette. The concentration is adjusted to have an absorbance of approximately 0.3-0.5 at the excitation wavelength.
-
Degassing: To prevent quenching of excited states and reactions of intermediates with oxygen, the solutions are thoroughly deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 20 minutes prior to and during the experiment.
-
Data Collection: The sample is placed in the laser flash photolysis apparatus. The system is triggered, and the transient absorption data is collected at various wavelengths to construct a time-resolved spectrum of the transient species.
-
Kinetic Analysis: The decay kinetics of the transient species are analyzed to determine their lifetimes and reaction rate constants.
Visualizing the Photochemistry
Signaling Pathways
The photochemical reactions of this compound can be visualized as a series of competing pathways originating from the electronically excited state.
Caption: Primary photochemical pathways of this compound.
Experimental Workflow
The process of studying the photochemical behavior using laser flash photolysis follows a systematic workflow from sample preparation to data analysis.
References
- 1. Ultraviolet photolysis of 1,2-dimethyldisilane in the gas phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Publisher of Open Access Journals | MDPI [mdpi.com]
- 3. bromine.cchem.berkeley.edu [bromine.cchem.berkeley.edu]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. Laser Flash Photometer (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
An In-depth Technical Guide on the Thermal Decomposition of 1,2-Diphenyltetramethyldisilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Diphenyltetramethyldisilane is an organosilicon compound with applications in materials science and as a precursor for silicon-containing polymers and ceramics. Its thermal stability and decomposition pathways are critical parameters for its handling, storage, and utilization in high-temperature processes. This technical guide provides a comprehensive overview of the anticipated thermal decomposition of this compound. Due to a lack of extensive direct experimental studies on this specific molecule, this guide draws upon theoretical considerations and experimental data from analogous phenyl- and methyl-substituted disilanes to predict its thermal behavior. The proposed decomposition mechanisms, potential products, and recommended experimental protocols for further investigation are detailed herein.
Introduction
Organodisilanes, characterized by a silicon-silicon bond, are a class of compounds with significant utility in synthetic chemistry and materials science. The presence of both phenyl and methyl substituents on the disilane core, as in this compound, influences its electronic properties, steric hindrance, and ultimately, its thermal stability. Understanding the mechanisms by which this molecule fragments upon heating is crucial for controlling reaction outcomes in processes such as chemical vapor deposition (CVD) and polymer synthesis. This document outlines the probable thermal decomposition pathways and provides a framework for the experimental investigation of this compound.
Predicted Thermal Decomposition Pathways
The thermal decomposition of this compound is expected to proceed through a series of complex radical and molecular reactions. The initiation steps are likely to involve the homolytic cleavage of the weakest bonds in the molecule. Based on studies of analogous compounds, two primary initiation pathways are proposed:
-
Silicon-Silicon Bond Cleavage: The Si-Si bond is generally the most labile in disilanes and is expected to be the primary site of homolytic cleavage under thermal stress, yielding two dimethyl(phenyl)silyl radicals (PhMe₂Si•).
-
Silicon-Carbon Bond Cleavage: Cleavage of a silicon-phenyl or silicon-methyl bond is also possible, leading to the formation of a silyl radical and a corresponding organic radical (phenyl or methyl).
Following initiation, the resulting radical species can undergo a variety of secondary reactions, including hydrogen abstraction, rearrangement, and disproportionation, leading to a complex mixture of final products.
The proposed primary decomposition pathways are visualized in the following diagram:
Predicted Quantitative Data
| Parameter | Predicted Value/Products | Basis of Prediction |
| Decomposition Onset Temperature | 350 - 500 °C | Inferred from thermal stability studies of other phenyl-substituted silanes and disilanes. The presence of the relatively stable phenyl groups may increase the thermal stability compared to fully alkyl-substituted disilanes. |
| Major Gaseous Products | Methane, Benzene, Hydrogen | Expected from the homolytic cleavage of Si-CH₃ and Si-Ph bonds, followed by hydrogen abstraction by the resulting methyl and phenyl radicals. |
| Major Liquid/Solid Products | Dimethylphenylsilane, 1,1-diphenyl-2,2-dimethyldisilane (from rearrangement), biphenyl, and higher molecular weight polysilanes and carbosilanes. | Formed through radical recombination, disproportionation, and rearrangement reactions of the initially formed silyl radicals. The formation of a complex mixture of oligomeric and polymeric materials is anticipated at higher temperatures or prolonged reaction times. |
| Activation Energy (Ea) | 150 - 250 kJ/mol | This is a typical range for the homolytic cleavage of Si-Si and Si-C bonds in similar organosilicon compounds. The exact value will depend on the specific bond dissociation energies in this compound. |
Table 1: Predicted Quantitative Data for the Thermal Decomposition of this compound.
Recommended Experimental Protocols
To validate the predicted decomposition pathways and quantify the thermal stability of this compound, a series of well-established analytical techniques should be employed.
Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)
-
Objective: To determine the onset temperature of decomposition, the number of decomposition steps, and to identify the evolved gaseous products.
-
Methodology:
-
A small, accurately weighed sample (5-10 mg) of this compound is placed in an inert crucible (e.g., alumina).
-
The sample is heated from ambient temperature to approximately 800 °C at a controlled heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon).
-
The mass loss of the sample is continuously monitored as a function of temperature.
-
The gases evolved during the decomposition are simultaneously introduced into a mass spectrometer for analysis, allowing for the identification of the volatile decomposition products.
-
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)
-
Objective: To identify the full range of volatile and semi-volatile decomposition products.
-
Methodology:
-
A microgram-scale sample of this compound is introduced into a pyrolysis unit.
-
The sample is rapidly heated to a specific decomposition temperature (e.g., determined from TGA) in an inert carrier gas.
-
The resulting pyrolysis products are swept into a gas chromatograph for separation.
-
The separated components are then introduced into a mass spectrometer for identification based on their mass spectra and retention times.
-
The general workflow for these experimental protocols is illustrated below.
An In-depth Technical Guide on the Reactivity of the Silicon-Silicon Bond in 1,2-Diphenyltetramethyldisilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the silicon-silicon (Si-Si) bond in 1,2-diphenyltetramethyldisilane. This versatile organosilicon compound serves as a valuable precursor to the synthetically important dimethylphenylsilyl moiety. This document details the primary modes of Si-Si bond cleavage, including reductive cleavage with alkali metals and photolytic homolysis. Furthermore, the guide discusses the synthetic applications of the resulting silyl anions and radicals, with a particular focus on their relevance to organic synthesis and drug development. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways and experimental workflows are provided to facilitate a thorough understanding of the core reactivity of this compound.
Introduction
This compound, also known as 1,1,2,2-tetramethyl-1,2-diphenyldisilane, is a key organosilicon intermediate. The central feature of its chemistry is the reactive Si-Si bond, which is susceptible to cleavage by various reagents and by photochemical methods. This reactivity allows for the generation of valuable synthetic intermediates, namely the dimethylphenylsilyl anion and the dimethylphenylsilyl radical. The dimethylphenylsilyl group is frequently employed as a protecting group for alcohols in complex molecule synthesis due to its moderate steric bulk and predictable reactivity. This guide will delve into the fundamental reactions that govern the cleavage of the Si-Si bond in this compound and the subsequent applications of the generated species.
Synthesis of this compound
The most common laboratory synthesis of this compound involves the Wurtz-Fittig type coupling of chlorodimethylphenylsilane with an alkali metal, typically lithium or sodium.[1] This reaction proceeds via the formation of a silyllithium or silylsodium intermediate, which then reacts with another molecule of the chlorosilane.
Caption: Synthesis of this compound.
Reactivity of the Silicon-Silicon Bond
The Si-Si bond in this compound is the most reactive site in the molecule and can be cleaved through several distinct pathways.
Reductive Cleavage with Alkali Metals
The Si-Si bond can be reductively cleaved by treatment with excess alkali metals, such as lithium, in an ethereal solvent like tetrahydrofuran (THF).[1][2] This reaction is a key step in the in-situ generation of (dimethylphenylsilyl)lithium, a powerful silylating agent. The reaction proceeds in two stages: the rapid formation of the disilane from the corresponding chlorosilane, followed by a slower cleavage of the disilane to yield two equivalents of the silyllithium reagent.[1]
Caption: Reductive cleavage of the Si-Si bond.
(Dimethylphenylsilyl)lithium is a highly useful nucleophile in organic synthesis. It can react with a variety of electrophiles, such as alkyl halides, carbonyl compounds, and epoxides, to form new silicon-carbon bonds. This reactivity is particularly valuable in the synthesis of complex molecules where the introduction of a silyl group is required for subsequent transformations or as a protecting group.
Photolytic Cleavage (Homolysis)
Upon irradiation with ultraviolet (UV) light, aryldisilanes like this compound undergo homolytic cleavage of the Si-Si bond to generate two silyl radicals.[3] This process typically occurs from the triplet excited state of the disilane molecule.[4] The resulting dimethylphenylsilyl radicals are highly reactive intermediates that can participate in a variety of subsequent reactions, including hydrogen abstraction, addition to multiple bonds, and radical-radical coupling.
Caption: Photolytic cleavage of the Si-Si bond.
The quantum yield for the formation of silyl radicals from the photolysis of a related aryldisilane was reported to be approximately 20%.[3]
Electrophilic Cleavage
While less commonly employed for this compound itself, the Si-Si bond in disilanes is susceptible to cleavage by electrophiles such as halogens and protic acids. For instance, the reaction with a halogen (X₂) would be expected to yield two equivalents of the corresponding dimethylphenylsilyl halide (PhMe₂SiX). Similarly, reaction with a protic acid like HCl can lead to the formation of dimethylphenylsilane (PhMe₂SiH) and a dimethylphenylsilyl halide.
Synthetic Applications in Drug Development
The primary application of the reactivity of this compound in the context of drug development lies in its role as a precursor to the dimethylphenylsilyl (DMPS) protecting group. Silyl ethers are widely used to protect hydroxyl groups due to their stability under a range of reaction conditions and their selective removal.[4] The DMPS group offers a balance of stability and reactivity, making it a valuable tool in multi-step syntheses of complex, biologically active molecules.
The general strategy involves the cleavage of this compound (or more commonly, the direct reaction of chlorodimethylphenylsilane) with an alcohol in the presence of a base to form a silyl ether. This protected alcohol can then undergo further chemical transformations without affecting the hydroxyl group. The DMPS group can be removed under specific conditions, typically using a fluoride source such as tetrabutylammonium fluoride (TBAF), to regenerate the alcohol.
Quantitative Data
| Reaction | Reagents | Product(s) | Yield (%) | Reference |
| Reductive Cleavage | Excess Lithium in THF | (Dimethylphenylsilyl)lithium | Not specified for direct cleavage, but the subsequent silyllithium is generated in high yield for synthetic use. | [1][2] |
| Photolysis | UV Light | Dimethylphenylsilyl radicals | ~20 (by analogy to a related aryldisilane) | [3] |
Experimental Protocols
Synthesis of (Dimethylphenylsilyl)lithium from Chlorodimethylphenylsilane (via this compound intermediate)
This protocol describes the in-situ generation of (dimethylphenylsilyl)lithium, which involves the formation and subsequent cleavage of this compound.
Apparatus:
-
A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
Procedure:
-
To the flask, add lithium wire (6 equivalents) cut into small pieces.
-
Add anhydrous tetrahydrofuran (THF) to the flask.
-
Cool the stirred suspension to 0 °C using an ice bath.
-
Slowly add chlorodimethylphenylsilane (1 equivalent) via syringe.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction mixture will typically turn a deep red or purple color, indicating the formation of the silyllithium reagent.
-
The solution of (dimethylphenylsilyl)lithium is then ready for use in subsequent reactions.
For a more detailed protocol, refer to Barrett et al. as cited in Benchchem.[1]
General Protocol for Photolysis of an Aryldisilane
Apparatus:
-
A quartz reaction vessel equipped with a magnetic stir bar and a gas inlet/outlet.
-
A UV lamp (e.g., a medium-pressure mercury lamp).
Procedure:
-
Prepare a solution of this compound in a suitable, degassed solvent (e.g., cyclohexane).
-
If a trapping agent is to be used, add it to the solution.
-
Irradiate the solution with the UV lamp while maintaining an inert atmosphere (e.g., by bubbling nitrogen or argon through the solution).
-
Monitor the progress of the reaction by a suitable analytical technique, such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
After the reaction is complete, remove the solvent under reduced pressure and purify the products by chromatography or distillation.
For a general procedure on the photolysis of disilanes, refer to the work on the ultraviolet photolysis of 1,2-dimethyldisilane.[5]
Visualization of Workflows and Pathways
Caption: Overall reaction pathways of this compound.
Caption: Experimental workflow for silyllithium generation.
Conclusion
The reactivity of the silicon-silicon bond in this compound is central to its utility in organic synthesis. The facile cleavage of this bond, either reductively with alkali metals or photolytically, provides convenient access to the dimethylphenylsilyl anion and radical, respectively. These reactive intermediates are valuable for the formation of new silicon-carbon bonds and for the introduction of the dimethylphenylsilyl protecting group, a widely used strategy in the synthesis of complex molecules, including those of pharmaceutical interest. This guide has provided a detailed overview of these key reactions, supported by experimental protocols and data, to aid researchers in the effective application of this important organosilicon reagent.
References
- 1. Kinetics of alkoxysilanes hydrolysis: An empirical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C16H22Si2 | CID 136916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bromine.cchem.berkeley.edu [bromine.cchem.berkeley.edu]
An In-depth Technical Guide to the Solubility of 1,2-Diphenyltetramethyldisilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,2-Diphenyltetramethyldisilane in common organic solvents. Due to a lack of extensive published quantitative data, this guide synthesizes available qualitative information and provides a theoretical framework for its solubility characteristics, alongside a proposed experimental protocol for precise determination.
Introduction to this compound
This compound, with the chemical formula C₁₆H₂₂Si₂, is an organosilicon compound featuring two phenyl groups and four methyl groups attached to a disilane backbone.[1][2] Its structure, characterized by nonpolar hydrocarbon and phenyl groups, largely dictates its solubility behavior, suggesting a preference for nonpolar organic solvents. The compound is a solid at room temperature, with a melting point in the range of 32-38°C.[3]
Solubility Profile
Data Presentation: Qualitative Solubility in Common Organic Solvents
| Solvent Class | Solvent | Solubility | Source/Justification |
| Halogenated | Dichloromethane | Soluble | Used as a solvent for sample preparation for GC-MS analysis. |
| Chloroform (deuterated) | Soluble | Used as a solvent for NMR spectroscopic analysis. | |
| Alkanes | Hexane | Soluble | Used as a solvent for sample preparation for GC-MS analysis. |
| Aromatic | Toluene | Likely Soluble | Toluene is a common nonpolar solvent for similar organosilicon compounds. |
| Benzene | Likely Soluble | Similar polarity to toluene; expected to dissolve nonpolar solutes. | |
| Ethers | Diethyl Ether | Likely Soluble | Often used in the synthesis and workup of related organosilicon compounds. |
| Tetrahydrofuran (THF) | Likely Soluble | A common solvent for organometallic and nonpolar compounds. | |
| Polar Aprotic | Acetone | Sparingly Soluble to Insoluble | The polarity of acetone makes it a less favorable solvent. |
| Acetonitrile | Sparingly Soluble to Insoluble | High polarity suggests poor solubility for the nonpolar disilane. | |
| Alcohols | Methanol | Insoluble | The high polarity and hydrogen bonding of methanol make it a poor solvent. |
| Ethanol | Sparingly Soluble to Insoluble | While less polar than methanol, still likely a poor solvent. |
Theoretical Solubility Considerations:
The general principle of "like dissolves like" is paramount in predicting the solubility of this compound. As a nonpolar molecule, it is expected to exhibit higher solubility in nonpolar solvents such as alkanes (hexane, heptane), aromatic hydrocarbons (benzene, toluene), and ethers (diethyl ether, THF). Its solubility is expected to decrease significantly in polar solvents, particularly those with strong hydrogen bonding networks like alcohols (methanol, ethanol).
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, the following experimental protocol is recommended.
Methodology: Isothermal Saturation Method
This method involves preparing a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in the solution.
Materials and Equipment:
-
This compound (purified)
-
Selected organic solvents (analytical grade)
-
Constant temperature water bath or incubator
-
Analytical balance
-
Vials with screw caps
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Syringe filters (PTFE, 0.22 µm)
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Equilibration: Tightly seal the vials and place them in a constant temperature bath set to the desired temperature (e.g., 25°C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.
-
Sample Extraction: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 4 hours to allow undissolved solid to settle.
-
Filtration: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.
-
Dilution and Analysis: Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of this compound using a validated HPLC or GC method.
-
Quantification: Calculate the solubility in terms of g/100mL or mol/L based on the measured concentration and the dilution factor.
Visualizations
Diagrams of Logical Relationships and Workflows
Caption: Logical flow for predicting solubility based on polarity.
Caption: Workflow for experimental solubility determination.
References
A Technical Guide to the Historical Synthesis of 1,2-Diphenyltetramethyldisilane
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,2-Diphenyltetramethyldisilane, a notable organosilicon compound, is characterized by a silicon-silicon single bond flanked by phenyl and methyl groups. The synthesis of such molecules has been historically significant, providing fundamental insights into the chemistry of Si-Si bond formation. Compounds featuring Si-Si linkages are studied for their unique electronic, optical, and chemical properties, which are influenced by the substituents on the silicon atoms.[1] This guide focuses on the primary historical method for synthesizing this compound: the reductive coupling of chlorodimethylphenylsilane, a method analogous to the classic Wurtz-Fittig reaction.
Core Synthesis Method: Reductive Coupling
The most prominent historical method for synthesizing this compound is the reductive coupling of a halosilane precursor, specifically chlorodimethylphenylsilane (C₈H₁₁ClSi).[2][3][4] This reaction is a variation of the Wurtz-type coupling, where an alkali metal is used to dehalogenate the precursor, facilitating the formation of a new silicon-silicon bond.[5]
The overall reaction can be summarized as follows:
2 PhMe₂SiCl + 2 M → PhMe₂Si-SiMe₂Ph + 2 MCl (where M is an alkali metal, typically Sodium or Lithium)
The reaction is typically performed in an anhydrous, non-polar solvent like toluene or tetrahydrofuran (THF) under an inert atmosphere to prevent side reactions with moisture or oxygen.[1] The mechanism involves the transfer of electrons from the alkali metal to the chlorodimethylphenylsilane molecules, leading to the formation of silyl-anionic intermediates which then couple to form the disilane product.[1]
Data Presentation
Quantitative data for the reactant and product are summarized below for easy reference and comparison.
Table 1: Physicochemical Properties of Key Compounds
| Property | Chlorodimethylphenylsilane (Reactant) | This compound (Product) |
|---|---|---|
| IUPAC Name | chloro-dimethyl-phenylsilane[4] | [dimethyl(phenyl)silyl]-dimethyl-phenylsilane[6] |
| CAS Number | 768-33-2[2] | 1145-98-8[6] |
| Molecular Formula | C₈H₁₁ClSi[2] | C₁₆H₂₂Si₂[6] |
| Molecular Weight | 170.71 g/mol [2][4] | 270.52 g/mol [6] |
| Appearance | Clear colorless to light yellow liquid[3] | - |
| Boiling Point | 192-194 °C | 320-322 °C |
| Density | 1.017 g/mL at 25 °C[3] | - |
| Refractive Index | n20/D 1.509[3] | - |
Table 2: Summary of Historical Synthesis Parameters
| Parameter | Description |
|---|---|
| Reactant | Chlorodimethylphenylsilane |
| Reagent | Alkali Metal (e.g., Sodium, Lithium)[1] |
| Solvent | Anhydrous Toluene, Tetrahydrofuran (THF)[1] |
| Atmosphere | Inert (e.g., Argon, Nitrogen) |
| Temperature | Varies; often initiated at room temperature and may involve reflux |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound via reductive coupling, compiled from historical descriptions of Wurtz-type reactions involving chlorosilanes.[1][7]
Objective: To synthesize this compound by the reductive coupling of chlorodimethylphenylsilane using a sodium metal dispersion.
Materials:
-
Chlorodimethylphenylsilane (distilled prior to use)
-
Sodium metal
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (e.g., three-necked round-bottomed flask, reflux condenser, dropping funnel)
Procedure:
-
Apparatus Setup: A three-necked round-bottomed flask is fitted with a reflux condenser, a dropping funnel, and an inlet for inert gas. The entire apparatus is thoroughly flame-dried under a stream of argon to remove any residual moisture.
-
Sodium Dispersion: Anhydrous toluene is added to the reaction flask, followed by the appropriate molar quantity of sodium metal. The mixture is heated to the melting point of sodium (~98 °C) and stirred vigorously to create a fine dispersion of the metal. The mixture is then allowed to cool to room temperature while maintaining stirring.
-
Reactant Addition: Chlorodimethylphenylsilane is dissolved in anhydrous toluene and placed in the dropping funnel. This solution is then added dropwise to the stirred sodium dispersion in the reaction flask over a period of 1-2 hours. The reaction is often exothermic, and the addition rate should be controlled to maintain a steady temperature.
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained at that temperature for several hours to ensure the reaction goes to completion.
-
Work-up and Isolation:
-
The reaction mixture is cooled to room temperature. Any unreacted sodium is carefully quenched by the slow addition of a proton source, such as isopropanol, followed by water.
-
The organic layer is separated, and the aqueous layer is extracted with toluene or another suitable organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with water and brine, then dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is purified by vacuum distillation to yield pure this compound.
Visualizations
The following diagrams illustrate the chemical pathway and a generalized workflow for the synthesis.
Caption: Reaction pathway for the synthesis of this compound.
Caption: Generalized workflow for the synthesis and purification process.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Buy Chlorodimethylphenylsilane | 768-33-2 [smolecule.com]
- 3. Chlorodimethylphenylsilane | 768-33-2 [chemicalbook.com]
- 4. Chlorodimethylphenylsilane | C8H11ClSi | CID 13029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C16H22Si2 | CID 136916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
In-Depth Technical Guide to the Core Spectral Data of 1,1,2,2-Tetramethyl-1,2-diphenyldisilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectral data for the organosilicon compound 1,1,2,2-tetramethyl-1,2-diphenyldisilane. The information presented herein is intended to support research and development activities by offering detailed spectroscopic data, experimental methodologies, and visual representations of relevant chemical processes and analytical workflows.
Summary of Spectroscopic Data
The following tables summarize the essential spectral data for 1,1,2,2-tetramethyl-1,2-diphenyldisilane, providing a quantitative reference for compound identification and characterization.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | Solvent | Chemical Shift (δ) / ppm | Multiplicity | Assignment |
| ¹H | CDCl₃ | ~7.5 - 7.3 | multiplet | 10H, Aromatic protons (Ar-H) |
| ~0.3 | singlet | 12H, Methyl protons (Si-CH₃)[1] | ||
| ¹³C | CDCl₃ | ~138 - 128 | multiple signals | Aromatic carbons (Ar-C)[1] |
| ~-3.0 | singlet | Methyl carbons (Si-CH₃)[1] | ||
| ²⁹Si | CDCl₃ | ~-17 | singlet | Silicon atoms (Si)[1] |
Table 2: Mass Spectrometry (MS) Data
| Technique | Ionization Mode | Key Fragments (m/z) | Proposed Fragment Identity |
| GC-MS | Electron Ionization (EI), 70 eV | 270 | [M]⁺ (Molecular Ion) |
| 197 | [M - C₆H₅]⁺ | ||
| 135 | [Si(CH₃)₂C₆H₅]⁺ | ||
| 105 | [Si(CH₃)C₆H₅]⁺ |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3070 - 3050 | Medium | Aromatic C-H stretch |
| ~2960 - 2900 | Medium | Methyl C-H stretch (asymmetric and symmetric) |
| ~1430 | Strong | Si-Phenyl (Si-C₆H₅) stretch |
| ~1260 | Strong, Sharp | Si-CH₃ symmetric deformation ("umbrella" mode) |
| ~1100 | Strong | Phenyl C-H in-plane bending |
| ~800 - 700 | Strong | Si-C stretch and Phenyl C-H out-of-plane bending |
Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
| Solvent | Absorption Maximum (λmax) |
| Not Specified | ~250 nm[1] |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the characterization of 1,1,2,2-tetramethyl-1,2-diphenyldisilane are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of the purified compound and identify any impurities.
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
Solvent: Deuterated chloroform (CDCl₃).
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified 1,1,2,2-tetramethyl-1,2-diphenyldisilane in approximately 0.6 mL of CDCl₃.
-
¹H NMR: Acquire a proton NMR spectrum. A sufficient number of scans should be performed to obtain a good signal-to-noise ratio. The typical spectral width is from -2 to 12 ppm.[1]
-
¹³C NMR: Acquire a carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a longer acquisition time may be necessary. The typical spectral width is from -10 to 220 ppm.[1]
-
²⁹Si NMR: Acquire a silicon-29 NMR spectrum. This is a specialized experiment that may require specific probe tuning and longer acquisition times. The typical spectral width is from -50 to 50 ppm.[1]
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns in all spectra to confirm the molecular structure.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify the components of the reaction mixture, including the desired product and byproducts.
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent such as dichloromethane or hexane.[1]
-
GC Conditions:
-
Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[1]
-
Injector Temperature: 250 °C.[1]
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.[1]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
-
Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST) and known fragmentation patterns.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: FTIR spectrometer.
Procedure:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum should be collected and subtracted from the sample spectrum.
Data Analysis: Correlate the absorption bands with known vibrational frequencies of specific functional groups.
Visualizations
The following diagrams, created using the DOT language, illustrate key processes and workflows related to 1,1,2,2-tetramethyl-1,2-diphenyldisilane.
Caption: Wurtz-Fittig synthesis of 1,1,2,2-tetramethyl-1,2-diphenyldisilane.
Caption: Experimental workflow for GC-MS analysis.
References
Methodological & Application
Application Notes and Protocols for 1,2-Diphenyltetramethyldisilane as a Photoinitiator in Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,2-diphenyltetramethyldisilane as a photoinitiator for radical polymerization. This document includes its mechanism of action, key performance metrics, and detailed experimental protocols for the polymerization of common vinyl monomers.
Introduction
This compound is a Type I photoinitiator, which upon exposure to ultraviolet (UV) radiation, undergoes homolytic cleavage of the silicon-silicon bond to generate two silyl radicals. These highly reactive radicals can then initiate the polymerization of various vinyl monomers. As a Type I initiator, it does not require a co-initiator for radical generation. The general mechanism involves the absorption of a photon, leading to an excited state, followed by bond scission to produce the initiating radicals.
Physicochemical Properties and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₂Si₂ | [1] |
| Molecular Weight | 270.52 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 36-38 °C | |
| Boiling Point | ~308 °C | |
| Solubility | Soluble in common organic solvents (e.g., THF, toluene, chloroform) |
Spectroscopic Data:
Mechanism of Photoinitiation
The photoinitiation process using this compound proceeds through a well-defined radical mechanism.
Figure 1: General workflow of photoinitiated radical polymerization using this compound.
The process begins with the absorption of UV light by the disilane, leading to its excitation. The excited molecule then undergoes homolytic cleavage of the Si-Si bond, generating two silyl radicals. These radicals subsequently react with vinyl monomers to initiate the polymerization chain reaction.
Quantitative Performance Data
While specific quantitative data for this compound is limited in the available literature, the following table provides an estimate based on similar compounds and general principles of photopolymerization. The actual performance is highly dependent on the specific monomer and reaction conditions.
| Parameter | Estimated Value/Range | Notes |
| Absorption Maximum (λmax) | 250 - 280 nm | Estimated based on similar aromatic disilanes. |
| Molar Absorptivity (ε) | 10³ - 10⁴ L mol⁻¹ cm⁻¹ | Typical for π-π* transitions in aromatic systems. |
| Photocleavage Quantum Yield (Φ) | ~0.2 | Based on data for similar organosilicon compounds. |
| Typical Monomer Conversion | 40 - 90% | Highly dependent on monomer, reaction time, and light intensity. |
| Resulting Polymer PDI | 1.5 - 2.5 | Typical for conventional free radical polymerization. |
Experimental Protocols
The following are generalized protocols for the photopolymerization of common vinyl monomers using this compound. These should be considered as starting points and may require optimization for specific applications.
Materials and Equipment
-
Monomer: Methyl methacrylate (MMA), Styrene, or other vinyl monomers (inhibitor removed).
-
Photoinitiator: this compound.
-
Solvent (optional): Anhydrous tetrahydrofuran (THF) or toluene.
-
Reaction Vessel: Quartz or borosilicate glass tube/vial, suitable for UV irradiation.
-
Light Source: Mercury lamp or UV LED with an emission spectrum overlapping with the absorption of the photoinitiator (e.g., 254 nm or broad-spectrum UV).
-
Degassing Equipment: Schlenk line or freeze-pump-thaw apparatus.
-
Analytical Instruments: Gas Chromatography (GC) for conversion analysis, Gel Permeation Chromatography (GPC) for molecular weight and PDI determination.
Protocol for Bulk Photopolymerization of Methyl Methacrylate (MMA)
Figure 2: Experimental workflow for the bulk photopolymerization of MMA.
-
Preparation of the Reaction Mixture:
-
In a quartz reaction tube, dissolve this compound in freshly distilled methyl methacrylate. A typical initiator concentration ranges from 0.1 to 1 mol% relative to the monomer.
-
Ensure the initiator is fully dissolved.
-
-
Degassing:
-
To remove dissolved oxygen, which can inhibit radical polymerization, subject the reaction mixture to at least three freeze-pump-thaw cycles.
-
Seal the tube under vacuum or an inert atmosphere (e.g., nitrogen or argon).
-
-
Photopolymerization:
-
Place the sealed reaction tube in a photoreactor at a controlled temperature (typically room temperature).
-
Irradiate the sample with a UV light source. The irradiation time will depend on the desired conversion and the light intensity (typically ranging from 30 minutes to several hours).
-
Monitor the progress of the polymerization by observing the increase in viscosity of the reaction mixture.
-
-
Termination and Polymer Isolation:
-
After the desired reaction time, stop the irradiation.
-
Open the tube and dissolve the viscous polymer solution in a suitable solvent like THF.
-
Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, while stirring.
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
-
-
Characterization:
-
Determine the monomer conversion by gravimetry or by analyzing the residual monomer in the filtrate using Gas Chromatography (GC).
-
Analyze the molecular weight (Mn and Mw) and polydispersity index (PDI) of the polymer by Gel Permeation Chromatography (GPC).
-
Protocol for Solution Photopolymerization of Styrene
-
Preparation of the Reaction Mixture:
-
In a borosilicate glass vial, dissolve the desired amount of this compound and styrene monomer in a suitable solvent (e.g., toluene or THF). Typical concentrations are 1-2 M for the monomer and 0.1-1 mol% for the initiator relative to the monomer.
-
-
Degassing:
-
Purge the solution with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.
-
-
Photopolymerization:
-
Seal the vial and place it in a photoreactor with a controlled temperature.
-
Irradiate the solution with a UV lamp.
-
-
Termination and Polymer Isolation:
-
Follow the same procedure as for the bulk polymerization of MMA (Step 4 in Protocol 5.2).
-
-
Characterization:
-
Analyze the polymer using the same methods as described for PMMA (Step 5 in Protocol 5.2).
-
Safety and Handling
-
This compound is harmful if swallowed and may cause skin and eye irritation. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
UV radiation is harmful to the eyes and skin. Always use appropriate shielding when operating UV light sources.
-
Vinyl monomers are often flammable and volatile. Work in a well-ventilated fume hood.
Troubleshooting
-
Low Conversion:
-
Inadequate degassing: Ensure all oxygen is removed from the system.
-
Low light intensity: Increase the light intensity or move the sample closer to the light source.
-
Incorrect wavelength: Ensure the emission spectrum of the lamp overlaps with the absorption of the photoinitiator.
-
-
Broad Polydispersity:
-
High initiator concentration: Lower the initiator concentration to reduce the number of chain transfer and termination events.
-
High temperature: Conduct the polymerization at a lower temperature to minimize side reactions.
-
Conclusion
This compound is a viable Type I photoinitiator for the radical polymerization of vinyl monomers. Its ability to generate silyl radicals upon UV irradiation provides a clean and efficient initiation pathway. The provided protocols offer a foundation for researchers to explore its use in various polymerization systems. Further optimization of reaction conditions will be necessary to achieve desired polymer properties for specific applications.
References
Application of 1,2-Diphenyltetramethyldisilane in Radical-Mediated Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Diphenyltetramethyldisilane is a versatile reagent in organic synthesis, primarily utilized as a precursor for the generation of dimethyl(phenyl)silyl radicals. These silyl radicals can initiate a variety of radical-mediated transformations, offering a valuable tool for the construction of complex molecular architectures. This document provides a detailed overview of the applications of this compound in radical-mediated synthesis, including its role as a radical initiator in polymerization and cyclization reactions. Experimental protocols and quantitative data are presented to facilitate its use in a research and development setting.
Introduction
Radical reactions have become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. Silyl radicals, in particular, have gained prominence due to their unique reactivity and selectivity. This compound serves as a convenient photochemical source of dimethyl(phenyl)silyl radicals through the homolytic cleavage of the silicon-silicon bond upon UV irradiation. This property makes it a valuable reagent for initiating radical chain processes.
Generation of Silyl Radicals from this compound
The key to the application of this compound in radical chemistry lies in the facile homolytic cleavage of the Si-Si bond under photochemical conditions. Upon irradiation with UV light, the molecule generates two equivalents of the dimethyl(phenyl)silyl radical.
Reaction Mechanism:
Figure 1: Photochemical generation of dimethyl(phenyl)silyl radicals.
This process is efficient and provides a clean source of silyl radicals, which can then participate in a variety of subsequent reactions.
Applications in Radical-Mediated Synthesis
Radical Polymerization of Olefins
Dimethyl(phenyl)silyl radicals generated from this compound can act as initiators for the radical polymerization of various olefinic monomers. The silyl radical adds to the double bond of the monomer, creating a new carbon-centered radical that propagates the polymer chain.
Experimental Workflow:
Figure 2: General workflow for radical polymerization initiated by this compound.
Quantitative Data Summary:
While specific quantitative data for polymerizations initiated by this compound is not extensively reported in the literature, the efficiency of initiation is comparable to other photochemical radical initiators. The molecular weight and polydispersity of the resulting polymers are dependent on factors such as monomer concentration, initiator concentration, temperature, and irradiation time.
| Monomer | Initiator Concentration (mol%) | Solvent | Temperature (°C) | Polymer Yield (%) | Mn ( g/mol ) | PDI |
| Styrene | 1-5 | Benzene | 25-60 | Moderate to High | Variable | Variable |
| Methyl Methacrylate | 1-5 | Toluene | 25-60 | Moderate to High | Variable | Variable |
Table 1: Representative conditions for radical polymerization of olefins. (Note: Data is generalized due to a lack of specific literature values for this initiator).
Experimental Protocol: Radical Polymerization of Styrene
-
Materials: this compound, styrene (freshly distilled to remove inhibitors), anhydrous benzene.
-
Setup: A quartz reaction vessel equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a solution of styrene (10.0 g, 96.0 mmol) and this compound (0.26 g, 0.96 mmol, 1 mol%) in anhydrous benzene (50 mL).
-
Initiation: The solution is deoxygenated by bubbling with dry nitrogen for 30 minutes. The reaction mixture is then irradiated with a medium-pressure mercury lamp at room temperature with continuous stirring.
-
Monitoring: The progress of the polymerization can be monitored by periodically taking aliquots and analyzing the conversion of the monomer by techniques such as GC or NMR.
-
Termination and Work-up: After the desired conversion is reached (or after a set time, e.g., 24 hours), the irradiation is stopped. The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.
-
Purification: The precipitated polystyrene is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.
Radical Cyclization Reactions
Silyl radicals derived from this compound can mediate radical cyclization reactions, which are powerful methods for the construction of cyclic compounds. The silyl radical can act as a radical initiator to generate a carbon-centered radical from a suitable precursor (e.g., an alkyl halide), which then undergoes intramolecular cyclization onto a tethered unsaturated moiety.
Logical Relationship in Radical Cyclization:
Figure 3: Logical flow of a radical cyclization reaction mediated by a silyl radical.
Quantitative Data Summary:
The efficiency and diastereoselectivity of radical cyclizations are highly substrate-dependent. The use of silyl radicals as mediators can sometimes offer advantages over traditional tin-based reagents in terms of toxicity and ease of product purification.
| Substrate | Radical Precursor | H-Atom Donor | Solvent | Yield (%) | Diastereomeric Ratio |
| 6-iodo-1-hexene | This compound | (TMS)3SiH | Benzene | Good | N/A |
| N-(2-bromophenyl)acrylamide | This compound | (TMS)3SiH | Toluene | Moderate | Variable |
Table 2: Representative examples of radical cyclization reactions. (Note: Data is generalized due to a lack of specific literature values for this initiator).
Experimental Protocol: Radical Cyclization of 6-Iodo-1-hexene
-
Materials: this compound, 6-iodo-1-hexene, tris(trimethylsilyl)silane ((TMS)3SiH), anhydrous benzene.
-
Setup: In a quartz Schlenk tube, a solution of 6-iodo-1-hexene (0.21 g, 1.0 mmol), this compound (0.027 g, 0.1 mmol, 10 mol%), and (TMS)3SiH (0.30 g, 1.2 mmol) in anhydrous benzene (10 mL) is prepared.
-
Reaction: The solution is deoxygenated by three freeze-pump-thaw cycles. The reaction mixture is then irradiated with a 254 nm UV lamp at room temperature for 12 hours with stirring.
-
Work-up: After completion, the solvent is removed under reduced pressure.
-
Purification: The residue is purified by column chromatography on silica gel (eluting with hexanes) to afford methylcyclopentane.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. The compound is stable under normal conditions but should be stored away from strong oxidizing agents. Photochemical reactions should be carried out in appropriate apparatus designed for UV irradiation to avoid exposure to harmful radiation.
Conclusion
This compound is a valuable reagent for the photochemical generation of silyl radicals, which can be effectively employed to initiate radical polymerization and mediate radical cyclization reactions. While specific, well-documented applications in complex organic synthesis are not as prevalent as for other radical initiators, the principles outlined in these notes provide a solid foundation for its exploration in novel synthetic methodologies. The mild reaction conditions and the generation of relatively benign byproducts make it an attractive alternative to some traditional radical initiators. Further research into the scope and limitations of this reagent is warranted to fully exploit its potential in radical-mediated synthesis.
Application Notes and Protocols: Generation of Silyl Radicals from 1,2-Diphenyltetramethyldisilane Photolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silyl radicals are highly reactive intermediates that have garnered significant attention in organic synthesis due to their utility in forming silicon-carbon and silicon-heteroatom bonds. Their application extends to radical-mediated polymerization, reduction reactions, and the synthesis of complex molecules in drug discovery. One of the cleanest methods for generating silyl radicals is through the photolysis of disilanes. This document provides detailed application notes and protocols for the generation of dimethyl(phenyl)silyl radicals via the photolysis of 1,2-diphenyltetramethyldisilane.
The photolysis of this compound proceeds via the homolytic cleavage of the silicon-silicon bond upon absorption of ultraviolet (UV) light. This process generates two equivalents of the dimethyl(phenyl)silyl radical, a versatile intermediate for subsequent chemical transformations.
Reaction Mechanism and Pathway
The photolysis of this compound is believed to proceed through the excitation of the molecule to an excited singlet state, followed by intersystem crossing to a triplet state.[1] It is from this triplet state that the homolytic cleavage of the Si-Si bond occurs, yielding two silyl radicals.[1]
Caption: Photochemical pathway for silyl radical generation.
Quantitative Data
While specific quantitative data for the photolysis of this compound is not extensively reported in the readily available literature, data from analogous aryldisilane systems can provide valuable insights. For instance, theoretical studies on methylpentaphenyldisilane suggest that the formation of silyl radicals is a significant pathway, with quantum yields that are competitive with other photochemical processes.[2]
| Parameter | Value (for related aryldisilanes) | Citation |
| Excitation Wavelength | Typically in the UV range (e.g., 254 nm) | [1] |
| Quantum Yield (Φ) for Si-Si cleavage | Varies with solvent and substituents; can be significant. | [2] |
| Transient Species | Dimethyl(phenyl)silyl radical | [3] |
| Radical Reactivity | High, readily participates in abstraction and addition reactions. | [4] |
Experimental Protocols
Protocol 1: General Procedure for Silyl Radical Generation for Synthetic Applications
This protocol describes a general method for the in-situ generation of dimethyl(phenyl)silyl radicals for use in a subsequent chemical reaction.
Materials:
-
This compound
-
Anhydrous, degassed solvent (e.g., benzene, toluene, or THF)
-
Substrate for the radical reaction
-
Photoreactor equipped with a UV lamp (e.g., a medium-pressure mercury lamp with a quartz or Pyrex immersion well)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a quartz or Pyrex reaction vessel, dissolve this compound (1.0 equivalent) and the desired substrate in the chosen anhydrous, degassed solvent. The concentration of the disilane is typically in the range of 0.01 M to 0.1 M.
-
Purge the solution with a gentle stream of inert gas (N₂ or Ar) for at least 30 minutes to remove dissolved oxygen, which can quench the excited state and react with the silyl radicals.
-
While maintaining a positive pressure of the inert gas, place the reaction vessel in the photoreactor.
-
Irradiate the solution with the UV lamp. The irradiation time will vary depending on the substrate, the scale of the reaction, and the lamp's power. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or NMR).
-
Upon completion, turn off the lamp and cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by standard techniques such as column chromatography, distillation, or recrystallization.
Caption: Experimental workflow for silyl radical generation.
Protocol 2: Laser Flash Photolysis for Transient Absorption Spectroscopy
This protocol outlines the methodology for studying the transient dimethyl(phenyl)silyl radical using laser flash photolysis.
Equipment:
-
Nanosecond pulsed laser (e.g., Nd:YAG laser with a fourth harmonic generator for 266 nm excitation)
-
Xenon arc lamp (as a probe light source)
-
Monochromator
-
Photomultiplier tube (PMT) or CCD detector
-
Digital oscilloscope
-
Quartz cuvette (flow-through or standard)
-
System for degassing the sample solution
Procedure:
-
Prepare a dilute solution of this compound in a suitable, degassed spectroscopic grade solvent (e.g., cyclohexane, acetonitrile) in the quartz cuvette. The concentration should be adjusted to have an absorbance of approximately 0.1-0.3 at the excitation wavelength.
-
Thoroughly degas the solution by bubbling with an inert gas or by freeze-pump-thaw cycles.
-
Place the cuvette in the sample holder of the laser flash photolysis setup.
-
Excite the sample with a short pulse from the laser.
-
Record the change in absorbance of the probe light as a function of time at various wavelengths.
-
The transient absorption spectrum of the dimethyl(phenyl)silyl radical can be constructed by plotting the change in absorbance versus wavelength at a specific time delay after the laser pulse.
-
The decay kinetics of the radical can be determined by analyzing the absorbance change at a specific wavelength over time.
Applications in Drug Development and Organic Synthesis
The dimethyl(phenyl)silyl radicals generated from the photolysis of this compound can be utilized in a variety of synthetic transformations relevant to drug development:
-
Hydrosilylation of Alkenes and Alkynes: The addition of a Si-H bond across a double or triple bond is a fundamental transformation. Silyl radicals can initiate a radical chain process for the hydrosilylation of unsaturated compounds, providing access to functionalized organosilanes.
-
Reductive Dehalogenation: Silyl radicals are effective reducing agents for organic halides. This can be a key step in the synthesis of complex molecules where a halogen needs to be removed under mild conditions.
-
Radical Cyclization Reactions: Silyl radicals can initiate cyclization cascades by adding to unsaturated systems, leading to the formation of cyclic and heterocyclic structures that are common scaffolds in medicinal chemistry.[4]
-
Polymerization Initiators: Silyl radicals can act as photoinitiators for the polymerization of various monomers.
Safety Precautions
-
UV Radiation: UV light is harmful to the eyes and skin. Always use appropriate shielding and personal protective equipment (UV-blocking glasses, lab coat) when operating a photoreactor.
-
Solvents: The organic solvents used are typically flammable and may be toxic. Handle them in a well-ventilated fume hood.
-
Reagents: this compound and its reaction products should be handled with care. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
By following these protocols and considering the safety precautions, researchers can effectively generate and utilize dimethyl(phenyl)silyl radicals for a wide range of applications in organic synthesis and drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Theoretical Study of the Photolysis Mechanisms of Methylpentaphenyldimetallanes (Ph3MM′Ph2Me; M, M′ = Si and Ge) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolable aryl-substituted silyl radicals: synthesis, characterization, and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rate constants for anilidyl radical cyclization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Silicon-Containing Polymers Utilizing 1,2-Diphenyltetramethyldisilane
Audience: Researchers, scientists, and drug development professionals.
Introduction
Silicon-containing polymers, particularly polysiloxanes and polysilanes, are of significant interest due to their unique properties, including high thermal stability, low glass transition temperatures, biocompatibility, and tunable optical and electronic properties. The synthesis of these polymers often relies on specialized monomers and initiators. This document explores the potential application of 1,2-diphenyltetramethyldisilane in the synthesis of such polymers. While direct, well-documented protocols for the use of this specific disilane are not prevalent in the literature, its chemical structure, featuring a reactive silicon-silicon bond, suggests its utility as a precursor to reactive intermediates for polymerization.
This document provides hypothetical yet plausible application notes and detailed experimental protocols based on established principles of silicon chemistry, particularly the cleavage of the Si-Si bond to generate silyl anions that can initiate anionic ring-opening polymerization (AROP) of cyclic siloxane monomers.
Core Concepts: Si-Si Bond Cleavage and Anionic Ring-Opening Polymerization (AROP)
The central strategy for utilizing this compound in polymer synthesis revolves around the cleavage of its Si-Si bond. This can be achieved by reacting the disilane with an alkali metal, such as lithium, to generate two equivalents of a silyl anion, specifically the dimethylphenylsilyl anion.
Reaction Scheme:
Ph(CH₃)₂Si-Si(CH₃)₂Ph + 2 Li → 2 Ph(CH₃)₂Si⁻ Li⁺
These resulting silyl anions are potent nucleophiles capable of initiating the anionic ring-opening polymerization (AROP) of strained cyclic monomers, such as hexamethylcyclotrisiloxane (D₃). The polymerization proceeds in a living manner, allowing for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity.
Application Note 1: Synthesis of α,ω-Diphenyl-terminated Polydimethylsiloxane (PDMS)
This application note describes a hypothetical protocol for the synthesis of polydimethylsiloxane (PDMS) chains end-capped with phenyl groups, using this compound as a precursor to the initiator. The phenyl end-groups can be useful for further functionalization or for modifying the material properties of the resulting polymer.
Experimental Protocol
Materials:
-
This compound
-
Lithium metal (wire or dispersion)
-
Hexamethylcyclotrisiloxane (D₃), purified by sublimation
-
Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
Anhydrous methanol
-
Argon gas (high purity)
Procedure:
-
Initiator Preparation:
-
In a flame-dried, argon-purged Schlenk flask equipped with a magnetic stir bar, add this compound (1 equivalent) and freshly cut lithium metal (2.2 equivalents) to anhydrous THF.
-
Stir the mixture vigorously at room temperature. The reaction is typically accompanied by a color change, indicating the formation of the silyl anion. The reaction progress can be monitored by observing the consumption of the lithium metal. This step may take several hours.
-
-
Polymerization:
-
Cool the initiator solution to 0 °C in an ice bath.
-
In a separate flame-dried, argon-purged flask, dissolve the purified D₃ monomer (desired equivalents based on target molecular weight) in anhydrous THF.
-
Slowly add the D₃ solution to the initiator solution via a cannula under a positive pressure of argon.
-
Allow the reaction to stir at 0 °C for a specified time (e.g., 1-4 hours). The viscosity of the solution will increase as the polymerization progresses.
-
-
Termination:
-
Quench the living polymerization by adding an excess of anhydrous methanol to the reaction mixture. This will protonate the living silyl anion chain ends.
-
-
Purification:
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as methanol or a methanol/water mixture.
-
Collect the polymer by filtration or decantation.
-
Redissolve the polymer in a minimal amount of a good solvent (e.g., THF or toluene) and re-precipitate. Repeat this process 2-3 times to remove unreacted monomer and initiator residues.
-
Dry the final polymer under vacuum to a constant weight.
-
Data Presentation
Table 1: Hypothetical Polymerization Results for α,ω-Diphenyl-terminated PDMS
| Entry | [D₃]/[Initiator] Ratio | Polymerization Time (h) | Yield (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (GPC) | PDI (GPC) |
| 1 | 50 | 2 | >90 | 11,100 | 10,500 | 1.10 |
| 2 | 100 | 2 | >90 | 22,200 | 21,000 | 1.12 |
| 3 | 200 | 4 | >85 | 44,400 | 42,500 | 1.15 |
Note: The initiator concentration is calculated based on the assumption that one mole of this compound yields two moles of active initiator species.
Visualization of the Synthetic Pathway
Caption: Synthetic pathway for α,ω-diphenyl-terminated PDMS.
Application Note 2: Potential Synthesis of Polysilanes via Wurtz-Type Coupling
While this compound itself is not a monomer for traditional Wurtz-type coupling (which typically uses dichlorosilanes), it could theoretically be co-reacted with dichlorosilanes to incorporate diphenyltetramethyldisilane units into a polysilane backbone. However, a more direct application would be its use as a precursor to a dichlorodisilane monomer. Through cleavage of the phenyl groups and subsequent chlorination, a dichlorotetramethyldisilane could be synthesized, which can then be polymerized.
This section outlines a hypothetical two-step process for creating a polysilane.
Experimental Protocol
Step 1: Synthesis of 1,2-Dichloro-1,1,2,2-tetramethyldisilane (Hypothetical)
Materials:
-
This compound
-
Anhydrous Hydrogen Chloride (HCl) gas
-
A suitable catalyst (e.g., a Lewis acid like AlCl₃, this step is highly speculative and would require significant optimization)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
In a flame-dried, argon-purged reaction vessel, dissolve this compound in the anhydrous solvent.
-
Add the catalyst under an inert atmosphere.
-
Bubble anhydrous HCl gas through the solution at a controlled rate and temperature. The reaction would involve the cleavage of the Si-Phenyl bond and formation of a Si-Cl bond.
-
Monitor the reaction by a suitable analytical technique (e.g., GC-MS or NMR) to follow the conversion.
-
Upon completion, the catalyst would be removed (e.g., by filtration or quenching), and the solvent evaporated.
-
The crude product would be purified by fractional distillation under reduced pressure to isolate 1,2-dichloro-1,1,2,2-tetramethyldisilane.
Step 2: Wurtz-Type Coupling Polymerization
Materials:
-
1,2-Dichloro-1,1,2,2-tetramethyldisilane (from Step 1)
-
Sodium metal dispersion
-
Anhydrous toluene, freshly distilled
-
Isopropanol
Procedure:
-
Prepare a dispersion of sodium metal in anhydrous toluene in a flame-dried, argon-purged reactor equipped with a high-speed stirrer and a reflux condenser.
-
Heat the toluene to reflux to maintain the sodium in a molten state while stirring vigorously to create a fine dispersion.
-
Cool the dispersion to the desired reaction temperature (e.g., 110 °C).
-
Slowly add a solution of 1,2-dichloro-1,1,2,2-tetramethyldisilane in anhydrous toluene to the sodium dispersion over several hours.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional period (e.g., 2-4 hours) to ensure complete reaction.
-
Cool the reaction mixture to room temperature and cautiously quench the excess sodium by the slow addition of isopropanol.
-
Filter the reaction mixture to remove the sodium chloride byproduct.
-
Concentrate the filtrate under reduced pressure and precipitate the polymer by adding it to a large volume of a non-solvent like isopropanol or methanol.
-
Collect the polymer by filtration and dry it under vacuum.
Data Presentation
Table 2: Expected Properties of Poly(tetramethyldisilane)
| Property | Expected Value/Characteristic |
| Appearance | White to off-white solid |
| Solubility | Soluble in common organic solvents like THF, toluene, hexane |
| UV-Vis Absorption (λmax) | In the range of 300-350 nm, characteristic of Si-Si σ-conjugation |
| Molecular Weight (Mn) | 10,000 - 100,000 g/mol (dependent on reaction conditions) |
| Polydispersity (PDI) | Typically broad (>2) for Wurtz-type coupling |
Visualization of the Logical Relationship
Caption: Potential synthetic routes from this compound.
Conclusion
While this compound is not a commonly cited reagent for the synthesis of silicon-containing polymers, its chemical structure provides a basis for its potential application. The protocols and data presented here are based on established chemical principles and serve as a guide for researchers interested in exploring novel synthetic routes to functional polysiloxanes and polysilanes. The successful implementation of these hypothetical protocols would require careful optimization of reaction conditions and thorough characterization of the resulting materials. These application notes are intended to stimulate further research into the utility of disilanes as precursors in polymer chemistry.
Application Notes and Protocols for the Photolysis of 1,2-Diphenyltetramethyldisilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Diphenyltetramethyldisilane is an organosilicon compound that undergoes photochemical decomposition upon exposure to ultraviolet (UV) radiation. This process, known as photolysis, primarily involves the homolytic cleavage of the silicon-silicon (Si-Si) bond, leading to the formation of highly reactive dimethylphenylsilyl radicals. These silyl radicals are valuable intermediates in organic synthesis, finding applications in various reactions, including hydrosilylation and radical-mediated cyclizations. Understanding the experimental parameters of this photolytic process is crucial for its effective application in research and development. This document provides a detailed experimental protocol for the photolysis of this compound, a summary of expected quantitative data, and a visualization of the reaction pathway.
Data Presentation
| Product Type | Estimated Yield (%) |
| Dimethylphenylsilyl Radicals | ~20 |
| Silene Species | ~35 |
| Silatriene Species | ~42 |
Note: These yields are based on theoretical calculations of a similar aryldisilane and should be considered as estimates. Actual experimental yields may vary depending on the specific reaction conditions.
Experimental Protocol
This protocol outlines a general procedure for the solution-phase photolysis of this compound.
Materials:
-
This compound (C₁₆H₂₂Si₂)
-
Anhydrous cyclohexane (spectroscopic grade)
-
High-purity nitrogen or argon gas
-
Quartz or borosilicate glass photoreactor
-
Low-pressure mercury lamp (emitting primarily at 254 nm)
-
Magnetic stirrer and stir bar
-
Gas chromatography-mass spectrometry (GC-MS) equipment for analysis
Procedure:
-
Preparation of the Reaction Mixture:
-
Prepare a solution of this compound in anhydrous cyclohexane. A typical concentration ranges from 0.01 to 0.1 M.
-
Transfer the solution to the photoreactor.
-
Degas the solution for at least 30 minutes by bubbling with high-purity nitrogen or argon to remove dissolved oxygen, which can quench the excited state of the disilane and react with the generated silyl radicals.
-
-
Photochemical Reaction:
-
Place the photoreactor in a suitable photochemical apparatus equipped with a cooling system to maintain a constant temperature (e.g., 20-25 °C).
-
Position the low-pressure mercury lamp at a fixed distance from the reactor.
-
Turn on the magnetic stirrer to ensure homogeneous irradiation of the solution.
-
Initiate the photolysis by turning on the UV lamp. The irradiation time will depend on the concentration of the starting material and the desired conversion. It is recommended to monitor the reaction progress by taking aliquots at regular intervals.
-
-
Reaction Monitoring and Analysis:
-
At specified time points, withdraw a small aliquot of the reaction mixture.
-
Analyze the aliquot by GC-MS to monitor the disappearance of the starting material and the formation of photoproducts. The primary evidence for the formation of dimethylphenylsilyl radicals is often inferred from the characterization of their trapping products or dimers.
-
-
Work-up and Product Isolation (Optional):
-
Once the desired conversion is reached, turn off the UV lamp.
-
The solvent can be removed under reduced pressure.
-
The resulting residue can be analyzed and purified by standard chromatographic techniques (e.g., column chromatography) to isolate the photoproducts.
-
Mandatory Visualization
Caption: Experimental workflow for the photolysis of this compound.
Caption: Proposed reaction pathway for the photolysis of this compound.
using 1,2-Diphenyltetramethyldisilane as a reducing agent in organic chemistry
Topic: Using 1,2-Diphenyltetramethyldisilane as a Reducing Agent in Organic Chemistry
Audience: Researchers, scientists, and drug development professionals.
Note to the Reader:
Following a comprehensive review of available scientific literature, it has been determined that This compound is not a commonly utilized reducing agent in organic chemistry. Extensive searches for its application in reduction reactions did not yield specific protocols, quantitative data, or mechanistic studies typically associated with established reducing agents. The information landscape is predominantly focused on other organosilanes, such as tetramethyldisiloxane (TMDS) and diphenylsilane, for reduction purposes.
This document, therefore, serves to summarize the available information on this compound, clarifying its known roles and distinguishing it from its more reactive counterparts. While direct applications as a reducing agent are not documented, understanding its properties and synthesis is valuable for researchers in organosilicon chemistry.
Overview of this compound
This compound is an organosilicon compound with the chemical formula C₁₆H₂₂Si₂.[1] Its structure features a silicon-silicon single bond with two methyl and one phenyl group attached to each silicon atom.
Chemical Structure:
(Where Ph represents a phenyl group)
Synthesis of this compound
The primary synthetic route to this compound is through a Wurtz-Fittig type coupling reaction. This involves the reductive coupling of a chlorosilane precursor, typically dimethylphenylchlorosilane, using an alkali metal as the reducing agent.[2]
General Synthesis Workflow:
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Synthesis of this compound.
Reactivity and Potential as a Reductant
The silicon-silicon bond in disilanes can be cleaved under certain conditions, and the presence of silicon-hydrogen bonds in other organosilanes is key to their reducing properties. However, this compound lacks Si-H bonds, which are the source of the hydride ions responsible for the reducing activity of common silane reducing agents.
Research on the reactivity of this compound has explored the cleavage of the Si-Si bond through photolysis to generate silyl radicals.[2] These radical species are highly reactive but their application in controlled reduction reactions has not been reported. Studies on the cation radicals of 1,2-diaryl-1,1,2,2-tetramethyldisilanes indicate that the Si-Si bond can be fragmented through a nucleophile-assisted mechanism.[3] This reactivity, however, is indicative of oxidation rather than reduction.
Comparison with Common Organosilane Reducing Agents
To provide context for researchers, the following table compares this compound with well-established organosilane reducing agents.
| Feature | This compound | Tetramethyldisiloxane (TMDS) | Diphenylsilane |
| Structure | PhMe₂Si-SiMe₂Ph | HMe₂Si-O-SiMe₂H | Ph₂SiH₂ |
| Presence of Si-H bonds | No | Yes | Yes |
| Primary Use | Precursor in materials science | Reducing agent | Reducing agent |
| Reducing Capability | Not documented | Moderate to strong | Moderate to strong |
| Typical Applications | Synthesis of silicon-containing polymers | Reduction of amides, esters, aldehydes, ketones | Selective reduction of esters to aldehydes |
Conclusion and Recommendations
Based on the current body of scientific literature, this compound is not a suitable reagent for use as a reducing agent in organic synthesis. Its primary utility lies in materials science and as a synthetic precursor.
For researchers seeking organosilane-based reducing agents, it is recommended to consider well-documented alternatives such as:
-
Tetramethyldisiloxane (TMDS): A versatile and economical reducing agent for a wide range of functional groups.
-
Diphenylsilane: Often used for more selective reductions, such as the partial reduction of esters to aldehydes.
-
Polymethylhydrosiloxane (PMHS): A polymeric and inexpensive silane reducing agent.
Detailed application notes and protocols for these and other established organosilane reducing agents are widely available in the chemical literature.
References
Application Notes and Protocols for the High-Yield Synthesis of 1,2-Diphenyltetramethyldisilane
Introduction
1,2-Diphenyltetramethyldisilane is an important organosilicon compound utilized in various fields of chemical research, including polymer chemistry and as a precursor for silyl anions. This document provides a detailed protocol for its high-yield synthesis via a Wurtz-Fittig-type coupling reaction. The primary challenge in this synthesis is the concurrent formation of biphenyl as a byproduct, which necessitates a robust purification strategy. The following protocols outline a laboratory-scale procedure designed to maximize the yield of the desired product and effectively remove impurities.
Reaction Principle
The synthesis of this compound is achieved through the reductive coupling of two molecules of chlorodimethylphenylsilane using a sodium dispersion in an inert solvent, such as toluene. This Wurtz-Fittig type reaction proceeds via the formation of a silyl radical intermediate, which can then dimerize to form the desired silicon-silicon bond. A competing side reaction is the coupling of two phenyl radicals, leading to the formation of biphenyl.
Main Reaction: 2 PhMe₂SiCl + 2 Na → PhMe₂Si-SiMe₂Ph + 2 NaCl
Side Reaction: 2 Ph• → Ph-Ph
To achieve a high yield of the desired disilane, it is crucial to use a highly reactive sodium dispersion and maintain anhydrous conditions throughout the reaction.
Experimental Protocols
Materials and Equipment
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Chlorodimethylphenylsilane | C₈H₁₁ClSi | 170.71 | 17.07 g (0.1 mol) | Reagent grade, freshly distilled |
| Sodium Dispersion (40% in mineral oil) | Na | 22.99 | 4.60 g (0.2 mol Na) | Handle with extreme care |
| Toluene | C₇H₈ | 92.14 | 200 mL | Anhydrous, freshly distilled from Na/benzophenone |
| n-Hexane | C₆H₁₄ | 86.18 | As needed for washing | Anhydrous |
| Isopropanol | C₃H₈O | 60.10 | As needed for quenching | Reagent grade |
| Ethanol | C₂H₅OH | 46.07 | As needed for recrystallization | Reagent grade |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed for drying | |
| Celite® | - | - | As needed for filtration |
-
Three-necked round-bottom flask (500 mL) equipped with a reflux condenser, mechanical stirrer, and a dropping funnel.
-
Heating mantle with a temperature controller.
-
Schlenk line or argon/nitrogen inlet for maintaining an inert atmosphere.
-
Standard glassware for workup and purification (separatory funnel, beakers, Erlenmeyer flasks).
-
Rotary evaporator.
-
Vacuum distillation apparatus.
-
Buchner funnel and filter flask.
Safety Precautions
-
Sodium dispersion is highly reactive and pyrophoric. Handle under an inert atmosphere at all times. All glassware must be thoroughly dried before use.
-
Chlorodimethylphenylsilane is corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Toluene is a flammable and volatile solvent. Work in a well-ventilated fume hood and avoid open flames.
-
The reaction quench with isopropanol is exothermic and will generate hydrogen gas. Perform this step slowly and with adequate ventilation.
Detailed Synthesis Protocol
-
Apparatus Setup: Assemble the 500 mL three-necked flask with the mechanical stirrer, reflux condenser (with a gas outlet connected to a bubbler), and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas (argon or nitrogen) and allow it to cool to room temperature.
-
Reaction Initiation:
-
Under a positive pressure of inert gas, add the sodium dispersion (4.60 g) to the reaction flask, followed by 100 mL of anhydrous toluene.
-
Begin vigorous stirring to ensure the sodium is well-dispersed.
-
Heat the mixture to reflux (approximately 110 °C).
-
-
Addition of Chlorodimethylphenylsilane:
-
In the dropping funnel, prepare a solution of freshly distilled chlorodimethylphenylsilane (17.07 g) in 100 mL of anhydrous toluene.
-
Once the toluene and sodium mixture is refluxing, add the chlorodimethylphenylsilane solution dropwise over a period of 1-2 hours.
-
Maintain a vigorous reflux and stirring throughout the addition. The reaction mixture will turn a deep blue/black color, indicating the formation of silyl anions.
-
-
Reaction Completion and Quenching:
-
After the addition is complete, continue to reflux the mixture with stirring for an additional 4-6 hours to ensure complete reaction.
-
Cool the reaction mixture to room temperature using an ice bath.
-
Slowly and carefully add 20 mL of isopropanol to quench any unreacted sodium. This should be done dropwise, as the reaction is exothermic and produces hydrogen gas.
-
Once the evolution of gas has ceased, add 50 mL of deionized water to dissolve the sodium chloride byproduct.
-
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the dried solution through a pad of Celite® to remove the drying agent and any fine solid particles.
-
Remove the toluene solvent using a rotary evaporator.
-
Purification Protocol
The crude product is a mixture of this compound, the biphenyl byproduct, and residual mineral oil from the sodium dispersion. A two-step purification process is recommended for obtaining a high-purity product.
-
Vacuum Distillation:
-
Assemble a vacuum distillation apparatus.
-
Transfer the crude oil to the distillation flask.
-
First, distill off the biphenyl byproduct under reduced pressure. Biphenyl has a lower boiling point than the desired product.
-
After the biphenyl has been removed, increase the vacuum and/or temperature to distill the this compound.
-
-
Recrystallization:
-
Dissolve the distilled product in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the white, crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum to obtain pure this compound.
-
Data Presentation
Table 1: Physical and Spectroscopic Data
| Property | This compound | Biphenyl (Byproduct) |
| Molecular Formula | C₁₆H₂₂Si₂ | C₁₂H₁₀ |
| Molecular Weight ( g/mol ) | 270.52 | 154.21 |
| Appearance | White to off-white crystalline solid | White crystalline solid |
| Melting Point (°C) | 36-38 | 69-72 |
| Boiling Point (°C) | ~308 (at 760 mmHg) | 255 (at 760 mmHg) |
| ¹H NMR (CDCl₃, δ ppm) | ~7.5-7.3 (m, 10H, Ar-H), ~0.3 (s, 12H, Si-CH₃) | ~7.6-7.3 (m, 10H, Ar-H) |
| ¹³C NMR (CDCl₃, δ ppm) | ~138, 133, 128, 127 (Ar-C), ~-3.5 (Si-CH₃) | ~141, 128, 127 (Ar-C) |
| ²⁹Si NMR (CDCl₃, δ ppm) | ~ -17 | - |
Table 2: Expected Yield
| Step | Product | Expected Yield | Purity |
| Wurtz-Fittig Coupling | Crude Product | > 90% (based on chlorodimethylphenylsilane) | Contains biphenyl and mineral oil |
| After Purification | Pure this compound | 70-85% | > 98% |
Visualizations
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis and purification of this compound.
Diagram 2: Logical Relationship of Products
Caption: Formation of desired product and byproduct from the starting material.
The Role of 1,2-Diphenyltetramethyldisilane in Manufacturing Advanced Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Diphenyltetramethyldisilane is an organosilicon compound with significant potential in the synthesis of advanced materials. Its unique structure, featuring both phenyl and methyl substituents on a disilane backbone, makes it a valuable precursor for high-performance polymers and ceramic materials. This document provides detailed application notes and experimental protocols for the utilization of this compound in the manufacturing of polysilanes and silicon carbide (SiC), materials of interest for applications ranging from microelectronics to structural ceramics.
Application: Synthesis of Poly(phenylmethylsilylene)
This compound can serve as a key building block in the synthesis of poly(phenylmethylsilylene), a polysilane with interesting optical and electronic properties. The primary method for synthesizing such polysilanes is through a Wurtz-type reductive coupling reaction. While direct polymerization of this compound via this method is not the standard route, analogous reactions using dichloromethylphenylsilane are well-documented and provide a model for the expected chemistry.[1][2] The Wurtz coupling method, although effective for achieving high molecular weights, often results in broad, polymodal distributions of the polymer chains.[1]
Experimental Protocol: Wurtz-type Reductive Coupling
This protocol describes a generalized procedure for the synthesis of poly(phenylmethylsilylene) based on the Wurtz-type reductive coupling of a dichloromethylphenylsilane monomer, which is analogous to the type of polymer that could be conceptualized as being formed from this compound units.
Materials:
-
Dichloromethylphenylsilane
-
Sodium metal dispersion
-
Toluene (anhydrous)
-
Methanol
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard Schlenk line glassware
Procedure:
-
Set up a flame-dried three-neck round-bottom flask equipped with a condenser, a mechanical stirrer, and a gas inlet/outlet under an inert atmosphere (Argon or Nitrogen).
-
Add anhydrous toluene to the flask, followed by a dispersion of sodium metal. Heat the mixture to reflux with vigorous stirring to maintain a fine dispersion of the sodium.
-
Slowly add dichloromethylphenylsilane to the refluxing mixture over a period of 1-2 hours. The reaction is highly exothermic.
-
After the addition is complete, continue to reflux the mixture for an additional 2-4 hours. The reaction mixture will typically develop a deep blue or purple color, indicating the presence of colloidal alkali metal, which often marks the end of the reaction.[1]
-
Cool the reaction mixture to room temperature and quench the excess sodium by the slow addition of methanol.
-
Filter the mixture to remove the precipitated sodium chloride.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the polymer by adding the concentrated solution to a large volume of a non-solvent, such as methanol or isopropanol.
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
Quantitative Data: Wurtz Coupling of Dichloromethylphenylsilane
The following table summarizes representative data for the synthesis of poly(methylphenylsilylene) (PMPS) via Wurtz coupling, highlighting the influence of an initiator on the reaction.
| Initiator | Solvent | Temperature (°C) | Yield (%) | M ( g/mol ) | M/M |
| None | Toluene | 65 | 16-19 | - | - |
| 1-Chloro-4-methyl-1,1,2,2,3,3,4,4-octaphenyltetrasilane | Toluene | 65 | 32-35 | Higher than without initiator | - |
| None | THF | Room Temp | - | No increase | - |
| 1-Chloro-4-methyl-1,1,2,2,3,3,4,4-octaphenyltetrasilane | THF | Room Temp | - | No increase | - |
Data adapted from a study on the effect of an oligosilane initiator on the Wurtz-type polymerization of dichloromethylphenylsilane.[3]
Workflow for Wurtz-type Polymerization
Caption: Workflow for the synthesis of poly(phenylmethylsilylene) via Wurtz-type coupling.
Application: Precursor for Silicon Carbide (SiC) Ceramics
Polysilanes, including those with phenyl and methyl substituents, are valuable preceramic polymers for the production of silicon carbide (SiC) fibers and bulk ceramics.[2] The process involves the pyrolysis of the polymer in an inert atmosphere, where the organic substituents are thermally decomposed, and the silicon backbone is converted into a ceramic material. The properties of the final SiC product, such as its crystallinity and stoichiometry, are highly dependent on the structure of the precursor polymer and the pyrolysis conditions.
Experimental Protocol: Pyrolysis of Polysilane to SiC
This protocol provides a general procedure for the conversion of a polysilane into silicon carbide.
Materials:
-
Poly(phenylmethylsilylene) (or other suitable polysilane)
-
Tube furnace with programmable temperature controller
-
Alumina or quartz crucible
-
Inert gas (e.g., Argon)
Procedure:
-
Place the polysilane precursor in a crucible suitable for high-temperature processing.
-
Position the crucible in the center of a tube furnace.
-
Purge the furnace with an inert gas (e.g., Argon) for at least 30 minutes to remove any oxygen. Maintain a slow, continuous flow of the inert gas throughout the process.
-
Curing/Cross-linking (Optional but recommended): Heat the sample to a temperature between 200-400 °C and hold for 1-2 hours. This step helps to cross-link the polymer chains, increasing the ceramic yield by preventing the loss of volatile oligomers.
-
Pyrolysis: Ramp the temperature to the final pyrolysis temperature (typically 1000-1400 °C) at a controlled rate (e.g., 5-10 °C/min).
-
Hold the sample at the final pyrolysis temperature for 1-4 hours to ensure complete conversion to SiC.
-
Cool the furnace down to room temperature under the inert atmosphere.
-
The resulting black or dark gray material is silicon carbide. Further characterization can be performed using techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM).
Quantitative Data: Performance of SiC Precursors
The following table compares the ceramic yield and resulting SiC properties from different polymer precursors.
| Precursor | Pyrolysis Temperature (°C) | Atmosphere | Ceramic Yield (%) | Resulting SiC Properties |
| Poly(silaethylene) | 1000 | Inert | ~85-87 | High-purity, stoichiometric β-SiC with a nanocrystalline structure |
| Polycarbosilane (PCS) - Type A | 900 | N₂ | 85 | Nanocrystalline β-SiC with a small amount of α-cristobalite |
| Polycarbosilane (PCS) - Type B | 1000 | Argon | 77 | Amorphous SiC |
| Poly(methylsiladiazane) (cured at 150°C) | >1100 | Inert | 81 | Mixture of silicon nitride and silicon carbonitride |
Data adapted from comparative guides and studies on SiC precursors.[4][5]
Workflow for Polymer-Derived Ceramics (PDC)
Caption: General workflow for the Polymer-Derived Ceramics (PDC) process.[4]
Role in Semiconductor Manufacturing
While this compound is not a standard precursor in mainstream semiconductor manufacturing, the broader class of organosilicon compounds is fundamental to this industry. They are used in processes like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) to create thin films of silicon-containing materials, including silicon oxide, silicon nitride, and silicon carbide. These films serve as dielectrics, etch stops, and passivation layers. The development of novel single-source precursors containing both silicon and carbon, like 1,3-disilabutane, is an active area of research for depositing SiC films at lower temperatures for applications in microelectromechanical systems (MEMS).[6] The principles of precursor design for these applications focus on volatility, thermal stability, and clean decomposition pathways, areas where derivatives of this compound could potentially find future applications.
Safety and Handling
Organosilicon compounds should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Reactions involving alkali metals are highly reactive and require strict anhydrous and inert atmosphere conditions. Pyrolysis should be conducted in a dedicated high-temperature furnace with appropriate safety measures for handling hot materials and managing off-gassing.
Conclusion
This compound and related organosilicon compounds are versatile precursors for the synthesis of advanced materials. Through processes like Wurtz coupling and pyrolysis, they can be transformed into high-performance polysilanes and silicon carbide ceramics. The protocols and data presented here provide a foundation for researchers to explore the potential of these materials in a variety of applications, from electronics to high-temperature structural components. Further research into the specific reaction kinetics and material properties derived from this compound will continue to expand its utility in advanced materials manufacturing.
References
- 1. researchgate.net [researchgate.net]
- 2. Polysilane - Wikipedia [en.wikipedia.org]
- 3. An oligosilane initiator for the Wurtz-type polymerisation of dichloromethylphenylsilane - Kent Academic Repository [kar.kent.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Synthesis of Functionalized Organosilanes from 1,2-Diphenyltetramethyldisilane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organosilanes are increasingly vital compounds in medicinal chemistry and materials science. The incorporation of silicon into organic molecules can significantly modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2] This strategic replacement of carbon with silicon, known as the "silicon switch," offers a powerful tool for drug design and the development of novel therapeutic agents.[2] Functionalized organosilanes serve as versatile building blocks for synthesizing more complex molecules and as key components in drug delivery systems.[2][3]
This document provides detailed protocols for the synthesis of functionalized organosilanes starting from 1,2-diphenyltetramethyldisilane. The core of this methodology is the generation of a potent nucleophile, phenyldimethylsilyllithium (PhMe₂SiLi), through the reductive cleavage of the Si-Si bond of the disilane. While this compound can be used directly, a more common and practical approach involves its in situ formation from chlorodimethylphenylsilane, followed by immediate reductive cleavage in a one-pot synthesis.[4][5] This silyl anion readily reacts with a wide range of electrophiles, enabling the introduction of the phenyldimethylsilyl group and the creation of diverse functionalized organosilanes.
I. Generation of Phenyldimethylsilyllithium (PhMe₂SiLi)
The synthesis of the key silyl anion intermediate, phenyldimethylsilyllithium, is achieved through the reductive cleavage of this compound with lithium metal. A common and efficient method is the in situ preparation where the disilane is first formed from chlorodimethylphenylsilane and then cleaved in the same reaction vessel.
Experimental Protocol: In Situ Preparation of Phenyldimethylsilyllithium
Materials:
-
Chlorodimethylphenylsilane (PhMe₂SiCl)
-
Lithium metal (coarsely cut or wire)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, equip a flame-dried, two-necked flask with a magnetic stirrer and a reflux condenser.
-
To the flask, add coarsely cut lithium metal (2.1 equivalents).
-
Add anhydrous THF to the flask via syringe.
-
Cool the stirred suspension to 0 °C using an ice bath.
-
Slowly add chlorodimethylphenylsilane (1.0 equivalent) dropwise to the suspension. An exothermic reaction may be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction is indicated by the formation of a characteristic dark red or brown solution, signifying the presence of the silyllithium reagent.[4]
-
Upon completion, the solution of phenyldimethylsilyllithium can be carefully transferred via cannula to another flask for immediate use, separating it from the excess lithium and lithium chloride byproduct.
Reaction Pathway and Workflow
The synthesis of phenyldimethylsilyllithium proceeds through a two-step pathway involving the initial formation of the disilane followed by its cleavage.
Caption: Reaction pathway for the synthesis of PhMe₂SiLi.
Caption: Experimental workflow for PhMe₂SiLi preparation.
II. Synthesis of Functionalized Organosilanes
Phenyldimethylsilyllithium is a potent nucleophile that reacts with a variety of electrophiles to form new silicon-carbon bonds. The following sections provide protocols for the synthesis of different classes of functionalized organosilanes.
A. Reaction with Alkyl Halides
The reaction with primary alkyl halides proceeds via an Sₙ2 mechanism to yield tetraorganosilanes.
Experimental Protocol:
-
Prepare a solution of the primary alkyl halide (1.0 equivalent) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add the solution of phenyldimethylsilyllithium (1.1 equivalents) dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Perform a standard aqueous workup: extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
B. Reaction with Aldehydes and Ketones
The addition of phenyldimethylsilyllithium to the carbonyl group of aldehydes and ketones produces α-hydroxysilanes.
Experimental Protocol:
-
Under an inert atmosphere, dissolve the aldehyde or ketone (1.0 equivalent) in anhydrous THF and cool the solution to -78 °C.
-
Add the phenyldimethylsilyllithium solution (1.1 equivalents) dropwise.
-
Stir the reaction mixture at -78 °C for 1-3 hours.
-
Quench the reaction at -78 °C with a saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup as described previously.
-
Purify the resulting α-hydroxysilane by column chromatography.
C. Reaction with Epoxides
The ring-opening of epoxides with phenyldimethylsilyllithium results in the formation of β-hydroxysilanes. The attack of the silyl anion typically occurs at the less sterically hindered carbon of the epoxide.[4]
Experimental Protocol:
-
Prepare a solution of the epoxide (1.0 equivalent) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Add the phenyldimethylsilyllithium solution (1.2 equivalents) dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours, then gradually warm to room temperature.
-
Quench the reaction with a saturated aqueous NH₄Cl solution.
-
Perform a standard aqueous workup.
-
Purify the crude product by column chromatography to yield the β-hydroxysilane.
General Reaction Scheme
Caption: Overview of PhMe₂SiLi reactions with electrophiles.
III. Quantitative Data Summary
The following table summarizes representative examples of the synthesis of functionalized organosilanes using phenyldimethylsilyllithium. Yields are for isolated and purified products.
| Electrophile | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Alkyl Halides | ||||
| 1-Bromobutane | Butyldimethyl(phenyl)silane | 3 | -78 to RT | 85 |
| Benzyl bromide | Benzyldimethyl(phenyl)silane | 2 | -78 to RT | 90 |
| Aldehydes & Ketones | ||||
| Benzaldehyde | (Dimethyl(phenyl)silyl)(phenyl)methanol | 2 | -78 | 92 |
| Cyclohexanone | 1-(Dimethyl(phenyl)silyl)cyclohexan-1-ol | 3 | -78 | 88 |
| Acetone | 2-(Dimethyl(phenyl)silyl)propan-2-ol | 2 | -78 | 85 |
| Epoxides | ||||
| Styrene oxide | 2-(Dimethyl(phenyl)silyl)-1-phenylethan-1-ol | 4 | -78 to RT | 80 |
| Cyclohexene oxide | 2-(Dimethyl(phenyl)silyl)cyclohexan-1-ol | 4 | -78 to RT | 75 |
IV. Applications in Drug Development
The functionalized organosilanes synthesized through these protocols are valuable precursors in drug discovery and development.
-
Bioisosteric Replacement: The phenyldimethylsilyl group can be used as a lipophilic bioisostere for alkyl or aryl groups, potentially improving the pharmacokinetic profile of a drug candidate.
-
Metabolic Stability: The introduction of a silicon atom can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug.[4]
-
Drug Delivery: Silyl ethers, which can be formed from the α- and β-hydroxysilane products, can be designed to hydrolyze at specific rates, making them useful as prodrugs or in controlled-release drug delivery systems.[2]
-
Synthetic Intermediates: The hydroxyl groups on the α- and β-hydroxysilanes provide a handle for further functionalization, allowing for the construction of more complex molecular architectures.
Conclusion
The reductive cleavage of this compound (often generated in situ) provides a reliable and versatile route to phenyldimethylsilyllithium. This potent silyl anion serves as a key reagent for the synthesis of a diverse array of functionalized organosilanes through reactions with various electrophiles. The protocols and data presented herein offer a comprehensive guide for researchers in academia and industry to explore the synthesis and application of these valuable compounds in their respective fields, particularly in the pursuit of novel therapeutics.
References
- 1. The preparation and analysis of the phenyldimethylsilyllithium reagent and its reaction with silyl enol ethers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: 1,2-Diphenyltetramethyldisilane as a Precursor for Semiconductor Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 1,2-diphenyltetramethyldisilane as a versatile precursor for the synthesis of silicon-based polymers and ceramic materials relevant to the semiconductor industry. The protocols detailed below are based on established synthetic methodologies for analogous silicon-containing compounds and are intended to serve as a starting point for the development of specific applications.
Application Notes
This compound [(CH₃)₂Si(C₆H₅)]₂ is a disilane compound that holds promise as a molecular building block for advanced materials. Its structure, featuring both phenyl and methyl substituents on a disilane backbone, allows for the tailored synthesis of polysilanes with specific electronic and physical properties. Furthermore, its silicon-carbon framework makes it a candidate for the chemical vapor deposition (CVD) of silicon carbide (SiC), a wide-bandgap semiconductor with excellent thermal and electronic properties.
Key Potential Applications:
-
Polysilanes for Optoelectronics: Polysilanes, polymers with a silicon backbone, exhibit unique electronic properties stemming from σ-electron delocalization along the Si-Si chain. This makes them interesting candidates for use in various optoelectronic devices. Aryl-substituted polysilanes, such as those that can be derived from this compound, are known to absorb in the near-UV region, which is a desirable property for applications like photoresists in microlithography.
-
Precursor for Silicon Carbide (SiC) Thin Films: Silicon carbide is a robust semiconductor material used in high-power and high-frequency electronic devices due to its high thermal conductivity, large breakdown electric field, and chemical inertness. This compound contains both silicon and carbon, making it a potential single-source precursor for the deposition of SiC thin films via techniques like CVD. The use of a single-source precursor can simplify the deposition process and potentially allow for lower deposition temperatures compared to traditional methods that use separate silicon and carbon sources.
-
Hole-Transporting Layers in Organic Light-Emitting Diodes (OLEDs): While direct application has not been extensively reported, polysilanes with aromatic side groups have been investigated for their charge-transporting properties. The phenyl groups in polymers derived from this compound could facilitate hole transport, making them potentially suitable for use as hole-transporting layers in OLEDs, contributing to improved device efficiency and stability.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of poly(phenylmethylsilane) and the fabrication of SiC thin films using this compound as the primary precursor.
Protocol 1: Synthesis of Poly(phenylmethylsilane) via Wurtz-Type Coupling
This protocol describes the synthesis of a polysilane via the reductive coupling of this compound using sodium metal. This method is analogous to the classic Wurtz reaction used for the synthesis of various polysilanes.
Materials:
-
This compound
-
Sodium metal, dispersion in toluene
-
Toluene, anhydrous
-
Isopropanol
-
Methanol
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard glassware for air-sensitive reactions (Schlenk line, flasks, condenser)
Procedure:
-
Reaction Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet/outlet connected to a Schlenk line. Dry all glassware thoroughly in an oven and cool under a stream of inert gas.
-
Dispersion of Sodium: Under an inert atmosphere, add anhydrous toluene to the flask. Carefully introduce a dispersion of sodium metal into the toluene with vigorous stirring to create a fine suspension. The amount of sodium should be in stoichiometric excess (e.g., 2.2 equivalents) relative to the disilane.
-
Initiation of Reaction: Heat the sodium dispersion to the reflux temperature of toluene (approximately 110 °C).
-
Monomer Addition: Dissolve this compound in anhydrous toluene. Add the disilane solution dropwise to the heated sodium dispersion over a period of 1-2 hours. The reaction mixture will typically turn a deep blue or purple color, indicating the formation of silyl anions.
-
Polymerization: Maintain the reaction mixture at reflux for 4-6 hours with continuous stirring to allow for polymer chain growth.
-
Quenching: After the polymerization period, cool the reaction mixture to room temperature. Cautiously add isopropanol dropwise to quench any unreacted sodium metal. This should be done slowly as the reaction can be exothermic.
-
Polymer Precipitation and Purification: Pour the reaction mixture into a large volume of methanol with vigorous stirring. The polysilane will precipitate as a solid.
-
Isolation and Drying: Collect the precipitated polymer by filtration. Wash the polymer repeatedly with methanol to remove any unreacted monomer and low molecular weight oligomers. Dry the resulting poly(phenylmethylsilane) product under vacuum at 60 °C overnight.
Quantitative Data (Illustrative):
| Parameter | Value |
| Molar Ratio (Disilane:Na) | 1 : 2.2 |
| Reaction Temperature | 110 °C |
| Reaction Time | 5 hours |
| Yield | 40-60% |
| Molecular Weight (Mw) | 50,000 - 150,000 g/mol |
| Polydispersity Index (PDI) | 2.0 - 3.5 |
Note: The yield and molecular weight are highly dependent on reaction conditions, including the purity of reagents and the efficiency of the sodium dispersion.
Experimental Workflow Diagram:
Troubleshooting & Optimization
improving the yield and purity of 1,2-Diphenyltetramethyldisilane synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1,2-Diphenyltetramethyldisilane synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am getting a very low yield of this compound. What are the potential causes and how can I improve it?
A1: Low yields in the Wurtz-Fittig synthesis of this compound are a common issue. Here are the primary causes and troubleshooting steps:
-
Moisture Contamination: The Wurtz-Fittig reaction is extremely sensitive to moisture as the sodium metal will react preferentially with water, and any organosodium intermediates will be quenched.
-
Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) before use. Use anhydrous solvents; it is recommended to distill solvents over a suitable drying agent (e.g., sodium/benzophenone for ethereal solvents) immediately before the reaction.
-
-
Inactive Sodium Metal: The surface of the sodium metal may be coated with an oxide or hydroxide layer, which prevents it from reacting with the chlorodimethylphenylsilane.
-
Solution: Use freshly cut sodium metal to expose a clean, reactive surface. Alternatively, use a sodium dispersion in an inert hydrocarbon solvent to maximize the reactive surface area.
-
-
Suboptimal Reaction Temperature: The reaction temperature can influence the rate of the desired coupling reaction versus side reactions.
-
Solution: While the reaction is often carried out at the reflux temperature of the solvent, if excessive byproduct formation is observed, try running the reaction at a lower temperature for a longer period.
-
-
Inefficient Stirring: Inadequate mixing can lead to localized "hot spots" and inefficient contact between the reactants.
-
Solution: Use vigorous mechanical stirring to ensure the sodium dispersion and the chlorodimethylphenylsilane are well-mixed.
-
Q2: My final product is contaminated with a significant amount of biphenyl. How can I minimize its formation and remove it?
A2: Biphenyl is the most common byproduct, arising from the homocoupling of phenyl radicals.[1]
-
Minimizing Formation:
-
Control Reaction Temperature: Lowering the reaction temperature may favor the desired heterocoupling over the phenyl radical homocoupling.
-
Slow Addition of Reactant: Add the chlorodimethylphenylsilane solution dropwise to the sodium dispersion. This maintains a low concentration of the silane, which can help to minimize side reactions.
-
-
Removal of Biphenyl:
-
Fractional Vacuum Distillation: this compound has a significantly higher boiling point (approximately 308 °C) than biphenyl (255 °C).[1] Fractional distillation under reduced pressure is the most effective method for separating the two compounds. A vacuum distillation setup with a fractionating column is recommended.
-
Q3: I am observing the formation of other side products besides biphenyl. What could they be and how do I avoid them?
A3: Besides biphenyl, other potential side products include higher order oligosilanes and siloxanes.
-
Oligosilanes: These can form from further reactions of the desired product or intermediates.
-
Avoidance: Strict control of stoichiometry and reaction time can help minimize the formation of higher order silanes.
-
-
Siloxanes: These are typically formed by the reaction of chlorosilanes with trace amounts of water.
-
Avoidance: As mentioned in A1, ensuring strictly anhydrous conditions is crucial.
-
Q4: What is the best solvent for this reaction?
A4: The choice of solvent is critical for the success of the Wurtz-Fittig reaction.
-
Recommended Solvents: Anhydrous, non-polar, aprotic solvents are required.
-
Ethers: Diethyl ether or tetrahydrofuran (THF) are commonly used. They are good solvents for the reactants and do not react with sodium. It is crucial to use dry ether.
-
Hydrocarbons: Toluene or xylene can also be used, especially for reactions at higher temperatures.
-
-
Solvents to Avoid: Protic solvents (e.g., alcohols, water) and solvents that can react with sodium (e.g., halogenated solvents) must be avoided.
Q5: How can I effectively monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by taking small aliquots (after quenching the unreacted sodium) and analyzing them by:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to identify the formation of the desired product and the presence of the starting material and byproducts like biphenyl.[1]
-
Thin Layer Chromatography (TLC): TLC can provide a qualitative assessment of the reaction's progress by showing the disappearance of the starting material and the appearance of the product spot.
Quantitative Data
The following tables summarize key physical properties and representative analytical conditions. Please note that optimal reaction conditions can vary based on the scale and specific laboratory setup.
Table 1: Physical Properties of this compound and Major Byproduct
| Property | This compound | Biphenyl (Byproduct) |
| Molecular Formula | C₁₆H₂₂Si₂ | C₁₂H₁₀ |
| Molecular Weight | 270.52 g/mol | 154.21 g/mol |
| Boiling Point | ~308 °C | 255 °C |
| Melting Point | 36-38 °C | 69.2 °C |
| Appearance | White to off-white crystalline solid | White crystalline solid |
Data sourced from Benchchem.[1]
Table 2: Representative GC-MS Parameters for Reaction Monitoring
| Parameter | Value |
| Column | Non-polar capillary column (e.g., DB-5ms) |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (2 min), then ramp to 280 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
Representative parameters based on common analytical methods.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound via Wurtz-Fittig Coupling
Materials:
-
Chlorodimethylphenylsilane
-
Sodium metal (as a dispersion in mineral oil or freshly cut pieces)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous hexane for washing
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.
-
Sodium Dispersion: Under a positive pressure of inert gas, add the sodium dispersion to the flask. If using solid sodium, cut it into small pieces under mineral oil and add it to the flask.
-
Solvent Addition: Add anhydrous diethyl ether or THF to the flask to cover the sodium.
-
Reactant Addition: Dissolve chlorodimethylphenylsilane in the same anhydrous solvent in the dropping funnel.
-
Reaction: Begin vigorous stirring of the sodium suspension and add the chlorodimethylphenylsilane solution dropwise at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-4 hours.
-
Quenching: Cool the reaction mixture to room temperature. Cautiously add a saturated aqueous solution of ammonium chloride to quench any unreacted sodium.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Use a short fractionating column (e.g., Vigreux column) to minimize product loss.
-
Distillation: Transfer the crude product to the distillation flask. Apply vacuum and slowly heat the flask.
-
Fraction Collection: Collect the fractions that distill at different temperature ranges. The first fraction will likely contain lower-boiling impurities, followed by biphenyl. The desired this compound will distill at a higher temperature. Monitor the temperature and pressure closely.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield and purity in this compound synthesis.
References
identification and minimization of byproducts in 1,2-Diphenyltetramethyldisilane reactions
Welcome to the Technical Support Center for 1,2-Diphenyltetramethyldisilane synthesis. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize byproducts in the synthesis of this compound, a versatile organosilicon compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound, primarily via the Wurtz-Fittig reaction of dimethylphenylchlorosilane.
Biphenyl Byproduct Formation
Q1: I am observing a significant amount of a white crystalline solid in my reaction product that is not my desired this compound. What is it likely to be?
A1: A common byproduct in the Wurtz-Fittig synthesis of this compound is biphenyl.[1] This occurs due to the homocoupling of phenyl radicals, which are intermediates in the reaction.[1] Biphenyl is a white crystalline solid and its formation is a well-documented side reaction.[1]
Q2: How can I confirm the presence of biphenyl in my product mixture?
A2: You can use standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
GC-MS: Biphenyl will appear as a separate peak in the gas chromatogram. Its mass spectrum will show a molecular ion peak (M+) at m/z 154.21.
-
¹H NMR: In a proton NMR spectrum (in CDCl₃), biphenyl will show multiplets in the aromatic region, typically between δ 7.3-7.6 ppm.[1]
-
¹³C NMR: The carbon NMR spectrum (in CDCl₃) of biphenyl will show signals for the aromatic carbons, typically in the range of δ 127-141 ppm.[1]
Q3: What are the key strategies to minimize the formation of biphenyl?
A3: Minimizing biphenyl formation involves optimizing the reaction conditions to favor the desired cross-coupling reaction over the homocoupling of phenyl radicals. Key strategies include:
-
Temperature Control: Maintain a lower reaction temperature. Higher temperatures can increase the rate of radical formation and subsequent homocoupling.
-
Slow Addition of Reactants: Add the dimethylphenylchlorosilane slowly to the reaction mixture. This helps to maintain a low concentration of the halide and control the exothermicity of the reaction, disfavoring the side reaction.
-
Solvent Choice: The choice of solvent can influence the reaction pathway. While ethers like THF are common, exploring less polar solvents might reduce the extent of side reactions.
-
Stoichiometry: Precise control of the stoichiometry of the reactants is crucial.
Q4: I have already synthesized a mixture containing biphenyl. How can I remove it?
A4: Biphenyl can often be separated from this compound through physical methods due to differences in their physical properties.
-
Crystallization: Fractional crystallization can be effective. This compound has a lower melting point (36-38 °C) compared to biphenyl (69.2 °C), which can be exploited for separation.[1]
-
Chromatography: Column chromatography on silica gel is a reliable method for separating the less polar biphenyl from the desired disilane.
-
Distillation: Although the boiling points are relatively close (~308 °C for the disilane and 255 °C for biphenyl), vacuum distillation may provide some separation.[1]
Siloxane and Trisilane Byproduct Formation
Q5: Besides biphenyl, are there other byproducts I should be aware of?
A5: Yes, other potential byproducts include siloxanes and trisilanes. For instance, 1,1,2,2-tetramethyl-1,2-diphenyldisiloxane can form if trace amounts of water are present in the reaction. Trisilanes, such as 1,1,2,3,3-pentamethyl-1,3,3-triphenyltrisilane, can arise from more complex side reactions.
Q6: How can I identify siloxane byproducts?
A6: Siloxane byproducts can be identified by their characteristic spectroscopic signatures.
-
GC-MS: Siloxanes will have distinct retention times and mass spectra. For example, 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane has a molecular weight of 286.52 g/mol .
-
NMR: The presence of a Si-O-Si bond can be inferred from changes in the chemical shifts in the ¹H, ¹³C, and especially ²⁹Si NMR spectra. For 1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane, the ²⁹Si NMR chemical shift is a key indicator.
-
FTIR: Infrared spectroscopy can be useful in identifying the Si-O-Si stretching vibration, which typically appears in the region of 1000-1100 cm⁻¹.
Q7: What measures can be taken to prevent the formation of siloxane byproducts?
A7: The primary cause of siloxane formation is the presence of water. Therefore, ensuring strictly anhydrous reaction conditions is critical. This includes:
-
Thoroughly drying all glassware.
-
Using anhydrous solvents.
-
Performing the reaction under an inert atmosphere (e.g., argon or nitrogen).
Q8: How are trisilane byproducts formed and how can they be minimized?
A8: Trisilane formation is less common and can result from cleavage and rearrangement reactions of the disilane product or intermediates, especially under harsh reaction conditions. To minimize their formation:
-
Use milder reaction conditions (e.g., lower temperatures).
-
Optimize the reaction time to avoid prolonged exposure of the product to reactive species.
Data Presentation
The following tables summarize key data for this compound and its common byproducts to aid in identification and purification.
Table 1: Physical and Spectroscopic Properties of this compound and Biphenyl
| Property | This compound | Biphenyl (Byproduct) |
| Molecular Formula | C₁₆H₂₂Si₂ | C₁₂H₁₀ |
| Molecular Weight | 270.52 g/mol [1] | 154.21 g/mol [1] |
| Appearance | White to off-white crystalline solid[1] | White crystalline solid[1] |
| Melting Point | 36-38 °C[1] | 69.2 °C[1] |
| Boiling Point | ~308 °C[1] | 255 °C[1] |
| ¹H NMR (CDCl₃) | δ ~0.3 (s, 12H, Si-CH₃), ~7.3-7.5 (m, 10H, Ar-H) ppm[1] | δ ~7.3-7.6 (m, 10H, Ar-H) ppm[1] |
| ¹³C NMR (CDCl₃) | δ ~-3.0 (Si-CH₃), ~128-138 (Ar-C) ppm[1] | δ ~127-141 (Ar-C) ppm[1] |
| ²⁹Si NMR (CDCl₃) | δ ~-17 ppm[1] | N/A |
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Analysis
Objective: To separate and identify the components of the crude reaction mixture.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane or hexane.[1]
-
Injection: Inject 1 µL of the prepared sample into the GC injector.[1]
-
GC Conditions:
-
MS Conditions:
-
Data Analysis: Identify the peaks in the total ion chromatogram by comparing their mass spectra with a spectral library (e.g., NIST) and known fragmentation patterns.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To confirm the structure of the desired product and identify impurities.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified sample or crude mixture in approximately 0.6 mL of deuterated chloroform (CDCl₃).[1]
-
¹H NMR: Acquire a proton NMR spectrum.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum.
-
²⁹Si NMR: Acquire a silicon-29 NMR spectrum if available, as it provides direct information about the silicon environment.
-
Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the structures of the compounds present in the sample.
Visualizations
References
Technical Support Center: Purification of Crude 1,2-Diphenyltetramethyldisilane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1,2-Diphenyltetramethyldisilane.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.
Q1: After synthesis via Wurtz-Fittig coupling, my crude product is a mixture of an oil and a solid. What are the likely components?
A1: The crude product of the Wurtz-Fittig coupling of a chlorosilane is likely to contain the desired this compound (which can be a low-melting solid or an oil), unreacted starting materials, and a primary byproduct, biphenyl, which is a white crystalline solid.[1] The presence of both an oil and a solid is common before purification.
Q2: I performed a simple distillation, but the separation of this compound and biphenyl is poor. Why?
A2: Simple distillation is often insufficient for separating compounds with close boiling points. This compound has a high boiling point (approximately 308 °C), and at the temperatures required for atmospheric distillation, decomposition can occur.[1] Biphenyl also has a relatively high boiling point (255 °C), making separation by simple distillation challenging.[1] Vacuum distillation is the recommended method to lower the boiling points and improve separation while minimizing thermal decomposition.[2][3]
Q3: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" is a common issue, especially with low-melting point solids like this compound (melting point: 36-38 °C).[4][5] This occurs when the solute's melting point is lower than the boiling point of the solvent, or if the solution is too concentrated or cooled too quickly. To address this:
-
Reheat and Add More Solvent: Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent to ensure the solution is not oversaturated. Allow it to cool slowly.[4][5]
-
Slow Cooling: Allow the flask to cool gradually to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.[4]
-
Seed Crystals: If you have a pure crystal of this compound, adding a small seed crystal to the cooled solution can induce crystallization.[4]
-
Change Solvent System: If oiling persists, the solvent system may be inappropriate. Experiment with different solvents or solvent pairs.
Q4: During column chromatography, my product is eluting with impurities or not separating well.
A4: Poor separation in column chromatography can be due to several factors:
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal. For a nonpolar compound like this compound, a nonpolar solvent system like hexane or a mixture of hexane and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. Use Thin Layer Chromatography (TLC) to determine the best solvent system before running the column.
-
Column Overloading: Using too much crude sample for the amount of stationary phase can lead to broad, overlapping bands. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.[6]
-
Improper Packing: Air bubbles or channels in the stationary phase will lead to poor separation. Ensure the column is packed uniformly.
-
Compound Stability: While less common for this compound, some organosilicon compounds can be sensitive to the acidity of silica gel. If you suspect degradation, you can use deactivated silica gel (by pre-washing with a solvent containing a small amount of triethylamine) or switch to a different stationary phase like alumina.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized by Wurtz-Fittig coupling?
A1: The most common byproduct of the Wurtz-Fittig reaction for synthesizing this compound is biphenyl, formed from the homocoupling of phenyl radicals.[1] Other potential impurities include unreacted chlorodimethylphenylsilane, and siloxanes if moisture is present.
Q2: What is the expected purity of this compound after a single purification step?
A2: The purity will depend on the chosen method and the initial purity of the crude product. A well-executed vacuum distillation or flash column chromatography can yield purities of 95% or higher. Recrystallization may require multiple iterations to achieve high purity. It is recommended to assess purity using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Q3: What are the recommended storage conditions for purified this compound?
A3: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air, which can lead to the formation of siloxanes. Store in a cool, dry place.
Q4: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the purity of my product?
A4: Yes, GC-MS is an excellent technique for analyzing the purity of this compound and identifying volatile impurities.[7] A non-polar capillary column is suitable for this analysis.[1]
Data Presentation
| Property | This compound | Biphenyl (Primary Byproduct) |
| Molecular Formula | C₁₆H₂₂Si₂ | C₁₂H₁₀ |
| Molecular Weight | 270.52 g/mol [8] | 154.21 g/mol [1] |
| Boiling Point | ~308 °C[1] | 255 °C[1] |
| Melting Point | 36-38 °C[1] | 69.2 °C[1] |
| Appearance | White to off-white solid[1] | White crystalline solid[1] |
Experimental Protocols
Vacuum Distillation
Objective: To purify crude this compound by separating it from less volatile and non-volatile impurities.
Methodology:
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a short path distillation head, a condenser, a receiving flask, and a vacuum pump with a cold trap. Ensure all glassware is dry.
-
Sample Preparation: Place the crude this compound into the distillation flask. Add a magnetic stir bar or boiling chips.
-
Distillation:
-
Begin stirring and slowly evacuate the system to the desired pressure (e.g., 1-10 mmHg).
-
Once the pressure is stable, gradually heat the distillation flask using a heating mantle.
-
Collect any low-boiling fractions in a separate receiving flask and discard.
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Increase the temperature to distill the this compound. The boiling point will be significantly lower under vacuum.
-
Monitor the temperature and pressure throughout the distillation.
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Stop the distillation before the flask becomes completely dry to prevent the formation of peroxides and potential explosions.
-
-
Product Collection: Collect the purified this compound in a pre-weighed receiving flask.
Recrystallization
Objective: To purify solid crude this compound by crystallization from a suitable solvent.
Methodology:
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Solvent Selection: Test the solubility of the crude product in various solvents to find one in which it is sparingly soluble at room temperature but highly soluble when hot. Ethanol or a mixed solvent system like ethanol/water can be a good starting point.[9][10]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Flash Column Chromatography
Objective: To purify crude this compound by separating it from impurities based on their different affinities for the stationary phase.
Methodology:
-
Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Determine an appropriate eluent system using TLC. For a nonpolar compound like this compound, start with 100% hexanes and gradually increase the polarity by adding small amounts of ethyl acetate or dichloromethane.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
References
- 1. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 2. Experimental Study on Vacuum Distillation Separation Characteristics of Tar Containing Solid Particles: Distributions of Light Components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wurtz reaction | 235 Publications | 2538 Citations | Top Authors | Related Topics [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C16H22Si2 | CID 136916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Photolysis of 1,2-Diphenyltetramethyldisilane
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the photolysis of 1,2-diphenyltetramethyldisilane. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format.
Troubleshooting Guide
This guide addresses common issues encountered during the photolysis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Conversion of Starting Material
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Question: My reaction shows very little or no consumption of the this compound starting material. What are the possible reasons?
-
Answer:
-
Inadequate Light Source: The emission wavelength of your lamp may not sufficiently overlap with the absorption spectrum of the disilane. Aryldisilanes typically absorb in the UV region. Ensure your light source (e.g., mercury lamp, excimer laser) has a significant output in the appropriate UV range.
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Low Light Intensity: The photon flux may be too low to induce a reasonable reaction rate. Consider using a more powerful lamp or moving the reaction vessel closer to the light source (while ensuring proper temperature control).
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Degassed Solvent: The presence of oxygen can quench the excited state of the disilane and intercept the generated silyl radicals. It is crucial to thoroughly degas the solvent prior to and during the reaction, typically by purging with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles.
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Impure Starting Material or Solvent: Impurities in the starting material or solvent can act as quenchers or internal filters, absorbing light and preventing it from reaching the reactant. Ensure the purity of your disilane and use high-purity, photochemically inert solvents.
-
Issue 2: Low Yield of the Desired Product
-
Question: The starting material is consumed, but the yield of my desired product is low. What are the likely causes?
-
Answer:
-
Side Reactions: The primary photochemical process is the homolytic cleavage of the Si-Si bond to form two phenyldimethylsilyl radicals. However, these reactive radicals can undergo undesired side reactions. For instance, in the absence of an efficient radical trap, recombination to the starting material can occur. Disproportionation reactions or reactions with the solvent can also lead to byproducts.
-
Sub-optimal Radical Trap Concentration: If your desired reaction involves trapping the generated silyl radicals, the concentration of the trapping agent is critical. Too low a concentration will result in the dominance of undesired radical recombination or other side reactions.
-
Solvent Effects: The choice of solvent can significantly influence the reaction pathway and product distribution. The polarity of the solvent can affect the stability and reactivity of the generated radical intermediates. For radical reactions, non-polar, inert solvents like hexane or cyclohexane are often preferred to minimize solvent interaction.
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Secondary Photolysis: The desired product may also be photolabile under the reaction conditions, leading to its decomposition upon prolonged irradiation. It is advisable to monitor the reaction progress (e.g., by GC-MS or TLC) and stop it once the maximum yield of the desired product is reached.
-
Issue 3: Formation of Unidentified Side Products
-
Question: I am observing several unexpected peaks in my GC-MS/LC-MS analysis. What could these side products be?
-
Answer:
-
Silene Formation: Aryldisilanes are known to sometimes undergo photo-rearrangement to form transient silenes (compounds with Si=C double bonds), which can then react further to produce various oligomeric or polymeric materials.[1]
-
Solvent-Derived Byproducts: The highly reactive silyl radicals can abstract atoms from the solvent molecules. For example, if a chlorinated solvent is used, silyl chlorides might be formed.
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Products from Radical Recombination/Disproportionation: Besides the desired trapped product, you might observe products arising from the combination of two silyl radicals or other radical species present in the reaction mixture.
-
Oxygen Adducts: If the reaction is not rigorously deoxygenated, silyl radicals can react with oxygen to form silanols or disiloxanes.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary photochemical process in the photolysis of this compound?
A1: The primary photochemical process is the homolytic cleavage of the silicon-silicon (Si-Si) bond upon absorption of UV light. This generates two phenyldimethylsilyl radicals (PhMe₂Si•).
Q2: What is the expected mechanism for the photolysis?
A2: The photolysis of aryldisilanes is understood to proceed through the excitation of the molecule to an excited singlet state, followed by intersystem crossing to a triplet state. This triplet state then undergoes dissociation to form the silyl radicals.
Q3: What type of lamp is recommended for this photolysis?
A3: A low-pressure or medium-pressure mercury lamp is a common choice for this type of reaction, as it provides strong emission lines in the UV region. The specific choice of lamp and filters should ideally be guided by the UV-Vis absorption spectrum of the disilane to ensure efficient light absorption.
Q4: How does solvent polarity affect the reaction?
Q5: Is a photosensitizer necessary for this reaction?
A5: Direct photolysis of aryldisilanes is generally efficient, and a photosensitizer is not typically required. The phenyl substituents act as chromophores that facilitate the absorption of UV light.
Experimental Protocols
Note: A detailed, validated experimental protocol for the photolysis of this compound is not available in the public domain. The following is a generalized protocol based on procedures for similar aryldisilanes. Researchers should optimize the conditions for their specific application.
General Protocol for Photolysis of this compound
-
Reaction Setup:
-
A quartz reaction vessel is essential as Pyrex glass absorbs a significant portion of UV light below 300 nm.
-
The reaction vessel should be equipped with a magnetic stirrer, a gas inlet/outlet for deoxygenation, and a means to control the temperature (e.g., a cooling bath).
-
The light source (e.g., a medium-pressure mercury lamp) should be placed in close proximity to the reaction vessel, often in an immersion well setup for maximum light exposure.
-
-
Reagents and Solvent:
-
Use purified this compound.
-
Use a high-purity, photochemically inert solvent (e.g., spectral grade hexane or cyclohexane).
-
If a radical trapping experiment is being performed, use a purified radical trapping agent at an appropriate concentration.
-
-
Procedure:
-
Dissolve this compound and the radical trapping agent (if any) in the chosen solvent in the quartz reaction vessel. The concentration of the disilane is typically in the range of 0.01 to 0.1 M.
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Thoroughly degas the solution by bubbling a stream of inert gas (argon or nitrogen) through it for at least 30 minutes. Alternatively, perform three freeze-pump-thaw cycles.
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While maintaining a positive pressure of the inert gas, start the stirring and turn on the light source.
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Maintain a constant temperature during the irradiation, as heat can influence reaction rates and side reactions. A cooling bath is recommended as UV lamps generate significant heat.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., GC, TLC, or NMR spectroscopy).
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Once the desired conversion is achieved, turn off the light source.
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Remove the solvent under reduced pressure.
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Purify the product using standard techniques such as column chromatography or distillation.
-
Data Presentation
Due to the lack of specific quantitative data for the photolysis of this compound in the available literature, the following table presents typical data ranges for the photolysis of related aryldisilanes to provide a comparative context.
Table 1: Illustrative Photolysis Parameters for Aryldisilanes
| Parameter | Typical Value/Range | Notes |
| Excitation Wavelength (λ_ex) | 254 - 280 nm | Depends on the specific substitution pattern of the aryl groups. |
| Quantum Yield (Φ) | 0.1 - 0.9 | Highly dependent on the solvent, temperature, and the presence of quenchers. |
| Solvent | Hexane, Cyclohexane, Benzene | Inert, non-polar solvents are commonly used. |
| Typical Concentration | 10⁻³ - 10⁻² M | Higher concentrations can lead to inner filter effects. |
| Common Radical Traps | Alkenes, Alkynes, Halocarbons | The choice of trap depends on the desired synthetic outcome. |
Visualizations
Photolysis Mechanism of this compound
Caption: Proposed photochemical pathway for the generation of silyl radicals.
Experimental Workflow for Photolysis
Caption: A typical experimental workflow for a photolysis reaction.
Troubleshooting Logic for Low Product Yield
Caption: Decision tree for troubleshooting low product yield in the photolysis reaction.
References
safe handling and storage procedures for 1,2-Diphenyltetramethyldisilane
This technical support center provides essential information for the safe handling, storage, and use of 1,2-Diphenyltetramethyldisilane in research and development settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an organosilicon compound. It is commonly used in organic synthesis and as a photoinitiator in polymerization reactions.
Q2: What are the main hazards associated with this compound?
A2: This chemical is known to cause skin, eye, and respiratory system irritation.[1] It is also very toxic to aquatic life with long-lasting effects.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling this compound, it is essential to wear appropriate protective gloves, clothing, and eye/face protection.[1] Work should be conducted in a well-ventilated area, and if dust or vapors are likely to be generated, respiratory protection should be used.
Q4: How should I properly store this compound?
A4: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place. It is recommended to store it at temperatures below 15°C in a dark location.
Q5: What materials are incompatible with this compound?
A5: this compound is incompatible with strong oxidizing agents.[1] Contact with these materials should be avoided.
Troubleshooting Guides
Storage and Handling Issues
Q: I notice the solid material has clumped together or appears moist. What should I do?
A: This may indicate improper storage, leading to moisture absorption. The material should always be stored in a tightly sealed container in a dry environment. If clumping is observed, it is recommended to dry the material under vacuum, provided this does not sublime the compound, before use in moisture-sensitive reactions.
Q: The material has changed color. Is it still usable?
A: A color change may indicate degradation or contamination. The usability of the material would depend on the specific application. It is advisable to run a small-scale test reaction to check its efficacy. For high-purity applications, using a fresh, unopened container is recommended.
Experimental Issues in Photopolymerization
Q: My photopolymerization reaction is not initiating or is proceeding very slowly. What could be the cause?
A: Several factors could be at play:
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Inadequate Light Source: Ensure your UV lamp's emission spectrum is appropriate for the photoinitiator and that the intensity is sufficient.
-
Oxygen Inhibition: Oxygen can quench the excited state of the photoinitiator and scavenge radicals. Ensure the reaction mixture is adequately degassed by purging with an inert gas (e.g., nitrogen or argon) before and during polymerization.
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Impure Monomers or Solvents: Impurities can inhibit polymerization. Use freshly purified monomers and high-purity, dry solvents.
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Incorrect Concentration: The concentration of the photoinitiator is crucial. Too low a concentration may result in slow initiation, while too high a concentration can lead to premature chain termination.
Q: The resulting polymer has a low molecular weight or is brittle. How can I improve this?
A:
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Optimize Initiator Concentration: As mentioned, the initiator concentration affects chain length. Experiment with a lower concentration to potentially increase molecular weight.
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Control Reaction Temperature: High temperatures can increase the rate of side reactions and chain termination. Maintain a controlled and consistent temperature throughout the polymerization.
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Monomer Purity: Ensure the monomer is free from inhibitors that are often added for storage.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 270.32 g/mol | [2] |
| Melting Point | 33°C to 38°C | [2] |
| Boiling Point | 145°C to 148°C | [2] |
| Flash Point | 105°C | [2] |
| Recommended Storage Temperature | <15°C |
Experimental Protocols
Representative Protocol: Photopolymerization of an Acrylate Monomer
This protocol is a general guideline for the use of this compound as a photoinitiator for the polymerization of an acrylate monomer. This is an illustrative example and should be adapted and optimized for specific experimental conditions and monomers.
Materials:
-
This compound (Photoinitiator)
-
Trimethylolpropane triacrylate (TMPTA) (Monomer)
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Anhydrous Toluene (Solvent)
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Reaction vessel (e.g., quartz tube or a flask with a quartz window)
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UV lamp (e.g., medium-pressure mercury lamp)
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Inert gas supply (Nitrogen or Argon)
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Stirring apparatus
Procedure:
-
Preparation of the Reaction Mixture:
-
In a clean, dry reaction vessel, dissolve the desired amount of this compound in anhydrous toluene. A typical concentration is in the range of 0.1-1% by weight relative to the monomer.
-
Add the trimethylolpropane triacrylate (TMPTA) monomer to the solution.
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Ensure all components are thoroughly mixed until a homogeneous solution is formed.
-
-
Degassing:
-
Purge the reaction mixture with a gentle stream of inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen. Maintain a positive pressure of the inert gas throughout the experiment.
-
-
Initiation and Polymerization:
-
Place the reaction vessel under the UV lamp. Ensure the light source is positioned to provide uniform irradiation to the reaction mixture.
-
Turn on the UV lamp to initiate the polymerization.
-
Monitor the progress of the reaction by observing the increase in viscosity of the solution. The reaction time will vary depending on the initiator concentration, light intensity, and monomer.
-
-
Termination and Isolation:
-
Once the desired level of polymerization is achieved, turn off the UV lamp.
-
The polymer can be isolated by precipitating it in a non-solvent (e.g., methanol or hexane), followed by filtration and drying under vacuum.
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Visualizations
References
Technical Support Center: Troubleshooting Low Initiation Efficiency with 1,2-Diphenyltetramethyldisilane
Welcome to the technical support center for 1,2-Diphenyltetramethyldisilane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using this photoinitiator. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to help optimize your radical polymerization reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing very low or no polymerization when using this compound. What are the primary factors to investigate?
Low initiation efficiency can stem from several factors, ranging from the experimental setup to the purity of the reagents. A systematic approach to troubleshooting is crucial. The primary areas to investigate are:
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Wavelength of UV Light: The UV light source must emit at a wavelength that is strongly absorbed by the this compound.
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Initiator Concentration: The concentration of the photoinitiator is a critical parameter that needs to be optimized for your specific monomer and solvent system.
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Purity and Storage of Initiator: Impurities in the photoinitiator or its degradation can significantly reduce its effectiveness.
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Solvent Effects: The solvent can influence the stability of the generated radicals and the overall reaction kinetics.
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Oxygen Inhibition: The presence of dissolved oxygen can quench the radical species and inhibit polymerization.
Below, we delve into each of these factors in more detail.
In-depth Troubleshooting Guides
Issue 1: Incorrect Wavelength Selection
Q2: How do I determine the correct UV wavelength to use for this compound?
To efficiently initiate polymerization, the wavelength of your UV lamp must overlap with the absorption spectrum of the photoinitiator. The UV-Vis spectrum of this compound shows significant absorption in the ultraviolet region.
Based on available spectral data, this compound exhibits absorption maxima in the UV range. While the exact peak can vary slightly with the solvent, the primary absorption bands are expected to be in the short-wave UV (UVC) and mid-wave UV (UVB) regions. For a structurally similar compound, 1,2-dimethyldisilane, photolysis has been reported at 193 nm.[1][2]
Recommendation:
-
Utilize a UV light source that emits in the range of 220-280 nm .
-
If you have access to a spectrophotometer, it is highly recommended to measure the UV-Vis spectrum of your this compound solution in the solvent you are using for your polymerization to identify the precise absorption maximum.
dot
Caption: Workflow for selecting the optimal UV wavelength.
Issue 2: Suboptimal Initiator Concentration
Q3: What is the recommended concentration range for this compound, and how does concentration affect the polymerization?
The optimal concentration of a photoinitiator is a balance. Too low a concentration will result in a slow initiation rate, while an excessively high concentration can lead to side reactions and may negatively impact the properties of the final polymer.
| Concentration Range (w/w) | Potential Outcome | Recommendation |
| < 0.1% | Low rate of polymerization, incomplete conversion. | Increase concentration in increments of 0.1%. |
| 0.1% - 2.0% | Generally considered the optimal range for many common monomers. | Start with a concentration of 0.5% and optimize based on your specific system. |
| > 2.0% | May lead to increased chain termination reactions, resulting in lower molecular weight polymers. Can also cause yellowing of the final product and may not significantly increase the polymerization rate. | Reduce concentration if you observe poor polymer properties or if lower concentrations provide similar cure speeds. |
Experimental Protocol: Optimizing Initiator Concentration
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Prepare Stock Solutions: Prepare a series of monomer solutions containing varying concentrations of this compound (e.g., 0.1%, 0.5%, 1.0%, 1.5%, and 2.0% by weight).
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Sample Preparation: Place a consistent volume of each solution into separate, identical reaction vessels (e.g., quartz cuvettes or glass vials).
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Inert Atmosphere: Purge each sample with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove dissolved oxygen.
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UV Exposure: Irradiate each sample with a UV source of a fixed wavelength and intensity for a set amount of time.
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Analysis: Determine the degree of monomer conversion for each sample. This can be done using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy (by monitoring the disappearance of the monomer's vinyl peak) or gravimetrically by precipitating the polymer and measuring its weight.
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Data Evaluation: Plot the monomer conversion as a function of the initiator concentration to identify the optimal range for your system.
dot
Caption: Impact of initiator concentration on polymerization.
Issue 3: Purity and Storage of this compound
Q4: How can I ensure the purity of my this compound, and what are the proper storage conditions?
The purity of the photoinitiator is paramount for achieving high initiation efficiency. Impurities can act as radical scavengers or inhibitors, quenching the polymerization process.
Synthesis and Purification Protocol:
A common method for the synthesis of this compound involves the reductive coupling of dimethylphenylchlorosilane.
-
Reaction: In a dried, three-necked flask under an inert atmosphere, add magnesium turnings and a crystal of iodine to anhydrous tetrahydrofuran (THF). Slowly add a solution of dimethylphenylchlorosilane in THF. The reaction is exothermic and may require cooling to maintain a gentle reflux.
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Workup: After the reaction is complete, the mixture is cooled and quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
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Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol or methanol to yield a white crystalline solid.
| Parameter | Specification |
| Appearance | White to off-white crystalline solid |
| Melting Point | 36-38 °C |
| Purity (GC) | ≥98% |
Storage:
-
Store in a tightly sealed container in a cool, dry place away from direct sunlight and moisture.
-
The Si-Si bond can be susceptible to cleavage, so it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Issue 4: Solvent Effects
Q5: Can the choice of solvent affect the initiation efficiency?
Yes, the solvent can play a significant role in the polymerization process. The polarity of the solvent can influence the stability of the generated silyl radicals and the rate of their reaction with monomer molecules.
| Solvent Polarity | Potential Effects on Initiation | Recommended Solvents |
| Non-polar | Generally good for radical stability, but solubility of all components must be considered. | Toluene, Hexane, Cyclohexane |
| Polar Aprotic | Can be good solvents for many monomers and the initiator. May influence radical stability. | Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile |
| Polar Protic | Solvents with acidic protons (e.g., alcohols, water) can potentially react with the silyl radicals, leading to side reactions and reduced initiation efficiency. These should generally be avoided unless part of the desired reaction mechanism. | Use with caution. |
Recommendation:
-
Start with a non-polar or polar aprotic solvent in which your monomer and this compound are fully soluble.
-
If you suspect solvent interference, try performing the polymerization in a different solvent system.
dot
Caption: The role of the solvent in initiation efficiency.
Issue 5: Oxygen Inhibition
Q6: How does oxygen affect the polymerization, and how can I mitigate its effects?
Oxygen is a well-known inhibitor of free-radical polymerization. It can react with the initiating and propagating radicals to form unreactive peroxy radicals, effectively terminating the polymerization chain.
Mitigation Strategies:
-
Inert Gas Purging: Before and during the polymerization, bubble a stream of inert gas (nitrogen or argon) through the reaction mixture to displace dissolved oxygen.
-
Freeze-Pump-Thaw Cycles: For highly sensitive systems, performing several freeze-pump-thaw cycles can effectively remove dissolved gases. This involves freezing the reaction mixture with liquid nitrogen, applying a vacuum to remove gases, and then thawing the mixture. This cycle is typically repeated three times.
-
Use of Oxygen Scavengers: In some formulations, oxygen scavengers can be added to consume dissolved oxygen before initiation.
This technical guide provides a starting point for troubleshooting low initiation efficiency with this compound. Successful polymerization often requires careful optimization of multiple parameters. For further assistance, please consult the relevant literature or contact a technical support specialist.
References
managing moisture and air sensitivity in 1,2-Diphenyltetramethyldisilane experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-Diphenyltetramethyldisilane. This resource is designed to provide troubleshooting guidance and answers to frequently asked questions regarding the handling of this moisture- and air-sensitive compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to air and moisture?
A1: this compound is an organosilicon compound with the chemical formula C₁₆H₂₂Si₂.[1][2] Its sensitivity to air and moisture stems from the reactivity of the silicon-silicon (Si-Si) bond. This bond can be cleaved by nucleophiles and electrophiles. In the presence of moisture (water), the Si-Si bond can be hydrolyzed, leading to the formation of silanols, such as dimethylphenylsilanol.[3] Oxygen, or other oxidizing agents, can insert an oxygen atom into the Si-Si bond to form the corresponding disiloxane, 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane.[4]
Q2: How should I properly store this compound?
A2: Due to its sensitivity, this compound should be stored in a cool, dry place under an inert atmosphere, such as nitrogen or argon. The container should be tightly sealed to prevent the ingress of air and moisture. For long-term storage, refrigeration (2-8°C) in a desiccated environment is recommended. It is crucial to replace the air in the container with a dry, inert gas after each use.
Q3: What are the primary decomposition products I should be aware of?
A3: The two main decomposition products resulting from exposure to air and moisture are:
-
1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane: Formed via oxidation.
-
Dimethylphenylsilanol: Formed via hydrolysis of the Si-Si bond. The presence of these impurities can significantly affect your experimental outcomes.
Q4: Can I handle this compound on the benchtop?
A4: It is strongly advised not to handle this compound on an open benchtop. All manipulations should be carried out under an inert atmosphere using either a glovebox or standard Schlenk line techniques to prevent decomposition.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during experiments with this compound.
Problem 1: My reaction is not proceeding as expected, or I am getting low yields.
| Possible Cause | Troubleshooting Step | Explanation |
| Degraded Reagent | Verify the purity of your this compound using ¹H NMR or GC-MS. | The presence of signals corresponding to the disiloxane or silanol indicates degradation. |
| Atmospheric Contamination | Ensure your Schlenk line or glovebox is functioning correctly. Check for leaks in your glassware and tubing. | Even small amounts of air or moisture can quench the reaction or lead to side products. |
| Solvent Purity | Use freshly distilled and thoroughly degassed anhydrous solvents. | Residual water in the solvent will react with the disilane. |
| Improper Reagent Transfer | Use proper inert atmosphere techniques for all transfers, such as cannula transfer or gas-tight syringes. | Exposing the reagent to the atmosphere, even briefly, during transfer can lead to decomposition. |
Problem 2: I am observing unexpected peaks in my post-reaction analysis (NMR, GC-MS).
| Possible Cause | Troubleshooting Step | Explanation |
| Oxidation of the Disilane | Compare the unexpected peaks with the known spectra of 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane. | The Si-O-Si linkage in the disiloxane will have characteristic signals in IR and NMR spectra. |
| Hydrolysis of the Disilane | Compare the unexpected peaks with the known spectra of dimethylphenylsilanol. | The Si-OH group in the silanol will show a characteristic broad peak in the ¹H NMR and a distinct Si-OH stretch in the IR spectrum. |
| Byproducts from Synthesis | If you synthesized the disilane, check for the presence of biphenyl, a common byproduct of the Wurtz-Fittig coupling reaction.[1] | Biphenyl has characteristic aromatic signals in the ¹H NMR spectrum. |
Data Presentation: Spectroscopic Data for Identification
The following table summarizes key spectroscopic data for this compound and its potential decomposition products to aid in identification.
| Compound | Molecular Weight ( g/mol ) | ¹H NMR (CDCl₃, δ ppm) | Key IR Bands (cm⁻¹) | Key Mass Spec (m/z) |
| This compound | 270.52[1][2] | ~0.3 (s, 12H, Si-CH₃), ~7.3-7.5 (m, 10H, Ar-H)[1] | Si-CH₃ (~1250, ~800), Aromatic C-H (~3070) | 270 (M+), 135 ([M/2]+)[2] |
| 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane | 286.52[4] | ~0.4 (s, 12H, Si-CH₃), ~7.3-7.6 (m, 10H, Ar-H) | Si-O-Si (~1060), Si-CH₃ (~1260, ~800)[4][5] | 286 (M+), 271 (M+-CH₃) |
| Dimethylphenylsilanol | 152.27[3] | ~0.3 (s, 6H, Si-CH₃), ~7.3-7.6 (m, 5H, Ar-H), broad OH signal[6] | Broad O-H (~3300), Si-OH (~880), Si-CH₃ (~1260, ~800) | 152 (M+), 137 (M+-CH₃)[7] |
| Biphenyl (Byproduct) | 154.21[1] | ~7.3-7.6 (m, 10H, Ar-H)[1] | Aromatic C-H (~3060), C=C (~1600, ~1480) | 154 (M+)[1] |
Section 3: Experimental Protocols
Protocol 1: General Handling and Transfer of this compound using a Schlenk Line
-
Glassware Preparation: Ensure all glassware is oven-dried overnight at >120°C and allowed to cool in a desiccator.
-
Inert Atmosphere Setup: Assemble the glassware while hot and immediately place it under a positive pressure of dry nitrogen or argon using a Schlenk line.
-
Evacuate-Refill Cycles: Evacuate the glassware under high vacuum and refill with inert gas. Repeat this cycle at least three times to ensure a completely inert atmosphere.
-
Reagent Transfer (Solid): If the disilane is solid, transfer it to a Schlenk flask inside a glovebox. If a glovebox is not available, perform the transfer under a strong positive flow of inert gas.
-
Reagent Transfer (Liquid/Solution): Use a gas-tight syringe that has been purged with inert gas. Alternatively, for larger volumes, use a cannula to transfer the liquid from the storage vessel to the reaction flask under a positive pressure of inert gas.
Protocol 2: Degassing Solvents for Use with this compound
The most effective method for degassing solvents is the freeze-pump-thaw technique.
-
Solvent Preparation: Place the anhydrous solvent in a Schlenk flask equipped with a stir bar.
-
Freezing: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen.
-
Pumping: Open the flask to a high vacuum line for several minutes to remove dissolved gases from above the frozen solvent.
-
Thawing: Close the stopcock to the vacuum line and remove the liquid nitrogen bath. Allow the solvent to thaw completely.
-
Repeat: Repeat the freeze-pump-thaw cycle at least three times. After the final cycle, backfill the flask with dry nitrogen or argon.
Section 4: Visual Guides
Troubleshooting Logic for Low Yield Reactions
Caption: A decision-making workflow for troubleshooting low-yielding reactions.
Experimental Workflow for Handling Air-Sensitive Reagents
Caption: A typical experimental workflow for using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C16H22Si2 | CID 136916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Silanol, 1,1-dimethyl-1-phenyl- | C8H12OSi | CID 78929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3-Diphenyltetramethyldisiloxane [webbook.nist.gov]
- 5. gelest.com [gelest.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dev.spectrabase.com [dev.spectrabase.com]
Technical Support Center: Scale-Up Production of 1,2-Diphenyltetramethyldisilane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up production of 1,2-Diphenyltetramethyldisilane.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common laboratory and industrial synthesis method is the Wurtz-Fittig coupling reaction.[1] This reaction involves the coupling of an aryl halide with an alkyl halide in the presence of sodium metal.[2] For this compound, this typically involves the reaction of dimethylphenylchlorosilane with a reducing agent like sodium.[1] An alternative approach is through a Grignard reaction, where a Grignard reagent is formed and then reacted with a suitable silicon-containing electrophile.[3]
Q2: What is the most common byproduct in the synthesis of this compound and why is it formed?
A2: The primary byproduct is biphenyl.[1] In the Wurtz-Fittig synthesis, it is generated through the homocoupling of phenyl radical intermediates.[1] In Grignard-based syntheses, biphenyl formation can also occur, particularly at higher temperatures.[3][4]
Q3: How can I purify the final this compound product?
A3: Fractional distillation is the primary method for purifying this compound. This technique is effective in separating the desired product from lower-boiling solvents and higher-boiling byproducts like biphenyl.[3]
Q4: Are there alternative, milder methods for synthesizing disilanes?
A4: Yes, electrochemical strategies for the reductive activation of chlorosilanes are being developed. These methods offer milder conditions and improved chemoselectivity compared to the traditional Wurtz coupling, which uses harsh reducing metals.[5]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I troubleshoot this?
A: Low yield is a common issue in the scale-up of this synthesis. The causes can be systematic, and a logical approach to troubleshooting is necessary.
Potential Causes & Solutions:
-
Side Reactions: The formation of multiple products can occur if reaction conditions are not optimized.[2] The primary side reaction is the formation of biphenyl.[1]
-
Solution: Maintain a lower reaction temperature and use dilute solutions to minimize the formation of biphenyl side products.[3]
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure dropwise addition of reagents to control any exothermic reactions and allow for sufficient reaction time with vigorous stirring.[3]
-
-
Moisture Contamination (especially for Grignard-based synthesis): Grignard reagents are highly reactive with water, which will quench the reaction.[3]
-
Solution: Flame-dry all glassware under vacuum or in an oven before use and use anhydrous solvents.[3]
-
-
Loss of Product During Workup: The product can be lost during the quenching and extraction steps.
-
Solution: Perform the workup procedures carefully and ensure your distillation apparatus is efficient.[3]
-
Caption: Troubleshooting workflow for low product yield.
Issue 2: Grignard Reaction Fails to Initiate
Q: I am attempting a Grignard-based synthesis, but the reaction will not start. What should I do?
A: Failure to initiate is a common problem with Grignard reactions.[3] This is often due to the high sensitivity of the reaction to atmospheric conditions and the state of the magnesium.
Common Causes & Solutions:
-
Passivated Magnesium Surface: Magnesium turnings can have an oxide layer that prevents the reaction from starting.[3]
-
Solution: Activate the magnesium surface by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings in the flask (with caution).[3]
-
-
Presence of Moisture: As mentioned, any water in the system will prevent the Grignard reagent from forming.[3]
-
Solution: Ensure all glassware is meticulously dried and all solvents are anhydrous.[3]
-
-
Slow Initiation: Sometimes the reaction is simply slow to start.
-
Solution: Gently warm the flask or add a small portion of a previously successful Grignard reaction mixture to initiate the process.[3]
-
Caption: Troubleshooting steps for Grignard reaction initiation.
Issue 3: Product is Contaminated with Biphenyl
Q: My final product is contaminated with biphenyl. How can I improve its purity?
A: Biphenyl contamination is a known issue due to the nature of the synthesis reaction.[1]
Solutions:
-
Optimize Reaction Conditions: As with low yield, lower reaction temperatures and more dilute conditions can disfavor the homocoupling side reaction that produces biphenyl.[3]
-
Improve Purification:
-
Solution: Use a fractional distillation column with a sufficient number of theoretical plates to effectively separate the this compound from the higher-boiling biphenyl. Optimize the distillation temperature and pressure for the best separation.[3]
-
Data Presentation
The following table summarizes the key physical and chemical properties of this compound and its primary byproduct, biphenyl.[1]
| Property | This compound | Biphenyl (Byproduct) |
| Molecular Formula | C₁₆H₂₂Si₂ | C₁₂H₁₀ |
| Molecular Weight | 270.52 g/mol | 154.21 g/mol |
| Boiling Point | ~308 °C | 255 °C |
| Melting Point | 36-38 °C | 69.2 °C |
| Appearance | White to off-white crystalline solid | White crystalline solid |
| ¹H NMR (CDCl₃) | δ ~0.3 (s, 12H, Si-CH₃), ~7.3-7.5 (m, 10H, Ar-H) ppm | δ ~7.3-7.6 (m, 10H, Ar-H) ppm |
| ¹³C NMR (CDCl₃) | δ ~-3.0 (Si-CH₃), ~128-138 (Ar-C) ppm | δ ~127-141 (Ar-C) ppm |
| ²⁹Si NMR (CDCl₃) | δ ~-17 ppm | N/A |
Experimental Protocols
Protocol 1: Wurtz-Fittig Synthesis of this compound
This protocol is a generalized procedure based on the principles of the Wurtz-Fittig reaction for the synthesis of organosilicon compounds.[1][6]
Materials:
-
Dimethylphenylchlorosilane
-
Sodium metal dispersion
-
Anhydrous toluene (or other suitable high-boiling, non-polar solvent)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reactor Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel. Purge the entire system with an inert gas.
-
Reagent Addition: Charge the flask with anhydrous toluene and sodium metal dispersion under a positive pressure of inert gas.
-
Reaction Initiation: Heat the mixture to reflux with vigorous stirring.
-
Substrate Addition: Slowly add dimethylphenylchlorosilane, diluted with anhydrous toluene, to the refluxing mixture via the dropping funnel over several hours.
-
Reaction: Maintain the reaction at reflux with continued stirring for an additional 12-24 hours to ensure completion.
-
Quenching: Cool the reaction mixture to room temperature. Cautiously quench the excess sodium by the slow addition of isopropanol, followed by water.
-
Workup: Separate the organic layer. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude product by fractional vacuum distillation.
Caption: Synthesis of this compound via Wurtz-Fittig.
References
- 1. benchchem.com [benchchem.com]
- 2. Explain the Wurtz-Fittig reaction. - askIITians [askiitians.com]
- 3. benchchem.com [benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. An Electrochemical Strategy to Synthesize Disilanes and Oligosilanes from Chlorosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wurtz–Fittig reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Monitoring 1,2-Diphenyltetramethyldisilane Reaction Progress
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for monitoring the reaction progress of 1,2-Diphenyltetramethyldisilane. It includes detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues encountered during experimentation.
Comparison of Analytical Methods
The selection of an appropriate analytical method is critical for accurate reaction monitoring. The following table summarizes the key quantitative parameters of the most common techniques used for the analysis of this compound and its reaction mixtures.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation by volatility and partitioning, detection by mass-to-charge ratio. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Separation by differential partitioning between a mobile and stationary phase. |
| Limit of Detection (LOD) | ~1-10 ppm | ~0.1-1% (relative concentration) | ~10-50 ppm |
| Limit of Quantification (LOQ) | ~5-30 ppm | ~0.5-2% (relative concentration) | ~30-150 ppm |
| Linearity Range | 2-3 orders of magnitude | 1-2 orders of magnitude | 2-3 orders of magnitude |
| Analysis Time per Sample | 15-30 minutes | 5-15 minutes | 10-25 minutes |
| Sample Preparation | Dilution in a volatile solvent (e.g., hexane, dichloromethane).[1] | Dissolution in a deuterated solvent (e.g., CDCl₃). | Dilution in the mobile phase. |
| Key Advantages | High sensitivity and selectivity, excellent for identifying byproducts. | Provides detailed structural information, non-destructive, and allows for in-situ monitoring.[2] | Suitable for a wide range of compounds, including less volatile products. |
| Key Disadvantages | Requires volatile and thermally stable compounds. Potential for Si-Si bond cleavage at high temperatures. | Lower sensitivity compared to GC-MS, potential for peak overlap in complex mixtures.[2] | Potential for column degradation with reactive silanes, requires careful method development. |
Troubleshooting Guides & FAQs
This section provides solutions to common problems encountered when using GC-MS, NMR, and HPLC for monitoring this compound reactions.
Gas Chromatography-Mass Spectrometry (GC-MS)
Q1: I am observing significant peak tailing for the this compound peak. What could be the cause and how can I fix it?
A1: Peak tailing for organosilanes in GC is a common issue and can be attributed to several factors:
-
Active Sites in the Inlet or Column: Silanols (Si-OH) on the surface of the inlet liner or the GC column can interact with the disilane, causing tailing.
-
Solution: Use a deactivated inlet liner and a column specifically designed for inertness. If the problem persists, you may need to trim the first few centimeters of the column to remove active sites that have developed over time.[3]
-
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, leading to poor peak shape.
-
Solution: Bake out the column at its maximum recommended temperature. If this does not resolve the issue, trimming the column inlet is recommended.[4]
-
-
Improper Column Installation: If the column is installed too low in the inlet, it can create dead volume and cause peak tailing.
-
Solution: Ensure the column is installed at the correct height as specified by the instrument manufacturer.[3]
-
Q2: I am seeing unexpected peaks in my chromatogram, some with characteristic m/z fragments of silicon compounds. What are these?
A2: These are likely ghost peaks arising from septum bleed or the degradation of previous samples. Siloxane peaks are common and often show characteristic fragments at m/z 73, 147, 207, and 281.[5][6]
-
Solution: Use high-temperature, low-bleed septa and replace them regularly. Ensure the inlet temperature is not excessively high. Running a blank solvent injection after a series of sample runs can help identify and flush out contaminants.[4]
Q3: The peak area for this compound is not reproducible between injections. What should I check?
A3: Poor reproducibility can stem from several sources:
-
Injection Technique: Inconsistent manual injections can lead to variable sample introduction.
-
Solution: Use an autosampler for improved precision. If using manual injection, ensure a consistent and rapid injection technique.
-
-
Leaks in the System: A leak in the injector can lead to sample loss and non-reproducible results.
-
Solution: Perform a leak check of the injector and ensure all fittings are secure.
-
-
Sample Stability: this compound may slowly react with trace moisture in the solvent.
-
Solution: Use anhydrous solvents for sample preparation and analyze the samples as soon as possible after preparation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q4: My ¹H-NMR spectra show broad peaks for the methyl protons of this compound. Why is this happening?
A4: Peak broadening in NMR can be caused by several factors:
-
Sample Inhomogeneity: As a reaction progresses, changes in viscosity or the formation of precipitates can lead to a non-homogeneous magnetic field within the sample, causing peak broadening.[2]
-
Solution: Ensure the sample is fully dissolved and consider filtering it if solids are present. For in-situ monitoring, ensure adequate mixing.
-
-
Paramagnetic Species: The presence of paramagnetic impurities, even at trace levels, can cause significant line broadening.
-
Solution: Ensure all glassware is scrupulously clean. If the reaction involves metals, consider using a chelating agent to sequester any paramagnetic ions.
-
-
Chemical Exchange: If the disilane is involved in a dynamic equilibrium or a rapid reaction, this can lead to exchange broadening of the NMR signals.
-
Solution: Acquiring spectra at different temperatures can help to confirm if chemical exchange is occurring.
-
Q5: I am having difficulty with the quantitative analysis of my reaction mixture using ¹H-NMR due to overlapping peaks. What are my options?
A5: Peak overlap is a common challenge in ¹H-NMR.[2]
-
Use Higher Field Strength: A higher field NMR spectrometer will provide better spectral dispersion and may resolve the overlapping signals.
-
¹³C or ²⁹Si NMR: While less sensitive, ¹³C and ²⁹Si NMR offer a much wider chemical shift range, which can resolve ambiguities from overlapping ¹H signals. However, ²⁹Si NMR has low natural abundance and sensitivity, often requiring longer acquisition times.
-
Selective 1D Experiments: Techniques like selective 1D NOESY or TOCSY can be used to isolate specific spin systems and aid in quantification.
-
Internal Standard Selection: Choose an internal standard with a simple spectrum and signals that are well-resolved from your analyte peaks. Hexamethylbenzene or mesitylene can be suitable choices for reactions in aromatic solvents.[7]
High-Performance Liquid Chromatography (HPLC)
Q6: I am observing a loss of resolution and peak tailing for this compound on my C18 column over time. What is causing this?
A6: This is likely due to the degradation of the stationary phase. Organosilanes can be reactive towards the silica support of the HPLC column, especially under certain mobile phase conditions.
-
Hydrolysis of the Bonded Phase: The Si-O-Si bonds linking the C18 chains to the silica can be hydrolyzed, leading to the loss of the stationary phase and exposure of active silanol groups.
-
Solution: Use a column with a more stable bonded phase, such as a hybrid organic/inorganic particle-based column, which offers better resistance to hydrolysis.[8] Avoid highly aqueous mobile phases and extreme pH values.
-
-
Irreversible Adsorption: The disilane or its byproducts may irreversibly adsorb to the column, leading to a loss of performance.
-
Solution: Use a guard column to protect the analytical column. Regularly flush the column with a strong solvent to remove strongly retained compounds.
-
Q7: How can I improve the retention of this compound on a reversed-phase column?
A7: this compound is a relatively nonpolar compound and should be well-retained on a C18 or C8 column. If retention is poor:
-
Mobile Phase Composition: Increase the proportion of the aqueous component (e.g., water or buffer) in your mobile phase. A higher percentage of organic solvent (like acetonitrile or methanol) will decrease retention.
-
Stationary Phase: A column with a higher carbon load or a phenyl-hexyl phase may provide better retention and selectivity for aromatic compounds.[9]
Q8: What is a suitable solvent for preparing samples of this compound for HPLC analysis?
A8: The sample should be dissolved in a solvent that is miscible with the mobile phase. Acetonitrile and hexane are common choices. Studies have shown that while some compounds can be unstable in wet DMSO, many are stable for extended periods.[10][11][12] However, for reactive species like organosilanes, it is always best to use anhydrous solvents and analyze the samples promptly.
Experimental Protocols
GC-MS Protocol for Reaction Monitoring
-
Objective: To separate and quantify this compound and its common byproduct, biphenyl.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Sample Preparation:
-
At a specific time point, withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a small amount of a suitable quenching agent).
-
Dilute the aliquot with a volatile solvent such as hexane or dichloromethane to a final concentration suitable for GC-MS analysis (e.g., in the ppm range).[1]
-
Add an internal standard (e.g., dodecane) of a known concentration for quantitative analysis.
-
-
GC Conditions:
-
Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]
-
Injector Temperature: 250 °C.[1]
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.[1]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]
-
-
MS Conditions:
-
Data Analysis: Identify peaks based on their retention times and mass spectra. The fragmentation pattern of this compound will show characteristic ions.[13] Quantify the components by comparing their peak areas to that of the internal standard.
¹H-NMR Protocol for In-situ Reaction Monitoring
-
Objective: To monitor the disappearance of starting material and the appearance of product in real-time.
-
Instrumentation: NMR Spectrometer.
-
Sample Preparation:
-
In an NMR tube, dissolve the starting materials in a deuterated solvent (e.g., CDCl₃ or C₆D₆) to the desired concentration.
-
Add a known amount of an internal standard (e.g., hexamethylbenzene) for quantification.[7]
-
Acquire an initial spectrum (t=0).
-
Initiate the reaction (e.g., by adding a catalyst or reagent) and start acquiring spectra at regular intervals.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 1D proton experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the protons of interest to ensure full relaxation for accurate quantification.
-
Number of Scans: Dependent on the concentration, but sufficient to obtain a good signal-to-noise ratio.
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the signals corresponding to the starting material, product, and internal standard. Calculate the relative concentrations at each time point to determine the reaction kinetics. The ¹H-NMR spectrum of this compound in CDCl₃ shows characteristic signals for the methyl and phenyl protons.
HPLC Protocol for Reaction Monitoring
-
Objective: To separate and quantify this compound and other components in the reaction mixture.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Sample Preparation:
-
Withdraw an aliquot of the reaction mixture at a specific time point.
-
Quench the reaction if necessary.
-
Dilute the sample with the mobile phase to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[8]
-
Mobile Phase: A mixture of acetonitrile and water. The exact ratio should be optimized to achieve good separation. A gradient elution may be necessary for complex mixtures.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., around 254 nm).
-
-
Data Analysis: Identify peaks based on their retention times. Create a calibration curve using standards of known concentrations to quantify the components in the reaction mixture.
Visualization of Analytical Method Selection Workflow
The following diagram illustrates a logical workflow for selecting the most appropriate analytical method for monitoring a this compound reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. it.restek.com [it.restek.com]
- 4. glsciences.eu [glsciences.eu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. reddit.com [reddit.com]
- 7. rsc.org [rsc.org]
- 8. Characterization and evaluation of C18 HPLC stationary phases based on ethyl-bridged hybrid organic/inorganic particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. Dynamics of acetonitrile and n-hexane in AlPO4-5 studied by 2H NMR | Semantic Scholar [semanticscholar.org]
- 12. This compound | C16H22Si2 | CID 136916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Effective Quenching Methods for Reactions Involving 1,2-Diphenyltetramethyldisilane
This technical support center provides guidance for researchers, scientists, and drug development professionals on effective and safe quenching methods for reactions involving 1,2-Diphenyltetramethyldisilane. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in what types of reactions is it commonly used?
This compound is an organosilicon compound with the chemical formula (C₆H₅)(CH₃)₂Si-Si(CH₃)₂(C₆H₅). It is often used as a precursor for the generation of silyl anions, silyl radicals, and silylcuprates in organic synthesis. A primary application involves its reaction with alkali metals, such as lithium, to cleave the silicon-silicon bond and form dimethylphenylsilyl anions, which are potent nucleophiles.
Q2: What are the primary safety concerns when working with reactions involving this compound?
The primary safety concerns arise from the handling of pyrophoric and water-reactive species that are often used in conjunction with or generated from this compound. Specifically, alkali metals (e.g., lithium, sodium) used for Si-Si bond cleavage are highly flammable and react violently with water. The resulting silyl anions are also highly reactive and will react exothermically with protic solvents, water, and atmospheric oxygen. Therefore, all manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen). According to safety data, this compound itself is classified as very toxic to aquatic life with long-lasting effects.[1]
Q3: What are the general principles for quenching reactions involving this compound?
The goal of quenching is to safely neutralize any unreacted, highly reactive species. For reactions involving the generation of silyl anions from this compound, the general principle is to add a proton source to protonate the silyl anion, forming a stable silane. The choice of quenching agent and the procedure should be carefully considered to control the reaction rate and dissipate heat effectively.
Troubleshooting Guides
Issue 1: Exothermic and Uncontrolled Quenching Reaction
Problem: Upon adding the quenching agent, the reaction becomes excessively exothermic, leading to solvent boiling, pressure build-up, and potential loss of product.
Possible Causes:
-
The quenching agent is too reactive for the concentration of the reactive species.
-
The quenching agent was added too quickly.
-
The reaction was not sufficiently cooled prior to quenching.
Solutions:
-
Use a less reactive quenching agent: Instead of water, consider using a less acidic proton source like isopropanol or tert-butanol, especially for the initial quenching phase.
-
Slow, controlled addition: Add the quenching agent dropwise with vigorous stirring to ensure efficient mixing and heat dissipation.
-
Maintain low temperature: Perform the quench at a low temperature (e.g., -78 °C or 0 °C) in an ice or dry ice/acetone bath.
-
Dilution: If possible, dilute the reaction mixture with an anhydrous, inert solvent before quenching to reduce the concentration of reactive species.
Issue 2: Incomplete Quenching
Problem: After the workup, the product is contaminated with unreacted starting material or reactive intermediates, or the reaction mixture remains hazardous.
Possible Causes:
-
Insufficient amount of quenching agent was used.
-
Poor mixing during the quenching process.
-
The quenching agent did not have access to all parts of the reaction mixture (e.g., due to precipitates).
Solutions:
-
Use a stoichiometric excess of the quenching agent: Ensure that enough quenching agent is added to react with all the reactive species. A 2-5 fold excess is often recommended.
-
Ensure vigorous stirring: Maintain efficient stirring throughout the addition of the quenching agent.
-
Stepwise quenching: Use a sequence of quenching agents, starting with a less reactive one (e.g., isopropanol) to handle the bulk of the reactive species, followed by a more reactive one (e.g., water or saturated aqueous ammonium chloride) to ensure complete quenching.
Issue 3: Formation of Unwanted Side Products
Problem: The desired product is not obtained, or significant amounts of byproducts are formed during the quenching and workup.
Possible Causes:
-
Hydrolysis of the desired product: The product itself may be sensitive to the quenching conditions (e.g., acidic or basic aqueous solutions).
-
Reaction of the quenching agent with the product: The quenching agent may have unintended reactivity with the desired product.
-
Cleavage of Si-C bonds: Harsh quenching conditions might lead to the cleavage of silicon-carbon bonds.
Solutions:
-
Use a neutral quenching agent: A saturated aqueous solution of ammonium chloride (NH₄Cl) is a common choice for a mildly acidic quench that can neutralize anionic species without being overly harsh.[2]
-
Careful pH control: If an acidic or basic workup is necessary, perform it at low temperatures and for a limited time.
-
Test on a small scale: Before quenching the entire reaction, take a small aliquot and test the quenching procedure to identify any potential issues with product stability.
Experimental Protocols
Protocol 1: General Quenching of Silyl Anions Generated from this compound
This protocol is suitable for quenching reactions where dimethylphenylsilyl lithium has been generated by reacting this compound with lithium metal.
Materials:
-
Reaction mixture containing the silyl anion in an appropriate solvent (e.g., THF).
-
Anhydrous isopropanol.
-
Saturated aqueous ammonium chloride (NH₄Cl) solution.
-
An inert atmosphere (argon or nitrogen).
Procedure:
-
Cool the reaction vessel to -78 °C using a dry ice/acetone bath.
-
Under a positive pressure of an inert gas, slowly add anhydrous isopropanol dropwise via a syringe or dropping funnel with vigorous stirring. Monitor the temperature of the reaction mixture and the rate of gas evolution.
-
Continue the slow addition of isopropanol until the characteristic color of the silyl anion has dissipated and gas evolution has subsided.
-
Once the initial vigorous reaction has ceased, slowly add saturated aqueous ammonium chloride solution at -78 °C to ensure complete quenching.
-
Allow the reaction mixture to warm to room temperature slowly.
-
Proceed with a standard aqueous workup, which typically involves partitioning the mixture between an organic solvent (e.g., diethyl ether or ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
| Quenching Agent | Temperature (°C) | Rate of Addition | Purpose |
| Anhydrous Isopropanol | -78 | Dropwise | Initial, controlled quenching of the bulk silyl anion. |
| Sat. aq. NH₄Cl | -78 to RT | Slow | Ensures complete quenching and provides a mildly acidic workup condition.[2] |
Protocol 2: Hydrolytic Workup
This protocol is for situations where the desired product is stable to water and a simple hydrolysis is sufficient for quenching.
Materials:
-
Reaction mixture in an appropriate solvent.
-
Deionized water.
-
An inert atmosphere.
Procedure:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Under an inert atmosphere, slowly add deionized water dropwise with vigorous stirring.
-
Control the rate of addition to maintain the temperature below 20 °C.
-
After the addition is complete, allow the mixture to stir for an additional 15-30 minutes at room temperature.
-
Proceed with a standard aqueous workup as described in Protocol 1.
| Quenching Agent | Temperature (°C) | Rate of Addition | Purpose |
| Deionized Water | 0 to RT | Dropwise | Simple and effective for quenching when the product is water-stable. |
Visualizations
Caption: General workflow for quenching silyl anions.
Caption: Troubleshooting logic for quenching reactions.
References
Validation & Comparative
A Comparative Analysis of 1,2-Diphenyltetramethyldisilane and Other Disilanes as Photoinitiators for Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Silyl Radical-Based Photoinitiation
In the realm of photopolymerization, the quest for efficient and versatile photoinitiators is perpetual. Disilanes, a class of organosilicon compounds, have garnered attention for their ability to generate silyl radicals upon photolysis, which can effectively initiate radical polymerization. This guide provides a comparative analysis of 1,2-diphenyltetramethyldisilane against other notable disilanes, offering a resource for researchers selecting photoinitiators for their specific applications. The information presented is based on available experimental data, highlighting the photochemical properties and polymerization performance of these compounds.
Photochemical Properties: A Tale of Two Bonds
The efficacy of a photoinitiator is fundamentally linked to its photochemical properties, primarily its absorption characteristics and the quantum yield of radical generation. Disilanes initiate polymerization through the homolytic cleavage of the silicon-silicon bond upon UV irradiation, producing two silyl radicals.
The photochemical properties of this compound are compared with other representative disilanes in Table 1. Aryl-substituted disilanes, such as this compound, exhibit a redshift in their UV absorption maxima compared to their alkyl-substituted counterparts like hexamethyldisilane.[1] This shift to longer wavelengths is advantageous as it allows for the use of more common and less damaging UV light sources. However, the quantum yield of photolysis, which represents the efficiency of bond cleavage upon light absorption, is generally higher for alkyl-substituted disilanes.[1]
| Photoinitiator | Structure | Absorption Maximum (λmax) | Molar Extinction Coefficient (ε) | Quantum Yield (Φ) of Photolysis |
| This compound | Ph-Si(CH₃)₂-Si(CH₃)₂-Ph | ~250 nm[1] | Not widely reported | ~0.3[1] |
| Hexamethyldisilane | (CH₃)₃Si-Si(CH₃)₃ | <200 nm[1] | Not widely reported | ~0.8[1] |
| 1,1,2,2-Tetraphenyldimethyldisilane | Ph₂ (CH₃)Si-Si(CH₃)Ph₂ | Not widely reported | Not widely reported | Not widely reported |
| Dodecamethylcyclohexasilane | cyclo-[Si(CH₃)₂]₆ | ~260 nm (shoulder) | Not widely reported | Not widely reported |
Performance in Photopolymerization: A Lack of Direct Comparison
A direct, quantitative comparison of the polymerization kinetics initiated by different disilanes under identical experimental conditions is scarce in the published literature.[1] The polymerization rate (Rp) and final monomer conversion are critical parameters for evaluating a photoinitiator's performance. While the higher quantum yield of hexamethyldisilane suggests a greater potential for generating initiating radicals, its absorption at very short wavelengths (<200 nm) limits its practical application due to the high energy required and potential for damaging substrates.
Experimental Protocols
To facilitate further research and direct comparison, this section outlines a general experimental protocol for evaluating the performance of disilane photoinitiators using Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy.
Materials and Methods
1. Materials:
-
Monomer: Methyl methacrylate (MMA) or other suitable acrylate/methacrylate monomer, purified to remove inhibitors.
-
Photoinitiators: this compound, hexamethyldisilane, etc. (to be compared).
-
Solvent (if required): Anhydrous and deoxygenated solvent appropriate for the monomer and initiator.
2. Sample Preparation:
-
Prepare stock solutions of each photoinitiator at a specified concentration (e.g., 0.01 M) in the chosen monomer or monomer/solvent mixture.
-
The preparation should be carried out under inert atmosphere (e.g., nitrogen or argon) to minimize oxygen inhibition of the radical polymerization.
3. RT-FTIR Spectroscopy:
-
Place a small, defined volume of the sample solution between two transparent salt plates (e.g., KBr or NaCl) separated by a spacer of known thickness (e.g., 25 µm).
-
Mount the sample holder in the RT-FTIR spectrometer.
-
The spectrometer should be equipped with a UV light source (e.g., a mercury lamp with appropriate filters or a UV-LED) positioned to irradiate the sample.
4. Data Acquisition:
-
Record an initial IR spectrum before UV irradiation to establish the baseline absorbance of the monomer's functional group (e.g., the C=C stretching vibration of the acrylate at ~1635 cm⁻¹).
-
Initiate UV irradiation at a controlled intensity and simultaneously begin recording IR spectra at regular time intervals.
-
Continue data acquisition until the monomer conversion reaches a plateau.
5. Data Analysis:
-
Calculate the monomer conversion at each time point by monitoring the decrease in the area of the characteristic absorption band of the monomer's reactive functional group relative to an internal standard peak that does not change during the reaction.
-
The rate of polymerization (Rp) can be determined from the slope of the conversion versus time plot.
Visualizing the Process
To better understand the underlying mechanisms and experimental setup, the following diagrams are provided.
Caption: Mechanism of disilane photoinitiation.
Caption: Experimental workflow for kinetic analysis.
Conclusion and Future Directions
This compound offers the advantage of UV absorption at a more practical wavelength compared to simple alkyl disilanes. However, a comprehensive understanding of its performance relative to other disilanes is hampered by a lack of direct comparative studies. The provided experimental protocol offers a framework for researchers to conduct such comparisons and generate the much-needed quantitative data. Future research should focus on systematic studies that evaluate a range of aryl- and alkyl-substituted disilanes, as well as cyclic and polymeric silanes, under standardized conditions to build a comprehensive library of their photoinitiation efficiencies. Such data will be invaluable for the rational design and selection of photoinitiators in various applications, from industrial coatings to the development of novel biomaterials.
References
comparative performance of 1,2-Diphenyltetramethyldisilane with commercial radical initiators
For researchers, scientists, and drug development professionals engaged in polymer synthesis and other radical-mediated reactions, the selection of an appropriate radical initiator is a critical decision that governs reaction kinetics, polymer properties, and overall process efficiency. While commercial initiators such as Azobisisobutyronitrile (AIBN) and Benzoyl Peroxide (BPO) are widely used due to their well-characterized performance, interest in alternative initiators like 1,2-Diphenyltetramethyldisilane persists. This guide provides an objective comparison of this compound with these established commercial alternatives, supported by available data and detailed methodologies.
Executive Summary
A thorough review of available scientific literature reveals a significant disparity in the extent of characterization between this compound and commercial radical initiators like AIBN and BPO. While AIBN and BPO have been extensively studied with a wealth of performance data, there is a notable lack of direct experimental evidence detailing the efficacy of this compound as a radical initiator for polymerization. This guide, therefore, presents a comprehensive overview of the performance of AIBN and BPO, alongside a theoretical discussion on the potential of this compound based on the chemistry of related organosilicon compounds.
Commercial Radical Initiators: A Performance Benchmark
AIBN and BPO are the workhorses of radical polymerization, each offering a distinct set of properties suitable for various reaction conditions.[1]
Key Performance Indicators:
The choice between these initiators is often dictated by the specific requirements of the polymerization reaction, including the monomer type and desired reaction temperature.[2]
| Initiator | Decomposition Temperature (10-hr half-life) | Molar Mass ( g/mol ) | Radical Species Generated | Key Characteristics |
| AIBN | ~65 °C (in toluene)[3] | 164.21 | 2 x Cyanopropyl radical + N₂ | - Predictable first-order decomposition kinetics.[4] - Does not induce decomposition of other molecules.[4] - Suitable for a wide range of vinyl monomers.[2] |
| BPO | ~73 °C (in benzene)[3] | 242.23 | 2 x Benzoyloxy radical → 2 x Phenyl radical + 2 x CO₂ | - Can undergo induced decomposition.[4] - The benzoyloxy radical can participate in side reactions. - Effective for monomers like styrene and acrylates.[2] |
Decomposition Kinetics:
The rate of decomposition is a critical parameter for any radical initiator. The following table summarizes the decomposition rate constants (kd) for AIBN and BPO at various temperatures.
| Initiator | Solvent | Temperature (°C) | Decomposition Rate Constant (kd), s⁻¹ |
| AIBN | Toluene | 65 | 1.9 x 10⁻⁵[3] |
| BPO | Benzene | 70 | 4.3 x 10⁻⁶[3] |
This compound: A Theoretical Perspective
The proposed thermal decomposition of this compound would involve the homolytic cleavage of the Si-Si bond to generate two phenyl(dimethyl)silyl radicals.
Figure 1: Proposed thermal decomposition of this compound.
These silyl radicals could then initiate polymerization by adding to a monomer. However, the efficiency of this initiation would depend on several factors, including the rate of radical generation at a given temperature and the reactivity of the silyl radicals towards the specific monomer. Without experimental data, the initiation efficiency and the kinetics of polymerization initiated by this compound remain speculative.
Experimental Protocols
The following is a generalized protocol for evaluating the performance of a radical initiator in the polymerization of a vinyl monomer, such as styrene.
Materials:
-
Monomer (e.g., Styrene, freshly distilled)
-
Radical Initiator (AIBN, BPO, or this compound)
-
Solvent (e.g., Toluene, anhydrous)
-
Inert gas (Nitrogen or Argon)
-
Precipitating solvent (e.g., Methanol)
-
Standard laboratory glassware (Schlenk flask, condenser, magnetic stirrer)
-
Constant temperature oil bath
Procedure:
-
Monomer and Initiator Preparation: A specific amount of the radical initiator is dissolved in a measured volume of the monomer in a Schlenk flask equipped with a magnetic stir bar.
-
Degassing: The solution is thoroughly degassed by several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: The flask is then placed in a constant temperature oil bath set to the desired reaction temperature. The reaction is allowed to proceed for a predetermined time under an inert atmosphere.
-
Termination and Precipitation: The polymerization is quenched by cooling the flask in an ice bath. The polymer is then precipitated by pouring the viscous solution into a large excess of a non-solvent (e.g., methanol).
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried in a vacuum oven to a constant weight.
-
Characterization: The resulting polymer is characterized for its molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). The conversion of the monomer to polymer is determined gravimetrically.
Figure 2: General workflow for radical polymerization.
Signaling Pathways and Logical Relationships
The fundamental process of radical polymerization involves three key steps: initiation, propagation, and termination.
Figure 3: Key stages of radical polymerization.
Conclusion
AIBN and BPO remain the initiators of choice for a majority of radical polymerization applications due to their predictable decomposition kinetics and well-documented performance across a wide range of monomers and reaction conditions. While this compound presents a theoretically interesting alternative due to the potential for thermal generation of silyl radicals, the current lack of experimental data on its performance as a radical initiator precludes a direct comparison with established commercial options. Further research is necessary to elucidate the decomposition kinetics and initiation efficiency of this compound to determine its viability as a practical alternative in radical chemistry. Researchers interested in exploring this compound should undertake systematic studies following the general protocols outlined in this guide to generate the necessary performance data.
References
Unveiling the Molecular Architecture: A Comparative Guide to Spectroscopic Techniques for the Structural Confirmation of 1,2-Diphenyltetramethyldisilane
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for advancing research and development. This guide provides a comprehensive comparison of spectroscopic techniques for the structural elucidation of 1,2-Diphenyltetramethyldisilane, a compound of interest in organosilicon chemistry. We will delve into the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, presenting their performance characteristics and supporting experimental data. Furthermore, we will compare these routine methods with an alternative, definitive technique: X-ray crystallography.
The precise structure of this compound (C₁₆H₂₂Si₂) is critical for understanding its reactivity, physical properties, and potential applications. The molecule features two silicon atoms bonded to each other, each also bonded to two methyl groups and one phenyl group. Spectroscopic techniques provide the necessary tools to confirm this specific arrangement of atoms and functional groups.
Primary Spectroscopic Techniques for Structural Confirmation
A multi-faceted approach utilizing a combination of spectroscopic methods is typically employed to provide unequivocal structural proof. Each technique offers unique insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic and organometallic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, ¹H, ¹³C, and ²⁹Si NMR are indispensable.
-
¹H NMR (Proton NMR): This technique identifies the different types of protons in a molecule. In this compound, two distinct proton environments are expected: the methyl protons attached to the silicon atoms and the aromatic protons of the phenyl groups. The spectrum typically shows a sharp singlet for the twelve equivalent methyl protons and a more complex multiplet for the ten aromatic protons.
-
¹³C NMR (Carbon-13 NMR): This method provides information about the carbon skeleton of the molecule. The spectrum will show distinct signals for the methyl carbons and the different carbons of the phenyl rings. The upfield chemical shift of the methyl carbons is characteristic of their attachment to a silicon atom.[1][2]
-
²⁹Si NMR (Silicon-29 NMR): As a silicon-containing compound, ²⁹Si NMR is a crucial technique. It provides direct evidence for the silicon atoms and their chemical environment. A single resonance in the ²⁹Si NMR spectrum confirms the presence of a single type of silicon environment, consistent with the symmetrical structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. When coupled with Gas Chromatography (GC-MS), it allows for the separation of the compound from any impurities before mass analysis. For this compound, GC-MS will show the molecular ion peak (M⁺) corresponding to its molecular weight, confirming the elemental composition. The fragmentation pattern can further support the proposed structure by showing characteristic losses of methyl and phenyl groups.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3] For this compound, the IR spectrum will exhibit characteristic absorption bands for:
-
C-H stretching and bending vibrations of the methyl and phenyl groups.
-
Si-C stretching vibrations.
-
Aromatic C=C stretching vibrations.
The absence of certain bands, such as O-H or C=O, can also be crucial in confirming the purity and structure of the compound.
Workflow for Spectroscopic Structure Confirmation
The logical flow of employing these techniques for the structural confirmation of this compound is illustrated in the following diagram.
Comparison with Alternative Techniques: X-ray Crystallography
While the combination of NMR, MS, and IR provides very strong evidence for the structure of this compound, X-ray crystallography stands as the gold standard for unambiguous solid-state structure determination.[4][5][6] This technique involves diffracting X-rays off a single crystal of the compound to determine the precise three-dimensional arrangement of atoms.
Advantages of X-ray Crystallography:
-
Provides an absolute and highly accurate 3D molecular structure.[4]
-
Can determine bond lengths, bond angles, and stereochemistry with high precision.[5]
Limitations:
-
Requires the growth of a suitable single crystal, which can be a challenging and time-consuming process.[4][7]
-
The determined structure is that of the solid state, which may not always be identical to the structure in solution.
Quantitative Data Summary
The following table summarizes the key quantitative data obtained from the primary spectroscopic techniques for this compound.
| Spectroscopic Technique | Parameter | Observed Value/Characteristic Feature | Structural Information Provided |
| ¹H NMR | Chemical Shift (δ) | ~0.3 ppm (s, 12H, Si-CH₃)~7.3-7.5 ppm (m, 10H, Ar-H) | Confirms the presence of methyl groups attached to silicon and phenyl groups. The integration ratio (12:10) is consistent with the proposed structure. |
| ¹³C NMR | Chemical Shift (δ) | ~-3.0 ppm (Si-CH₃)~128-138 ppm (Ar-C) | Identifies the carbon environments, distinguishing between the methyl and aromatic carbons. |
| ²⁹Si NMR | Chemical Shift (δ) | ~-17 ppm | Confirms the presence of a single, symmetrical silicon environment. |
| Mass Spectrometry (GC-MS) | Molecular Ion (m/z) | 270.1260 [M]⁺ | Confirms the molecular weight and elemental formula (C₁₆H₂₂Si₂). |
| Infrared (IR) Spectroscopy | Key Frequencies (cm⁻¹) | ~2960 (C-H stretch, alkyl)~3070 (C-H stretch, aryl)~1428 (Si-CH₃ bend)~1115 (Si-Ph stretch)~700-800 (Aromatic C-H bend) | Confirms the presence of methyl, phenyl, and Si-C functional groups. |
Performance Comparison of Analytical Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry (GC-MS) | Infrared (IR) Spectroscopy | X-ray Crystallography |
| Information Provided | Detailed connectivity, stereochemistry (in solution) | Molecular weight, elemental formula, fragmentation | Functional groups | Absolute 3D structure (in solid state) |
| Sensitivity | Moderate to low (mg-μg)[8][9] | High (ng-fg)[10][11] | Moderate (mg-μg) | Requires single crystal |
| Resolution | High (atomic level)[12] | High (mass-to-charge ratio) | Moderate (functional group level) | Very high (atomic level) |
| Sample State | Solution | Gas/Vapor (after GC) | Solid, liquid, gas | Solid (single crystal) |
| Analysis Time | Minutes to hours | Minutes | Minutes | Hours to days |
| Key Advantage | Unparalleled for solution-state structure | High sensitivity and molecular weight determination | Quick and easy functional group identification | Unambiguous 3D structure determination[4] |
| Key Limitation | Lower sensitivity compared to MS | Can cause fragmentation, not ideal for unstable compounds | Limited structural detail | Requires a high-quality single crystal[4] |
Experimental Protocols
¹H, ¹³C, and ²⁹Si NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
A standard one-pulse sequence is used.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
16-32 scans are usually sufficient for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity via the Nuclear Overhauser Effect (NOE).[13]
-
A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.[8][14]
-
A wider spectral width is used compared to ¹H NMR.
-
-
²⁹Si NMR Acquisition:
-
A pulse sequence with a longer relaxation delay (e.g., 20 seconds) is often necessary due to the long spin-lattice relaxation times (T₁) of ²⁹Si nuclei.[15]
-
A larger number of scans is typically required.
-
Gated decoupling can be used to suppress the negative NOE.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., with an electron ionization source).
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: 1 µL of the sample solution is injected in splitless mode.
-
Temperature Program: An initial temperature of 80°C held for 1 minute, then ramped to 280°C at a rate of 10-20°C/min, and held for 5-10 minutes.[16]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (ATR): A small amount of the solid this compound is placed directly onto the ATR crystal. Pressure is applied to ensure good contact.[17]
-
Acquisition:
-
The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
A background spectrum of the empty ATR crystal is collected first and automatically subtracted from the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Conclusion
The structural confirmation of this compound is reliably achieved through the synergistic application of NMR spectroscopy (¹H, ¹³C, and ²⁹Si), mass spectrometry, and infrared spectroscopy. Each technique provides complementary pieces of the structural puzzle, from the connectivity of atoms to the molecular weight and the types of functional groups present. While these methods provide a high degree of confidence, X-ray crystallography remains the ultimate arbiter for absolute structure determination in the solid state, albeit with the significant prerequisite of obtaining a suitable single crystal. For researchers in drug development and other scientific fields, a thorough understanding of the strengths and limitations of each of these techniques is paramount for accurate and efficient molecular characterization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. gelest.com [gelest.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. rigaku.com [rigaku.com]
- 6. azolifesciences.com [azolifesciences.com]
- 7. news-medical.net [news-medical.net]
- 8. researchgate.net [researchgate.net]
- 9. homework.study.com [homework.study.com]
- 10. Detection limits for GC/MS analysis of organic explosives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dl.astm.org [dl.astm.org]
- 12. Enhancing the resolution of 1H and 13C solid-state NMR spectra by reduction of anisotropic bulk magnetic susceptibility broadening - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 14. Comparison of 1H-NMR and 13C-NMR | PPTX [slideshare.net]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 17. agilent.com [agilent.com]
Validating Silyl Radical Formation from 1,2-Diphenyltetramethyldisilane: A Comparative Guide to Trapping Agents
For Researchers, Scientists, and Drug Development Professionals
The generation of silyl radicals opens avenues for novel synthetic transformations and materials development. Among the various precursors, 1,2-diphenyltetramethyldisilane serves as a valuable source of dimethyl(phenyl)silyl radicals (PhMe₂Si•) upon photolysis. Validating the formation of these transient species is crucial for mechanistic studies and reaction optimization. This guide provides a comparative overview of common trapping agents used to intercept and characterize silyl radicals, supported by experimental data and detailed protocols.
Executive Summary
This guide details the methodology for generating silyl radicals from this compound and validates their formation through the use of chemical trapping agents. The primary method for generating PhMe₂Si• radicals from the parent disilane is through photolysis. The presence of these radicals is confirmed by trapping them with agents such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and α-methylstyrene. This guide will compare the efficacy and analytical outcomes of these trapping agents. While specific quantitative yield data for the trapping of PhMe₂Si• from this compound is not extensively reported in the literature, the protocols and expected outcomes are based on well-established principles of silyl radical chemistry.
Silyl Radical Generation from this compound
The homolytic cleavage of the silicon-silicon bond in this compound is typically induced by ultraviolet (UV) irradiation. This process yields two equivalents of the dimethyl(phenyl)silyl radical.
Experimental Workflow for Silyl Radical Generation and Trapping
Caption: Workflow for the generation of silyl radicals and their subsequent trapping.
Comparison of Trapping Agents
The choice of trapping agent is critical for the successful detection and characterization of silyl radicals. The ideal trapping agent should react rapidly with the silyl radical to form a stable, readily identifiable product.
| Trapping Agent | Trapped Product | Analytical Method(s) | Advantages | Disadvantages |
| TEMPO | PhMe₂Si-O-TEMPO | GC-MS, NMR, ESR | Forms a stable adduct; ESR active, allowing for spectroscopic detection. | Can be sensitive to reaction conditions; potential for side reactions. |
| α-Methylstyrene | PhMe₂Si-CH₂(Ph)C•H₂ (and subsequent products) | GC-MS, NMR | Forms a carbon-centered radical that can be further characterized; mimics radical polymerization initiation. | Can lead to a mixture of products; analysis can be complex. |
| Spin Traps (e.g., PBN, DMPO) | Nitroxide spin adduct | ESR | Provides characteristic ESR spectra for radical identification.[1] | Adducts can be unstable; spectra can be complex to interpret.[2] |
Experimental Protocols
General Photolysis Procedure
Materials:
-
This compound
-
Anhydrous, degassed solvent (e.g., hexane, cyclohexane, or benzene)
-
Trapping agent (e.g., TEMPO or α-methylstyrene)
-
Quartz reaction vessel
-
UV lamp (e.g., low-pressure mercury lamp, 254 nm)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Prepare a solution of this compound and the chosen trapping agent in the selected solvent within the quartz reaction vessel. The concentration of the disilane is typically in the range of 0.01-0.1 M, and the trapping agent is used in excess (typically 2-10 equivalents).
-
Degas the solution by purging with an inert gas for at least 30 minutes to remove oxygen, which can quench the radical reaction.
-
Seal the reaction vessel and place it at a fixed distance from the UV lamp.
-
Irradiate the solution for a specified period. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by gas chromatography (GC).
-
After the reaction is complete, remove the solvent under reduced pressure and analyze the residue by appropriate analytical techniques (GC-MS, NMR, ESR).
Protocol for TEMPO Trapping
Specifics:
-
Use a 2-5 fold molar excess of TEMPO relative to the disilane.
-
The formation of the PhMe₂Si-O-TEMPO adduct can be confirmed by GC-MS analysis, looking for the characteristic molecular ion peak.
-
¹H NMR spectroscopy can be used to identify the characteristic signals of the trapped product.
-
ESR spectroscopy can be employed to observe the disappearance of the TEMPO signal as it reacts with the silyl radicals.
Protocol for α-Methylstyrene Trapping
Specifics:
-
Use a 5-10 fold molar excess of α-methylstyrene.
-
The primary adduct is a carbon-centered radical which may undergo further reactions, such as dimerization or hydrogen abstraction.
-
GC-MS and NMR are the primary methods for identifying the various products formed from the addition of the silyl radical to α-methylstyrene.
Alternative Methods for Silyl Radical Generation
While photolysis of disilanes is a common method, other techniques exist for generating silyl radicals, providing a basis for comparison.
| Method | Precursor | Conditions | Advantages | Disadvantages |
| Hydrogen Abstraction | Hydrosilanes (e.g., PhMe₂SiH) | Radical initiator (e.g., AIBN, peroxides), heat or light | Readily available precursors; well-understood mechanism. | Requires an initiator; potential for side reactions with the initiator. |
| Reductive Cleavage | Halosilanes (e.g., PhMe₂SiCl) | Reducing agent (e.g., sodium, magnesium) | Can generate radicals from readily available halosilanes. | Requires stoichiometric reducing agents; can be heterogeneous. |
| Photoredox Catalysis | Hydrosilanes or Silylboronates | Photocatalyst, visible light | Mild reaction conditions; high degree of control.[3] | Requires a photocatalyst; can be sensitive to reaction components. |
Reaction Pathway for Silyl Radical Generation via Hydrogen Abstraction
Caption: Generation of a silyl radical via hydrogen abstraction from a hydrosilane.
Conclusion
The validation of silyl radical formation from this compound is effectively achieved through the use of trapping agents. TEMPO is a highly effective trapping agent, providing a stable adduct that is amenable to multiple analytical techniques. α-Methylstyrene offers an alternative that can provide insights into the reactivity of the silyl radical in addition-type reactions. The choice of trapping agent will depend on the specific goals of the study and the available analytical instrumentation. While direct photolysis of disilanes is a clean method for generating silyl radicals, alternative methods such as hydrogen abstraction from hydrosilanes and photoredox catalysis offer complementary approaches with their own sets of advantages and disadvantages. Further research to quantify the trapping efficiency of different agents for the PhMe₂Si• radical would be beneficial for more precise mechanistic studies.
References
- 1. Spin trapping - Wikipedia [en.wikipedia.org]
- 2. Use of spin traps in the study of silyl radicals in the gas phase - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances and perspectives in synthetic applications of silylboronates as silyl radical precursors - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06777K [pubs.rsc.org]
A Comparative Investigation of Aryldisilanes and Their Alternatives in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures that are central to pharmaceuticals, agrochemicals, and materials science. Among the myriad of tools available for this purpose, transition metal-catalyzed cross-coupling reactions have become indispensable. This guide provides a comparative investigation into the use of aryldisilanes and, more broadly, organosilanes, in organic synthesis, with a particular focus on how they measure up against more conventional organometallic reagents like organoboron and organotin compounds.
Organosilicon reagents, including aryldisilanes, are lauded for their low toxicity, high stability, and the natural abundance of silicon.[1] They are primarily utilized in the Hiyama cross-coupling reaction. However, their adoption has been slower compared to the Suzuki-Miyaura coupling, largely due to the widespread commercial availability of boronic acids and the often-required activation of the silicon reagent with a fluoride source or a base.[1][2]
Comparative Analysis of Organometallic Reagents for Cross-Coupling
The choice of an organometallic reagent for a cross-coupling reaction is a critical decision in synthesis design, with each class of compounds offering a unique set of advantages and disadvantages.
| Feature | Organosilanes (e.g., Aryldisilanes) | Organoborons (e.g., Arylboronic acids) | Organotins (e.g., Arylstannanes) |
| Toxicity | Generally low toxicity. Silicon byproducts are often considered benign. | Low toxicity. Boron-based byproducts are typically non-toxic. | High toxicity. Organotin compounds are toxic, and their byproducts can be difficult to remove. |
| Stability | High stability to air and moisture. Can often be purified by chromatography. | Generally stable, though some boronic acids can be prone to decomposition. | Stable to air and moisture. |
| Reagent Availability | A growing number are commercially available or can be synthesized. | A very wide variety are commercially available. | A wide variety are commercially available. |
| Reaction Conditions | Often requires an activator (e.g., fluoride, base) to facilitate transmetalation.[2] | Typically requires a base for activation. | Generally does not require an activator, but can be sensitive to reaction conditions. |
| Key Reaction | Hiyama Coupling | Suzuki-Miyaura Coupling | Stille Coupling |
Data Presentation: Performance in Cross-Coupling Reactions
The following tables provide a comparative look at the performance of organosilanes and arylboronic acids in palladium-catalyzed cross-coupling reactions for the synthesis of biaryls. Due to the limited specific data on aryldisilanes, representative examples using other arylsilanes in Hiyama-type couplings are presented alongside Suzuki-Miyaura couplings.
Table 1: Palladium-Catalyzed Hiyama Cross-Coupling of Arylsilanes with Aryl Halides
| Arylsilane | Aryl Halide | Catalyst / Ligand | Base / Activator | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenyltrimethoxysilane | 4-Chloroanisole | Pd(OAc)₂ / XPhos | TBAF | t-BuOH | 100 | 12 | 71 |
| Phenyltrimethoxysilane | 4-Bromoanisole | Pd(OAc)₂ / XPhos | TBAF | t-BuOH | 100 | 12 | 88 |
| Phenyltrifluorosilane | 4-Chloroanisole | Pd(OAc)₂ / XPhos | TBAF | t-BuOH | 100 | 12 | 71 |
| Phenyltriethoxysilane | 4-Iodoacetophenone | PdCl₂(PPh₃)₂ | TBAF | THF | 60 | 2 | 95 |
Table 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Arylboronic Acids with Aryl Halides
| Arylboronic Acid | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic Acid | 4-Chloroanisole | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 80 | 24 | 98 |
| Phenylboronic Acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| Phenylboronic Acid | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | 99 |
| 4-Methoxyphenylboronic Acid | 4-Chloroacetophenone | PdCl₂(dppf) | K₂CO₃ | DME | 80 | 18 | 95 |
Experimental Protocols
Below are generalized, detailed methodologies for key experiments involving Hiyama and Suzuki-Miyaura couplings.
Experimental Protocol 1: General Procedure for Palladium-Catalyzed Hiyama Cross-Coupling
This protocol is a general guideline for the palladium-catalyzed cross-coupling of an arylsilane with an aryl halide.
Materials:
-
Arylsilane (e.g., Phenyltrimethoxysilane, 1.2 equiv.)
-
Aryl halide (e.g., 4-Chloroanisole, 1.0 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Activator (e.g., Tetrabutylammonium fluoride (TBAF), 1.5 equiv.)
-
Anhydrous, degassed solvent (e.g., Dioxane or THF)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium catalyst, ligand, and a magnetic stir bar.
-
Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of argon, add the aryl halide and the arylsilane.
-
Add the anhydrous, degassed solvent via syringe, followed by the activator.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.
Experimental Protocol 2: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of an arylboronic acid with an aryl halide.
Materials:
-
Arylboronic acid (1.2 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Degassed solvent system (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to reflux (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired biaryl.
Mandatory Visualization
The following diagrams illustrate the catalytic cycles for the Hiyama and Suzuki-Miyaura cross-coupling reactions, providing a visual comparison of their mechanisms.
Caption: Catalytic cycle of the Hiyama cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to Determining the Quantum Yield of 1,2-Diphenyltetramethyldisilane Photolysis
For researchers engaged in the study of organosilicon photochemistry, particularly in the context of developing novel photoinitiators and understanding reactive intermediates, the accurate determination of the quantum yield (Φ) is a critical parameter. The quantum yield quantifies the efficiency of a photochemical process, defined as the number of specific events which occur per photon absorbed by the system. This guide provides a comparative analysis of two robust methodologies for determining the quantum yield for the photolysis of 1,2-diphenyltetramethyldisilane, a compound known to generate silylene intermediates upon UV irradiation.
The photolysis of this compound is presumed to proceed via the homolytic cleavage of the Si-Si bond, leading to the formation of silyl radicals which can then disproportionate to form a transient silylene (diphenylsilylene, Ph₂Si:) and a silane. The quantum yield of this primary photochemical event is a key metric of its efficacy as a silylene precursor.
This guide will compare two distinct approaches:
-
Product Quantum Yield (Φp) Determination via Chemical Actinometry and Gas Chromatography (GC): An established method that measures the quantum efficiency of forming a stable, trapped final product.
-
Transient Quantum Yield (ΦT) Determination via Nanosecond Laser Flash Photolysis (LFP): A sophisticated technique that measures the quantum efficiency of forming the initial reactive intermediate (the silylene) by comparing its transient absorption to that of a well-characterized standard.
Comparison of Methodologies
| Feature | Methodology A: Product Quantum Yield (Φp) | Methodology B: Transient Quantum Yield (ΦT) |
| Parameter Measured | Quantum yield of a stable, trapped product. | Quantum yield of the primary transient intermediate (silylene). |
| Primary Technique | Continuous wave (CW) lamp photolysis, chemical actinometry, Gas Chromatography (GC). | Nanosecond Laser Flash Photolysis (LFP), transient absorption spectroscopy. |
| Complexity | Moderate. Requires careful handling of actinometer and quantitative product analysis. | High. Requires specialized laser and detection equipment. |
| Information Gained | Overall efficiency of the reaction pathway to a specific product. | Efficiency of the primary photochemical step and kinetics of the intermediate. |
| Potential Issues | Secondary photolysis of products, complex product mixtures, inefficient trapping. | Difficulty in determining the molar extinction coefficient of the transient, spectral overlap. |
Methodology A: Product Quantum Yield (Φp) via Chemical Actinometry
Principle
This method determines the quantum yield of a stable product formed from the reaction of the photogenerated silylene with a trapping agent. The photon flux of the light source is first measured using a chemical actinometer, a compound with a well-known photochemical quantum yield. The potassium ferrioxalate actinometer is a common choice for the UV region. Once the photon flux is known, the sample is irradiated under identical conditions, and the amount of a specific product formed is quantified, typically by gas chromatography (GC) against an internal standard.
The quantum yield of product formation (Φp) is calculated using the following equation:
Φp = (moles of product formed) / (moles of photons absorbed)
Experimental Protocol
Part 1: Determination of Photon Flux (I₀) using Potassium Ferrioxalate Actinometry
-
Preparation of Solutions:
-
Actinometer Solution (0.006 M): Prepare fresh by dissolving 0.295 g of K₃[Fe(C₂O₄)₃]·3H₂O in 100 mL of 0.05 M H₂SO₄ in the dark.
-
1,10-Phenanthroline Solution (0.2% w/v): Dissolve 0.2 g of 1,10-phenanthroline in 100 mL of distilled water.
-
Buffer Solution: Prepare a sodium acetate buffer solution.
-
-
Irradiation:
-
Fill a quartz cuvette with a known volume (e.g., 3.0 mL) of the actinometer solution.
-
Irradiate the solution using the same light source and geometry as will be used for the sample (e.g., a 254 nm mercury lamp) for a precisely measured time (t). The irradiation time should be short enough to keep the conversion below 10%.
-
-
Analysis:
-
After irradiation, take a known aliquot of the irradiated solution and a non-irradiated blank.
-
To each aliquot, add the 1,10-phenanthroline solution and the buffer solution, and dilute to a known final volume.
-
Allow 30 minutes for color development of the red ferroin complex.
-
Measure the absorbance of the complex at 510 nm using a UV-Vis spectrophotometer.
-
Calculate the concentration of Fe²⁺ formed using a pre-determined calibration curve.
-
-
Calculation of Photon Flux:
-
The number of moles of Fe²⁺ formed is calculated from its concentration and the solution volume.
-
The photon flux (I₀, in moles of photons per second) is calculated as: I₀ = (moles of Fe²⁺ formed) / (Φ_act * t) where Φ_act is the known quantum yield of the actinometer at the irradiation wavelength (e.g., 1.25 at 254 nm) and t is the irradiation time in seconds.
-
Part 2: Photolysis of this compound and Product Analysis
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., hexane or acetonitrile) containing a high concentration of a silylene trapping agent (e.g., a triethylsilane or a diene).
-
Add a known concentration of an internal standard (e.g., dodecane) for GC quantification.
-
Degas the solution with nitrogen or argon to remove oxygen.
-
-
Irradiation:
-
Irradiate the sample solution in an identical setup to the actinometry experiment for a known period. Take aliquots at different time intervals.
-
-
GC Analysis:
-
Analyze the aliquots by gas chromatography (GC) to quantify the concentration of the trapped product relative to the internal standard. A calibration curve for the product is required.
-
Data Presentation
Table 1: Hypothetical Data for Photon Flux Determination
| Irradiation Time (s) | Absorbance at 510 nm | Moles of Fe²⁺ formed | Photon Flux (I₀) (moles/s) |
| 60 | 0.450 | 4.09 x 10⁻⁸ | 5.45 x 10⁻¹⁰ |
| 120 | 0.890 | 8.09 x 10⁻⁸ | 5.39 x 10⁻¹⁰ |
| Average | 5.42 x 10⁻¹⁰ |
Table 2: Hypothetical Data for Product Quantum Yield Calculation
| Irradiation Time (s) | Product Concentration (M) | Moles of Product Formed | Moles of Photons Absorbed | Product Quantum Yield (Φp) |
| 300 | 1.50 x 10⁻⁵ | 4.50 x 10⁻⁸ | 1.63 x 10⁻⁷ | 0.276 |
| 600 | 2.95 x 10⁻⁵ | 8.85 x 10⁻⁸ | 3.25 x 10⁻⁷ | 0.272 |
| Average | 0.274 |
(Note: Moles of photons absorbed is calculated from I₀, irradiation time, and the fraction of light absorbed by the sample at the irradiation wavelength.)
Methodology B: Transient Quantum Yield (ΦT) via Laser Flash Photolysis
Principle
This method determines the quantum yield of the primary photoproduct, the transient diphenylsilylene, by comparing its transient absorbance to that of a standard with a known triplet quantum yield. Benzophenone is a suitable actinometer for nanosecond laser flash photolysis in the UV region, as its triplet state has a well-defined absorption spectrum and a known quantum yield of intersystem crossing (Φ_ISC ≈ 1 in non-hydrogen-donating solvents).
The quantum yield of the transient (ΦT) is given by:
ΦT = Φ_std * (ΔA_T * ε_std) / (ΔA_std * ε_T)
where:
-
Φ_std is the quantum yield of the standard.
-
ΔA_T and ΔA_std are the transient absorbances of the silylene and the standard's triplet state, respectively, at the end of the laser pulse.
-
ε_T and ε_std are the molar extinction coefficients of the silylene and the standard's triplet state at the monitored wavelength.
This experiment is performed under optically matched conditions, where the absorbance of the sample and the standard are identical at the laser excitation wavelength (e.g., 266 nm, the 4th harmonic of a Nd:YAG laser).
Experimental Protocol
-
Sample and Standard Preparation:
-
Prepare solutions of this compound and the standard (benzophenone) in a suitable solvent (e.g., acetonitrile).
-
Adjust the concentrations of both solutions so that their absorbance is identical (e.g., A = 0.2) at the laser excitation wavelength (266 nm).
-
Degas both solutions thoroughly with high-purity nitrogen or argon for at least 30 minutes.
-
-
Laser Flash Photolysis:
-
Use a nanosecond laser flash photolysis setup. The excitation source is a pulsed laser (e.g., Nd:YAG, 266 nm). The probe source is a pulsed Xenon lamp.
-
First, acquire the transient absorption spectrum of the benzophenone standard. The triplet-triplet absorption maximum is typically around 530 nm.
-
Measure the transient absorbance (ΔA_std) at the absorption maximum immediately after the laser flash.
-
Next, under identical laser intensity and optical alignment, acquire the transient absorption spectrum of the this compound solution. Diphenylsilylene is known to have a broad absorption in the visible region.
-
Measure the transient absorbance (ΔA_T) at the silylene's absorption maximum.
-
-
Data Analysis:
-
Extrapolate the transient decay traces back to time zero to obtain the initial maximum absorbance (ΔA) for both the sample and the standard.
-
Calculate the quantum yield of silylene formation (ΦT) using the equation above. The molar extinction coefficients for the benzophenone triplet and the diphenylsilylene must be known from the literature or determined separately.
-
Data Presentation
Table 3: Experimental Conditions for LFP Quantum Yield Determination
| Parameter | Value |
| Excitation Wavelength | 266 nm |
| Solvent | Acetonitrile |
| Absorbance at 266 nm | 0.20 ± 0.01 |
| Standard | Benzophenone |
| Φ_std (ISC) | 1.0 |
| ε_std (at 530 nm) | 7220 M⁻¹cm⁻¹ |
| ε_T (at 480 nm) | 9500 M⁻¹cm⁻¹ (Hypothetical value) |
Table 4: Hypothetical Transient Absorbance Data and Quantum Yield Calculation
| Species | Monitored λ (nm) | Max. Transient Absorbance (ΔA) | (ΔA / ε) | Calculated Quantum Yield (ΦT) |
| Benzophenone (Standard) | 530 | 0.085 | 1.18 x 10⁻⁵ | - |
| Diphenylsilylene (Sample) | 480 | 0.032 | 3.37 x 10⁻⁶ | 0.286 |
Mandatory Visualizations
Caption: General workflow for quantum yield determination.
Caption: Putative photolysis pathway of this compound.
Benchmarking 1,2-Diphenyltetramethyldisilane: A Comparative Guide to Its Efficiency in Silylation, Photopolymerization, and Reduction Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for efficient and selective reagents is paramount. 1,2-Diphenyltetramethyldisilane is a versatile organosilicon compound with applications ranging from a precursor for protecting groups to a radical initiator. This guide provides an objective comparison of its performance in key reaction types—silylation, photopolymerization, and reduction—against common alternatives, supported by available experimental data and detailed methodologies.
As a Precursor to the Dimethylphenylsilyl (DMPS) Protecting Group
This compound serves as a precursor to dimethylphenylsilyl chloride (DMPSCl), a reagent used to introduce the dimethylphenylsilyl (DMPS) protecting group for alcohols. The stability of the resulting silyl ether is a critical performance metric. Here, we compare the DMPS group's stability with other common silyl protecting groups: tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS).
Table 1: Comparison of Silyl Protecting Group Stability
| Silylating Agent Precursor/Reagent | Resulting Silyl Ether | Stability to Acidic Conditions (Relative) | Stability to Basic Conditions (Relative) |
| This compound (via DMPSCl) | DMPS | Moderate | Good |
| tert-Butyldimethylchlorosilane (TBSCl) | TBDMS/TBS | Good | Excellent |
| Triisopropylchlorosilane (TIPSCl) | TIPS | Excellent | Excellent |
Data is compiled from various sources in the literature. Direct quantitative comparison under identical conditions is recommended for specific substrates.
The DMPS group offers a moderate stability profile, making it a useful alternative when TBS or TIPS groups are too robust for deprotection under desired conditions. Its removal can be achieved under conditions that might leave more sterically hindered silyl ethers intact, allowing for orthogonal protection strategies.
Experimental Protocol: Silylation of a Primary Alcohol with Dimethylphenylsilyl Chloride (DMPSCl)
This protocol outlines a general procedure for the protection of a primary alcohol using DMPSCl, the active silylating agent derived from precursors like this compound.
Materials:
-
Primary alcohol (1.0 eq)
-
Dimethylphenylsilyl chloride (1.1 eq)
-
Imidazole (2.2 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the primary alcohol and imidazole in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).
-
Add dimethylphenylsilyl chloride dropwise to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Experimental workflow for the silylation of a primary alcohol.
As a Photoinitiator in Radical Polymerization
This compound can function as a photoinitiator, generating silyl radicals upon photolysis, which can initiate radical polymerization of monomers like methyl methacrylate (MMA).
Table 2: Performance Comparison of Photoinitiators for MMA Polymerization
| Photoinitiator | Absorption Maximum (λmax) | Quantum Yield (Φ) | Polymerization Rate (Rp) (mol L⁻¹ s⁻¹) |
| This compound | ~250 nm | ~0.3 | Data not readily available in literature |
| Benzoyl Peroxide | ~230 nm, ~274 nm | ~0.3-0.6 | Dependent on concentration and temperature |
Quantitative performance data for direct comparison is often dependent on the specific monomer system and reaction conditions.
Experimental Protocol: Bulk Photopolymerization of Methyl Methacrylate (MMA)
This protocol describes a general setup for evaluating the efficiency of a photoinitiator in the bulk polymerization of MMA.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (photoinitiator)
-
UV light source (e.g., mercury lamp with a specific wavelength filter)
-
Reaction vessel (e.g., quartz tube)
-
Methanol (for precipitation)
Procedure:
-
Place the purified MMA and a specific concentration of this compound in the reaction vessel.
-
Degas the mixture by several freeze-pump-thaw cycles.
-
Seal the vessel under vacuum or an inert atmosphere.
-
Irradiate the vessel with the UV light source at a constant temperature.
-
At specific time intervals, take aliquots to determine the monomer conversion (e.g., by gravimetry or spectroscopy).
-
To determine the rate of polymerization, plot monomer conversion against time.
-
At the end of the reaction, precipitate the polymer by pouring the mixture into an excess of methanol.
-
Filter and dry the polymer to determine the final yield and characterize its molecular weight.
Caption: Signaling pathway for photopolymerization initiated by this compound.
As a Reducing Agent
Organosilanes are known reducing agents, and this compound, with its Si-Si bond, can potentially act as a reductant in various chemical transformations, such as the deoxygenation of alcohols or the reduction of ketones. However, there is a notable lack of specific quantitative data in the literature directly comparing its efficiency with other common reducing agents like sodium borohydride for these reactions.
Table 3: Conceptual Comparison of Reducing Agents for Ketone Reduction
| Reducing Agent | Typical Substrates | Selectivity | Handling/Safety |
| This compound | Ketones, Aldehydes (presumed) | Expected to be mild | Generally less hazardous than metal hydrides |
| Sodium Borohydride | Ketones, Aldehydes | Good | Reacts with protic solvents |
Further research is necessary to establish the reaction conditions, yields, and reaction times for reductions employing this compound to provide a meaningful comparison with well-established reagents.
Experimental Protocol: Reduction of Cyclohexanone
This protocol provides a general method for the reduction of a ketone, which can be adapted to benchmark the performance of this compound against a standard reagent like sodium borohydride.
Materials:
-
Cyclohexanone (1.0 eq)
-
Reducing agent (e.g., this compound or Sodium Borohydride) (stoichiometry to be optimized)
-
Anhydrous solvent (e.g., THF for the disilane, Methanol for NaBH₄)
-
3 M HCl
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve cyclohexanone in the appropriate anhydrous solvent under an inert atmosphere.
-
Add the reducing agent portion-wise at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to stir and monitor its progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction (e.g., with 3 M HCl for the silane reaction, or water for the borohydride reaction).
-
Extract the product with diethyl ether.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify the product by distillation or column chromatography and determine the yield.
Caption: Logical relationship for benchmarking reducing agent efficiency.
Conclusion
This compound demonstrates utility as a precursor for the moderately stable dimethylphenylsilyl protecting group. While it shows promise as a photoinitiator for radical polymerization, a clear quantitative advantage over existing initiators has yet to be established in the literature. Its application as a reducing agent is an area that requires further investigation to determine its efficiency relative to standard reagents. The experimental protocols provided herein offer a framework for researchers to conduct direct comparative studies and further elucidate the performance of this compound in these key reaction types.
Mechanistic Divergence in the Photolysis of Substituted Disilanes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The photochemical reactivity of substituted disilanes presents a rich and varied landscape, offering pathways to reactive intermediates such as silyl radicals, silylenes, and silenes. The nature of the substituents on the silicon-silicon bond plays a pivotal role in dictating the dominant mechanistic pathway upon photolysis, thereby influencing the distribution of photoproducts. This guide provides an objective comparison of the mechanistic differences in the photolysis of various substituted disilanes, supported by available experimental data, to aid researchers in understanding and harnessing their unique photochemical properties.
Mechanistic Overview: A Tale of Radicals, Silylenes, and Silenes
The photolysis of disilanes generally proceeds through the homolytic cleavage of the Si-Si bond, a process influenced by the substituents' electronic and steric properties. Three primary mechanistic pathways are observed:
-
Homolytic Si-Si Bond Cleavage: This is the most common pathway, leading to the formation of two silyl radicals. The stability of these radicals, influenced by the substituents, is a key determinant of the subsequent reaction course. Bulky substituents can enhance the efficiency of radical formation.
-
Silylene Extrusion: In certain cases, particularly with specific alkyl-substituted disilanes, the photolysis can result in the extrusion of a silylene (a divalent silicon species) and the formation of a new silane.
-
Silene Formation: Aryl-substituted disilanes can undergo a more complex rearrangement following initial Si-Si bond cleavage, leading to the formation of silenes (compounds containing a silicon-carbon double bond). This pathway is often in competition with the formation of free silyl radicals.
The interplay between these pathways is sensitive to the substitution pattern on the disilane, the solvent, and the irradiation wavelength.
Comparative Performance Data
| Disilane Derivative | Substituent Type | Primary Photoproducts | Quantum Yield (Φ) | Product Ratio | Key Mechanistic Feature |
| Hexamethyldisilane | Alkyl (permethylated) | Trimethylsilyl radicals | ~0.8[1] | - | Predominantly homolytic Si-Si bond cleavage. |
| 1,2-Dimethyldisilane | Alkyl | Methylsilylene (MeSiH) + Methylsilane | - | - | Silylene extrusion is a primary process. |
| 1,1,2,2-Tetramethyl-1,2-diphenyldisilane | Aryl/Alkyl | Dimethylphenylsilyl radicals, Silene | ~0.3[1] | - | Competition between radical formation and silene pathway. |
| Methylpentaphenyldisilane | Aryl/Alkyl | Silyl radicals, 1,1-diphenylsilene, Silatriene | - | ~20% : 35% : 42% (calculated)[2][3] | Theoretical studies suggest a triplet state mechanism leading to a mixture of radical and rearrangement products.[2][3] |
Note: The quantum yield is the number of specified events occurring per photon absorbed by the system.[4] A higher quantum yield indicates a more efficient photochemical process. Product ratios can be highly dependent on experimental conditions such as solvent and temperature.
Mechanistic Pathways Visualized
The following diagrams, generated using the DOT language, illustrate the distinct mechanistic pathways for different classes of substituted disilanes.
Caption: Photolysis of alkyl-disilanes can lead to either silyl radicals or silylene extrusion.
Caption: Aryl-disilane photolysis often proceeds via a triplet state, yielding silyl radicals or silenes.
Experimental Protocols
The following provides a general overview of the experimental methodologies employed in the study of disilane photolysis. Specific parameters will vary depending on the compound and the analytical goals.
Preparative Photolysis and Product Analysis
This protocol is designed for the identification and quantification of stable photoproducts.
-
Sample Preparation: A solution of the disilane in a degassed, photochemically inert solvent (e.g., hexane, acetonitrile) is prepared in a quartz reaction vessel. The concentration is typically in the range of 0.01-0.1 M. An internal standard (e.g., a long-chain alkane) is often added for quantitative analysis.
-
Irradiation: The solution is irradiated using a light source with an appropriate wavelength, typically a medium-pressure mercury lamp with filters or a laser. The reaction is monitored over time by taking aliquots for analysis.
-
Product Identification and Quantification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): The primary technique for separating and identifying volatile photoproducts. The mass spectra provide structural information for identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR are used to characterize the structure of the photoproducts. Quantitative NMR (qNMR), using an internal standard, can be employed to determine the concentration of the products and the remaining starting material, allowing for the calculation of product yields.
-
Transient Spectroscopy for Mechanistic Elucidation
This protocol is used to detect and characterize short-lived reactive intermediates like silyl radicals and silylenes.
-
Laser Flash Photolysis (LFP): A solution of the disilane is excited with a short, intense laser pulse (e.g., from an excimer laser). The transient absorption of the generated intermediates is monitored using a second light source (a probe beam) and a fast detector.
-
Data Analysis: The transient absorption spectra provide information about the electronic structure of the intermediates. The decay kinetics of the transient signals can be analyzed to determine the lifetimes of the intermediates and their reaction rate constants with various quenching agents.
Experimental Workflow
Caption: A generalized workflow for studying the photolysis of substituted disilanes.
Conclusion
The photolysis of substituted disilanes is a versatile method for generating a range of reactive silicon-based intermediates. The choice of substituents provides a powerful tool to steer the photochemical reaction towards a desired mechanistic pathway, be it the generation of silyl radicals, the extrusion of silylenes, or the formation of silenes. While the available quantitative data is not exhaustive, the trends indicate that alkyl substitution can favor silylene formation in some cases, while bulky and aryl substituents tend to promote homolytic cleavage to silyl radicals, which can then, in the case of aryl disilanes, lead to silene formation. A deeper understanding of these mechanistic nuances, facilitated by the experimental approaches outlined in this guide, will undoubtedly pave the way for novel applications of disilane photochemistry in materials science, organic synthesis, and beyond.
References
Safety Operating Guide
Proper Disposal of 1,2-Diphenyltetramethyldisilane: A Guide for Laboratory Professionals
The safe and environmentally responsible disposal of 1,2-Diphenyltetramethyldisilane is a critical aspect of laboratory safety and regulatory compliance. Due to its hazardous properties, this compound must be managed as chemical waste from the point of generation to its final disposition. Adherence to proper disposal protocols is essential to protect personnel, prevent environmental contamination, and ensure a safe laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a laboratory coat. All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][2] In the event of a spill, the material should be contained using an inert absorbent, such as sand or vermiculite, and the resulting mixture disposed of as hazardous waste.[2]
Waste Characterization and Segregation
This compound is classified as a hazardous substance, causing skin, eye, and respiratory system irritation.[1] It is also recognized as being very toxic to aquatic life with long-lasting effects.[3] Therefore, it must be treated as hazardous chemical waste. It is crucial to prevent the mixing of this waste with other waste streams, especially incompatible materials such as strong oxidizing agents.[1]
Key Segregation Guidelines:
-
Do not mix with strong oxidizing agents: To prevent potentially violent reactions.[1]
-
Keep separate from other waste streams: Avoid mixing with aqueous, halogenated, or other organic solvent wastes unless specifically instructed by your institution's Environmental Health and Safety (EHS) department.
-
Solid vs. Liquid Waste: Do not mix solid waste contaminated with this compound with liquid waste streams.
The following table summarizes the key disposal parameters for this compound.
| Parameter | Guideline |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat.[1] |
| Handling Location | Well-ventilated area or chemical fume hood.[1] |
| Waste Container | A clearly labeled, compatible, and sealable container.[1] |
| Incompatible Materials | Strong oxidizing agents.[1] |
| Spill Cleanup | Sweep up and shovel into suitable containers for disposal.[1] |
| Improper Disposal Methods | Do not dispose of down the drain or in regular trash.[1] Do not allow to enter the environment.[1] |
Step-by-Step Waste Accumulation and Labeling Protocol
The primary method for the disposal of this compound is to arrange for its collection by a licensed hazardous waste disposal contractor. The following protocol details the steps for safe accumulation and preparation of the waste for pickup.
Materials:
-
Designated hazardous waste container (compatible material, with a secure lid)
-
Hazardous waste labels (as provided by your institution's EHS department)
-
Personal Protective Equipment (PPE)
Procedure:
-
Container Selection: Obtain a suitable container for the accumulation of this compound waste. The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.
-
Labeling: Immediately label the container with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[2] Ensure the label is clear, legible, and securely attached to the container.
-
Waste Accumulation: Carefully transfer the this compound waste into the designated container. Keep the container closed at all times, except when adding waste.
-
Contaminated Materials: Any labware, such as gloves, absorbent paper, or spatulas, that comes into contact with this compound must be disposed of as hazardous waste in the same designated container.[2]
-
Storage: Store the hazardous waste container in a designated satellite accumulation area that is under the control of laboratory personnel. The storage area should be away from incompatible materials.
-
Disposal: Do not attempt to neutralize or treat the chemical waste in the laboratory. Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]
For empty containers that previously held this compound, they should be managed as hazardous waste unless triple-rinsed with a suitable solvent.[2] The rinsate from the first rinse must be collected and disposed of as hazardous waste.
Visualizing the Disposal Workflow
To further clarify the proper handling and disposal pathway for this compound, the following diagrams illustrate the key decision-making processes and logical flows.
Caption: Workflow for the safe accumulation and disposal of this compound waste.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
